Product packaging for (Dichloromethyl)cyclohexane(Cat. No.:CAS No. 24099-71-6)

(Dichloromethyl)cyclohexane

Cat. No.: B15211015
CAS No.: 24099-71-6
M. Wt: 167.07 g/mol
InChI Key: WUIZXVIJYDEKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Dichloromethyl)cyclohexane (CID 13066179) is an organochlorine compound with the molecular formula C7H12Cl2 . It features a cyclohexane ring, a classic six-membered carbon cycle most stable in a chair conformation , substituted with a dichloromethyl group (-CHCl2). This structure makes it a valuable intermediate in organic synthesis and materials science research. The compound is related to other substituted cyclohexanes, such as 1,4-Bisthis compound, which share structural similarities . Chlorinated cyclohexane derivatives are frequently explored as precursors in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . The dichloromethyl group can serve as a reactive handle for further chemical transformations, allowing researchers to build a diverse array of functionalized cyclic compounds. As with many volatile organic solvents, it should be handled with care. This product is specifically intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl2 B15211015 (Dichloromethyl)cyclohexane CAS No. 24099-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24099-71-6

Molecular Formula

C7H12Cl2

Molecular Weight

167.07 g/mol

IUPAC Name

dichloromethylcyclohexane

InChI

InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

WUIZXVIJYDEKPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

(Dichloromethyl)cyclohexane chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (Dichloromethyl)cyclohexane. The information is compiled for professionals in research and development who may utilize this compound as a building block in organic synthesis or in the development of new chemical entities. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound, identified by the CAS Number 24099-71-6, is a halogenated cycloalkane.[1] The structure consists of a cyclohexane ring bonded to a dichloromethyl group. The molecule's chemical identifiers and structural representations are crucial for unambiguous identification in research and regulatory contexts.

The structure is defined by a six-carbon aliphatic ring and a single carbon substituent bearing two chlorine atoms. The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name dichloromethylcyclohexane
CAS Number 24099-71-6
Molecular Formula C₇H₁₂Cl₂
SMILES C1CCC(CC1)C(Cl)Cl
InChI InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2
InChIKey WUIZXVIJYDEKPU-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 167.07 g/mol PubChem[1]
Monoisotopic Mass 166.0316058 DaPubChem[1]
Boiling Point Not Available-
Melting Point Not Available-
Density Not Available-
XLogP3-AA (LogP) 3.9PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 0PubChem[1]

Synthesis and Reactivity

While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible and standard method is the free-radical chlorination of methylcyclohexane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light. The dichlorination of the methyl group would require controlled conditions, potentially utilizing an excess of the chlorinating agent.

Representative Experimental Protocol: Free-Radical Chlorination

This protocol describes a general methodology for the synthesis of this compound from methylcyclohexane. Note: This is a representative procedure and has not been sourced from a specific publication. Optimization would be required to favor the desired dichlorinated product over other chlorinated isomers.

Objective: To synthesize this compound via free-radical chlorination of methylcyclohexane.

Materials:

  • Methylcyclohexane

  • Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

  • An inert solvent (e.g., carbon tetrachloride - Caution: high toxicity )

  • A radical initiator (e.g., AIBN or UV lamp)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Methodology:

  • Reaction Setup: A solution of methylcyclohexane in an inert solvent is prepared in a three-necked flask equipped with a reflux condenser, a gas inlet (if using Cl₂), and a thermometer. The apparatus should be protected from ambient light if not using a UV initiator.

  • Initiation: The reaction is initiated either by irradiating the mixture with a UV lamp or by adding a chemical initiator like AIBN and heating the mixture to reflux.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, or N-chlorosuccinimide is added portion-wise. The reaction is exothermic and may require cooling to maintain a steady temperature.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of mono- and di-chlorinated products.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with water and a 5% sodium bicarbonate solution to remove HCl and unreacted chlorine.

  • Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed via rotary evaporation. The resulting crude product, a mixture of chlorinated cyclohexanes, is purified by fractional distillation under reduced pressure to isolate this compound.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Workup & Purification A Methylcyclohexane D Mix Reactants in Flask A->D B Chlorine (Cl2) B->D C Inert Solvent C->D E Initiate with UV Light or Heat + AIBN D->E Start Reaction F Monitor via GC E->F Ongoing G Quench & Wash (H2O, NaHCO3) F->G Reaction Complete H Dry Organic Layer (MgSO4) G->H I Fractional Distillation H->I J This compound (Final Product) I->J

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. While raw data is not provided, the availability of specific spectral information has been noted in chemical databases.

Table 3: Available Spectroscopic Data

TechniqueAvailabilitySource
Gas Chromatography-Mass Spectrometry (GC-MS) Data available from SpectraBasePubChem[1]
Infrared (IR) Spectroscopy Vapor Phase IR Spectra available from SpectraBasePubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy No specific data cited in search results.-

A typical ¹H-NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons and a distinct singlet or triplet (depending on the specific conformation and neighboring protons) for the proton on the dichloromethyl group. The ¹³C-NMR would show distinct signals for the carbons of the cyclohexane ring and a downfield signal for the dichloromethyl carbon due to the electron-withdrawing effect of the chlorine atoms.

References

(Dichloromethyl)cyclohexane IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated aliphatic cyclic hydrocarbon. Its chemical structure, featuring a dichloromethyl group attached to a cyclohexane ring, makes it a potential building block in organic synthesis. The presence of the gem-dinal C-Cl bond offers a site for various chemical transformations, making it a compound of interest for creating diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic approach, predicted spectral data, and potential applications in the context of drug discovery and development.

Chemical Identity and Properties

IdentifierValue
IUPAC Name dichloromethylcyclohexane
CAS Number 24099-71-6
Molecular Formula C₇H₁₂Cl₂
Molecular Weight 167.08 g/mol
Canonical SMILES C1CCC(CC1)C(Cl)Cl
InChI Key WUIZXVIJYDEKPU-UHFFFAOYSA-N

Table 1: Chemical Identifiers for this compound

PropertyValue (Predicted/Estimated)
Boiling Point ~190-200 °C (Predicted)
Density ~1.1 g/cm³ (Predicted)
Appearance Colorless liquid (Expected)
Solubility Insoluble in water; Soluble in organic solvents

Table 2: Physicochemical Properties of this compound

Synthesis Protocol

Reaction:

Methylcyclohexane + 2 Cl₂ --(UV light or heat)--> this compound + 2 HCl

Experimental Procedure (General):

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, a thermometer, and a magnetic stirrer is charged with methylcyclohexane. The apparatus should be placed in a well-ventilated fume hood.

  • Initiation: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the free-radical chain reaction.

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled.

  • Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of mono-, di-, and polychlorinated products.

  • Work-up: Once the desired level of dichlorination is achieved, the reaction is stopped by discontinuing the chlorine gas flow and turning off the heat/UV source. The reaction mixture is cooled to room temperature and washed with an aqueous solution of sodium bicarbonate to neutralize any residual HCl, followed by washing with water.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of chlorinated cyclohexanes, is then purified by fractional distillation to isolate this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show a complex pattern due to the various protons on the cyclohexane ring and the single proton on the dichloromethyl group.

  • ~5.8-6.2 ppm (t, 1H): This downfield triplet is expected for the proton of the -CHCl₂ group, shifted downfield due to the deshielding effect of the two chlorine atoms.

  • ~1.0-2.2 ppm (m, 11H): A complex series of multiplets for the eleven protons on the cyclohexane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals, assuming chair conformation and depending on the symmetry.

  • ~80-90 ppm: The carbon of the -CHCl₂ group, significantly shifted downfield by the two chlorine atoms.

  • ~25-45 ppm: Four signals corresponding to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-Cl stretching and bending vibrations.

  • 2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the cyclohexane ring.[5]

  • 1440-1480 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the -CH₂- groups.[5]

  • 700-800 cm⁻¹ (strong): C-Cl stretching vibrations, characteristic of chloroalkanes.[6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for chlorinated alkanes.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 166, 168, and 170, corresponding to the different isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be indicative of the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways would involve the loss of HCl (M-36), a chlorine radical (M-35/37), and cleavage of the cyclohexane ring.[7][8][9]

Reactivity and Potential Applications

The gem-dichloro moiety in this compound is the primary site of reactivity. This functional group can undergo various transformations, making the compound a potentially useful intermediate in organic synthesis.

  • Hydrolysis: Under appropriate conditions, the gem-dichloro group can be hydrolyzed to form an aldehyde (cyclohexanecarboxaldehyde).

  • Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although this may require forcing conditions.

  • Reductive Dehalogenation: The C-Cl bonds can be reduced to C-H bonds using reducing agents.

In the context of drug discovery, gem-dihalogenated compounds can serve as precursors to introduce other functional groups or as bioisosteres for carbonyl groups. The lipophilicity of the cyclohexane ring combined with the reactive dichloromethyl group could be leveraged in the design of novel bioactive molecules.

Hypothetical Drug Discovery Workflow

Given the nature of this compound as a potential synthetic building block, a logical application in a drug discovery setting would be its use in the generation of a library of diverse compounds for screening.

DrugDiscoveryWorkflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade start This compound reaction1 Reaction with Nucleophile A start->reaction1 reaction2 Reaction with Nucleophile B start->reaction2 reaction3 Reaction with Nucleophile C start->reaction3 productA Cyclohexyl Derivative A reaction1->productA productB Cyclohexyl Derivative B reaction2->productB productC Cyclohexyl Derivative C reaction3->productC library Compound Library productA->library productB->library productC->library hts High-Throughput Screening library->hts Primary Assay hit_id Hit Identification hts->hit_id Active Compounds hit_val Hit Validation hit_id->hit_val Confirmed Hits lead_opt Lead Optimization hit_val->lead_opt Validated Leads

References

Physical and chemical properties of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dichloromethyl)cyclohexane is a halogenated cycloalkane with the chemical formula C₇H₁₂Cl₂. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral data and established chemical principles. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name dichloromethylcyclohexanePubChem[1]
CAS Number 24099-71-6PubChem[1]
Molecular Formula C₇H₁₂Cl₂PubChem[1]
Molecular Weight 167.07 g/mol PubChem[1]
Monoisotopic Mass 166.0316058 DaPubChem[1]
Computed XLogP3-AA 3.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]

Note: Many of the listed physical properties are computed and should be confirmed with experimental data where possible.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Mass Spectrometry

The mass spectrum of this compound is available and provides key information for its identification.[1] The fragmentation pattern is expected to be influenced by the presence of the cyclohexane ring and the two chlorine atoms. Key fragmentation pathways would likely involve the loss of chlorine atoms and fragmentation of the cyclohexane ring.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): The molecular ion peak would be observed, and due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), it would appear as a characteristic cluster of peaks (M, M+2, M+4).

  • Loss of Cl: A significant fragment would likely correspond to the loss of a chlorine radical, leading to a [M-Cl]⁺ ion.

  • Cyclohexyl Cation: Fragmentation may lead to the formation of a cyclohexyl cation or related ring fragments.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be dominated by absorptions corresponding to C-H and C-Cl bond vibrations. A vapor phase IR spectrum is available for this compound.[1]

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2950-2850C-H (alkane) stretchStrong
1450C-H bend (scissoring)Medium
800-600C-Cl stretchStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the dichloromethyl-substituted carbon would appear as a downfield triplet due to the electron-withdrawing effect of the two chlorine atoms. The protons on the cyclohexane ring would appear as a complex multiplet in the typical aliphatic region.

  • ¹³C NMR: The carbon of the dichloromethyl group would be significantly shifted downfield. The carbons of the cyclohexane ring would appear in the aliphatic region, with the carbon attached to the dichloromethyl group showing a downfield shift compared to the others.

Chemical Properties and Reactivity

This compound is a geminal dihalide, and its reactivity is primarily dictated by the two chlorine atoms attached to the same carbon.

  • Nucleophilic Substitution: It is expected to undergo nucleophilic substitution reactions, though likely at a slower rate than corresponding monochlorinated alkanes. Strong nucleophiles can displace one or both chlorine atoms.

  • Hydrolysis: Under appropriate conditions (e.g., with a strong base), it can be hydrolyzed to form cyclohexanecarbaldehyde.

  • Elimination Reactions: Treatment with a strong, sterically hindered base could potentially lead to elimination reactions, although this is less common for gem-dihalides compared to vicinal dihalides.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of gem-dichlorides is the reaction of an aldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Reaction: Cyclohexanecarbaldehyde + PCl₅ → this compound + POCl₃

Experimental Workflow Diagram:

G start Start: Combine Cyclohexanecarbaldehyde and PCl₅ reaction Stir at room temperature (exothermic reaction may require cooling) start->reaction quench Pour reaction mixture onto ice reaction->quench extraction Extract with an organic solvent (e.g., diethyl ether) quench->extraction wash Wash organic layer with aqueous NaHCO₃ and brine extraction->wash dry Dry over anhydrous MgSO₄ wash->dry evaporate Evaporate the solvent dry->evaporate distill Purify by vacuum distillation evaporate->distill product Product: this compound distill->product

Caption: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place cyclohexanecarbaldehyde. Cool the flask in an ice bath.

  • Addition of PCl₅: Slowly add phosphorus pentachloride (1.1 equivalents) to the cooled aldehyde with continuous stirring. The addition should be done in portions to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Protocol

Logical Flow for Characterization:

G start Synthesized Product gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir purity Purity Confirmation gcms->purity structure Structural Confirmation nmr->structure ir->structure

Caption: Characterization workflow for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject a dilute solution of the purified product in a suitable solvent (e.g., hexane) into a GC-MS system.

    • Use a standard non-polar column (e.g., DB-5).

    • Obtain the retention time and the mass spectrum.

    • Confirm the molecular weight from the molecular ion peak and analyze the fragmentation pattern to verify the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, multiplicities, and integration to confirm the structure of this compound.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid (if possible) or as a solution in a suitable solvent (e.g., CCl₄).

    • Identify the characteristic absorption bands for C-H and C-Cl bonds.

Safety and Handling

This compound is expected to be a combustible liquid and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a summary of the known and predicted physical and chemical properties of this compound. The included experimental protocols for its synthesis and characterization offer a practical resource for researchers. Further experimental investigation is warranted to fully elucidate the physical constants and reactivity profile of this compound for its potential applications in organic synthesis and drug development.

References

An In-Depth Technical Guide to the Synthesis and Discovery of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dichloromethyl)cyclohexane is a halogenated organic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, focusing on the dichlorination of cyclohexanecarboxaldehyde and the free-radical dichloromethylation of cyclohexane. Detailed experimental protocols, though not explicitly found for this specific molecule in publicly available literature, are extrapolated from established general procedures. This document also presents relevant physicochemical data in a structured format and outlines the logical pathways for its synthesis.

Introduction

The synthesis of halogenated organic molecules is of significant interest in the field of drug discovery and development, as the introduction of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its geminal dichloro group attached to a cyclohexane ring, represents a potentially valuable synthon for the creation of novel chemical entities. This guide aims to provide a thorough understanding of the synthesis and properties of this compound, drawing upon established chemical principles and related experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the planning of synthetic procedures and for the characterization of the final product.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂PubChem CID 13066179[1]
Molecular Weight 167.07 g/mol PubChem CID 13066179[1]
CAS Number 24099-71-6PubChem CID 13066179[1]
Appearance Colorless liquid (predicted)General knowledge
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents (predicted)General knowledge

Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound. The logical workflow for these approaches is depicted in the following diagram.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Dichlorination Dichlorination Cyclohexanecarboxaldehyde->Dichlorination Cyclohexane Cyclohexane Free-Radical Dichloromethylation Free-Radical Dichloromethylation Cyclohexane->Free-Radical Dichloromethylation This compound This compound Dichlorination->this compound Free-Radical Dichloromethylation->this compound

Caption: Plausible synthetic routes to this compound.

Dichlorination of Cyclohexanecarboxaldehyde

The conversion of an aldehyde to a geminal dichloride is a well-established transformation in organic synthesis. The most common reagent for this purpose is phosphorus pentachloride (PCl₅).[2][3][4] The reaction proceeds via the replacement of the carbonyl oxygen with two chlorine atoms.

Reaction Scheme:

Materials:

  • Cyclohexanecarboxaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Ice bath

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a fume hood, a solution of cyclohexanecarboxaldehyde in an anhydrous inert solvent is prepared in a flask equipped with a stirrer and a reflux condenser.

  • The flask is cooled in an ice bath.

  • Phosphorus pentachloride is added portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitoring by TLC or GC is recommended).

  • The reaction mixture is then carefully poured onto crushed ice to decompose the excess PCl₅ and the resulting phosphorus oxychloride (POCl₃).

  • The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed by distillation.

  • The crude this compound is purified by fractional distillation under reduced pressure.

Expected Outcome:

The reaction is expected to yield this compound. The yield and purity would need to be determined by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Free-Radical Dichloromethylation of Cyclohexane

Another plausible route is the direct dichloromethylation of cyclohexane. This would likely proceed via a free-radical mechanism, where a dichloromethyl radical is generated and reacts with cyclohexane. A potential source for the dichloromethyl radical is dichloromethane (CH₂Cl₂) in the presence of a radical initiator, such as a peroxide.[5][6][7]

Reaction Scheme:

The dichloromethyl radical (·CHCl₂) could be generated from dichloromethane by hydrogen abstraction initiated by a radical initiator.

The following is a conceptual experimental protocol based on general principles of free-radical halogenation.

Materials:

  • Cyclohexane

  • Dichloromethane (in large excess, acting as both reagent and solvent)

  • Radical initiator (e.g., benzoyl peroxide, di-tert-butyl peroxide)

  • Inert gas supply (e.g., nitrogen or argon)

  • UV lamp (for photochemical initiation, if applicable)

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • A mixture of cyclohexane and a large excess of dichloromethane is placed in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for inert gas.

  • The radical initiator is added to the mixture.

  • The reaction mixture is heated to reflux under an inert atmosphere. If photochemical initiation is used, the mixture is irradiated with a UV lamp.

  • The reaction is monitored over time for the formation of the product using GC.

  • Upon completion, the excess dichloromethane and unreacted cyclohexane are removed by distillation.

  • The remaining mixture is washed with a dilute base solution to remove any acidic byproducts.

  • The organic layer is dried and the product is isolated and purified by fractional distillation under reduced pressure.

Expected Outcome:

This reaction is likely to produce a mixture of products, including monochlorocyclohexane and other chlorinated species, in addition to the desired this compound. The selectivity and yield would be highly dependent on the reaction conditions.

Characterization and Data Presentation

Upon successful synthesis, the structure and purity of this compound would be confirmed using a combination of spectroscopic methods.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the methine proton of the CHCl₂ group (likely a triplet), and complex multiplets for the cyclohexane ring protons.
¹³C NMR A signal for the dichloromethyl carbon, and signals for the carbons of the cyclohexane ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of C₇H₁₂Cl₂, and a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the cyclohexane and dichloromethyl groups, and C-Cl stretching vibrations.

Discovery and Historical Context

There is no readily available information in the searched scientific literature detailing the specific discovery or first synthesis of this compound. It is likely that this compound was first synthesized as part of broader studies into the halogenation of hydrocarbons or the conversion of aldehydes to geminal dihalides, but a landmark publication dedicated to its discovery has not been identified.

Conclusion

This technical guide has outlined the most plausible synthetic routes for the preparation of this compound, based on well-established organic reactions. While specific experimental details for this exact compound are scarce in the public domain, the provided general protocols for the dichlorination of aldehydes and the free-radical halogenation of alkanes offer a solid foundation for its synthesis in a laboratory setting. Further research would be required to optimize these reaction conditions and to fully characterize the compound and explore its potential applications in organic synthesis and medicinal chemistry.

Workflow and Logic Diagrams

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound via the dichlorination of cyclohexanecarboxaldehyde.

Experimental_Workflow Start Start React Cyclohexanecarboxaldehyde with PCl5 React Cyclohexanecarboxaldehyde with PCl5 Start->React Cyclohexanecarboxaldehyde with PCl5 Work-up (Quench, Wash, Dry) Work-up (Quench, Wash, Dry) React Cyclohexanecarboxaldehyde with PCl5->Work-up (Quench, Wash, Dry) Purification (Distillation) Purification (Distillation) Work-up (Quench, Wash, Dry)->Purification (Distillation) Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Purification (Distillation)->Characterization (NMR, MS, IR) End End Characterization (NMR, MS, IR)->End

Caption: Experimental workflow for synthesis and characterization.

References

Spectroscopic Analysis of (Dichloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (Dichloromethyl)cyclohexane. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. This guide also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are derived from the analysis of similar alkyl halides and cyclohexane derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, TMS at 0.0 ppm)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.8 - 6.2Doublet1H-CHCl₂
~ 1.0 - 2.2Multiplet11HCyclohexyl protons

Note: The precise chemical shift of the dichloromethyl proton is an estimate and can be influenced by solvent effects. The cyclohexyl protons will exhibit complex splitting patterns due to their diastereotopic nature.

Table 2: Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 70 - 80-CHCl₂
~ 25 - 45Cyclohexyl carbons

Note: The chemical shifts of the cyclohexyl carbons will vary depending on their position relative to the dichloromethyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2850 - 2950StrongC-H (sp³) stretching
1450MediumCH₂ bending
850 - 550Medium to StrongC-Cl stretching[1][2]

Note: The fingerprint region (below 1500 cm⁻¹) will likely contain additional complex absorptions characteristic of the entire molecule.[1]

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/zProposed Fragment
[M]+•Molecular ion (C₇H₁₂Cl₂)
[M-Cl]+Loss of a chlorine atom
[M-HCl]+•Loss of hydrogen chloride
[C₆H₁₁]+Cyclohexyl cation
[CHCl₂]+Dichloromethyl cation

Note: The isotopic pattern of the molecular ion and chlorine-containing fragments will show characteristic ratios due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3][4] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV.[5] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Structure Elucidation NMR NMR Spectroscopy H_NMR_Info Proton Environment (Chemical Shift, Splitting) NMR->H_NMR_Info C_NMR_Info Carbon Skeleton (Number of unique carbons) NMR->C_NMR_Info IR IR Spectroscopy IR_Info Functional Groups (C-H, C-Cl bonds) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info Structure This compound H_NMR_Info->Structure C_NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Thermodynamic Properties of (Dichloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of (Dichloromethyl)cyclohexane. Due to a notable scarcity of direct experimental data for this specific compound, this document focuses on presenting high-quality computed data, outlining detailed experimental protocols generally applicable for the determination of thermodynamic properties of halogenated organic compounds, and discussing theoretical estimation methods. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and practical approaches to assessing the thermodynamic characteristics of this compound and structurally similar molecules.

Introduction

This compound is a halogenated cycloalkane whose physical and chemical properties are of interest in various fields, including chemical synthesis, materials science, and as a potential intermediate in drug development. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety assessments, and predicting its behavior in different environments. These properties, including enthalpy of formation, heat capacity, and vapor pressure, govern the energy changes and phase equilibria of the substance.

This guide addresses the current landscape of available data for this compound, acknowledging the limited experimental measurements. To bridge this gap, we present computed values from reliable sources and provide in-depth descriptions of the standard experimental techniques that would be employed to measure these properties.

Physicochemical and Computed Thermodynamic Data

Table 1: General and Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂PubChem
Molecular Weight 167.07 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 24099-71-6PubChem
Computed XLogP3 3.9PubChem

Note: The data in this table is computed and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that are broadly applicable for determining the key thermodynamic properties of halogenated organic compounds like this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Constant-volume calorimetry is a primary method for determining the heat of combustion for solid and liquid organic compounds.[1]

Experimental Procedure:

  • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is purged and then filled with pure oxygen to a high pressure (typically 20-30 atm).

  • A small amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • The bomb is sealed and submerged in a known mass of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited remotely via an electrical fuse.

  • The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • The temperature is monitored and recorded until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter (C_cal) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -C_cal * ΔT, where ΔT is the corrected temperature change.[1]

  • From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law, considering the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin).[2] It is a crucial parameter for heat transfer calculations and for determining changes in enthalpy and entropy with temperature.

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids and solids.

Experimental Procedure:

  • A known mass of liquid this compound is placed in a sample cell within the calorimeter.

  • The calorimeter is equipped with a precision heater and a temperature sensor.

  • The sample cell is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times. This minimizes heat loss to the surroundings.

  • A precisely measured amount of electrical energy (q) is supplied to the heater, causing the temperature of the sample to increase.

  • The resulting temperature change (ΔT) is carefully measured.

  • The heat capacity of the sample is calculated using the formula: Cp = q / ΔT, after accounting for the heat capacity of the sample cell itself (which is determined in a separate calibration experiment).

  • Measurements are repeated at different temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical property for distillation design, safety analysis, and environmental fate modeling.

The static method is a direct measurement of vapor pressure and is suitable for compounds with moderate to high vapor pressures.

Experimental Procedure:

  • A pure sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer).

  • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

  • The vessel is heated to a constant, precisely known temperature.

  • The system is allowed to reach equilibrium, at which point the pressure reading stabilizes. This reading is the vapor pressure of the substance at that temperature.

  • Measurements are repeated at various temperatures to establish the vapor pressure curve.

For compounds with low vapor pressure, the gas saturation method is often employed.[3]

Experimental Procedure:

  • A stream of an inert carrier gas (e.g., nitrogen or helium) is passed at a known, constant flow rate through a thermostatted vessel containing the this compound sample.

  • The carrier gas becomes saturated with the vapor of the compound.

  • The saturated gas stream is then passed through a cold trap or an analytical system (e.g., a gas chromatograph) to determine the mass of the condensed vapor.

  • By knowing the volume of the carrier gas and the mass of the transported substance, the partial pressure of the substance (which is equal to its vapor pressure) can be calculated using the ideal gas law.

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods and quantitative structure-property relationship (QSPR) models can provide valuable estimates of thermodynamic properties.

Group Additivity Methods

Methods like the Benson group additivity method allow for the estimation of thermodynamic properties such as enthalpy of formation and heat capacity by summing the contributions of individual molecular groups. This approach has been extended to condensed phases for various organic compounds.

Quantum Chemistry Calculations

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to compute molecular properties from which thermodynamic data can be derived. These methods are particularly useful for providing insights into the electronic structure and energetics of molecules.

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the thermodynamic properties of halogenated compounds based on their molecular descriptors.[4][5] These models use statistical methods to correlate structural features with experimental data for a set of similar compounds, and can then be used to predict the properties of new, untested molecules.

Logical Workflow for Thermodynamic Property Assessment

The following diagram illustrates a logical workflow for the determination and application of thermodynamic properties in a research and development setting, particularly when direct experimental data is not available.

ThermodynamicWorkflow cluster_0 Data Acquisition and Estimation cluster_1 Experimental Determination (if required) cluster_2 Application in R&D A Literature Search for This compound Data B Data Found? A->B C Use Experimental Data B->C Yes D No Experimental Data Found B->D No I Is Experimental Verification Needed? C->I O Process Simulation and Design C->O P Reaction Engineering and Optimization C->P Q Safety and Hazard Assessment C->Q R Environmental Fate and Transport Modeling C->R E Search for Data on Analogous Compounds D->E F Perform Computational (e.g., DFT) Calculations D->F G Develop/Use QSAR Models D->G H Estimate Properties E->H F->H G->H H->I J Synthesize or Purify This compound I->J Yes K Bomb Calorimetry (Enthalpy of Formation) J->K L Adiabatic Calorimetry (Heat Capacity) J->L M Vapor Pressure Measurement (e.g., Static or Gas Saturation) J->M N Compile Experimental Data K->N L->N M->N N->O N->P N->Q N->R

Caption: Workflow for Thermodynamic Property Assessment.

Conclusion

While direct experimental thermodynamic data for this compound is currently limited, this guide provides a robust framework for researchers and professionals to understand and assess its properties. By utilizing computed data, employing established experimental protocols for analogous compounds, and leveraging theoretical estimation methods, a comprehensive thermodynamic profile can be developed. This information is essential for the safe and efficient use of this compound in research, development, and potential commercial applications. Further experimental investigation into the properties of this compound is warranted to validate and refine the estimated values presented herein.

References

(Dichloromethyl)cyclohexane: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the available safety, handling, and toxicity information for (Dichloromethyl)cyclohexane (CAS No. 24099-71-6). It is intended for use by researchers, scientists, and drug development professionals. Direct toxicological data for this specific compound is limited. Therefore, much of the guidance provided is based on the chemical's structure, data from analogous compounds (dichlorinated alkanes and cyclohexyl derivatives), and general principles of chemical safety. All users should exercise caution and consult with a qualified safety professional before handling this substance.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data.[1]

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂PubChem[1]
Molecular Weight 167.07 g/mol PubChem[1]
CAS Number 24099-71-6PubChem[1]
IUPAC Name dichloromethylcyclohexanePubChem[1]
SMILES C1CCC(CC1)C(Cl)ClPubChem[1]
InChI InChI=1S/C7H12Cl2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2PubChem[1]
Computed XLogP3 3.9PubChem[1]

Hazard Identification and GHS Classification

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. Chlorinated hydrocarbons can exhibit toxicity to the liver, kidneys, and central nervous system.

  • Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged or repeated contact may cause dermatitis.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Aspiration Hazard: If the substance is a liquid, it may be an aspiration hazard if swallowed.

  • Environmental Hazards: Potentially harmful to aquatic life.

Toxicology

No specific toxicological studies on this compound were identified. The toxicological profile is therefore inferred from related compounds.

General Toxicity of Chlorinated Hydrocarbons:

Chlorinated hydrocarbons are known to have a range of toxic effects. The liver and kidneys are often target organs. Neurological effects, such as dizziness, headache, and incoordination, can also occur with exposure.

Toxicity of Cyclohexane Derivatives:

Cyclohexane itself can cause central nervous system depression, and it is a skin and respiratory tract irritant.

Due to the lack of specific data, it is prudent to handle this compound as a substance with unknown but potentially significant toxicity.

Safety and Handling

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove breakthrough times should be considered for prolonged handling.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a respirator with an appropriate organic vapor cartridge is recommended.

4.2. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

4.3. Spill and Emergency Procedures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact environmental health and safety personnel.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective and spread the chemical. Fire may produce irritating and toxic gases, including hydrogen chloride.

4.4. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols are not available. The following section provides a generalized workflow for handling a chemical with unknown toxicity in a research setting.

General Experimental Workflow for Handling Potentially Hazardous Chemicals

G A Risk Assessment (Review available data, consider analogous compounds) B Develop Standard Operating Procedure (SOP) (Handling, storage, waste disposal) A->B C Engineering Controls (Chemical fume hood, ventilation) B->C D Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) B->D E Experiment Execution C->E D->E F Decontamination (Work surfaces, equipment) E->F H Documentation (Record procedures, observations, and deviations) E->H G Waste Disposal (Follow institutional guidelines) F->G

Caption: General workflow for experiments with potentially hazardous chemicals.

Hazard Assessment Logic

When specific toxicological data is unavailable, a logical process of hazard assessment based on analogous compounds is necessary.

G cluster_0 Data for this compound cluster_1 Analog Compound Data A Specific Toxicity Data (Not Available) D Inferred Hazard Profile (Handle with caution, assume moderate toxicity) A->D Lack of data informs caution B Dichlorinated Alkanes (Potential for hepato- and nephrotoxicity) B->D C Cyclohexane Derivatives (Potential for skin/respiratory irritation, CNS effects) C->D E Implement Stringent Safety Protocols (Engineering controls, PPE, SOPs) D->E

Caption: Logical relationship for hazard assessment in the absence of specific data.

References

Conformational Landscape of (Dichloromethyl)cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclohexane Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interplay of steric and electronic effects governs the equilibrium between the two chair conformers, with the equatorial position being generally favored for most substituents to alleviate unfavorable 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the conformational A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium.

Conformational Isomers of (Dichloromethyl)cyclohexane

This compound exists as an equilibrium between two chair conformations: one with the dichloromethyl group in an axial position and the other with the group in an equatorial position. The stability of these conformers is primarily dictated by steric hindrance.

  • Equatorial Conformer: In this conformation, the bulky dichloromethyl group is directed away from the cyclohexane ring, minimizing steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This is the sterically favored and, therefore, expected to be the more stable conformer.

  • Axial Conformer: When the dichloromethyl group occupies an axial position, it experiences significant steric repulsion from the two axial hydrogens at the C3 and C5 positions. This 1,3-diaxial strain destabilizes this conformation. The magnitude of this destabilization is influenced by the effective size of the dichloromethyl group.

The equilibrium between these two conformers can be represented as a ring-flip process.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial-(Dichloromethyl)cyclohexane Equatorial Equatorial-(Dichloromethyl)cyclohexane Axial->Equatorial Ring Flip

Figure 1: Conformational equilibrium of this compound.

Estimated Quantitative Conformational Analysis

Due to the absence of specific experimental data for this compound in the literature, we can estimate its conformational preferences by comparing it to related substituents. The steric demand of a substituent is the primary determinant of its A-value.

Table 1: Estimated Conformational Data for this compound

ParameterAxial ConformerEquatorial ConformerEstimated ΔG° (kcal/mol)Estimated Keq (at 298 K)
Relative Stability Less StableMore Stable~2.0 - 2.5~20 - 50
Key Interactions 1,3-Diaxial StrainMinimal Steric Strain

Note: The ΔG° and Keq values are estimations based on the expected steric bulk of the dichloromethyl group, which is anticipated to be greater than that of a methyl or chloromethyl group.

Table 2: Comparison of A-Values for Related Substituents

SubstituentA-Value (kcal/mol)
-CH31.74
-Cl0.53
-CH2Cl~1.8
-CHCl2 ~2.0 - 2.5 (Estimated)
-C(CH3)3> 4.5

The A-value for the dichloromethyl group is expected to be larger than that of the methyl and chloromethyl groups due to the increased steric bulk of the two chlorine atoms. The presence of two chlorine atoms increases the van der Waals radius of the substituent, leading to more significant 1,3-diaxial interactions in the axial conformation.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and the energetic differences between conformers relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational isomers. At sufficiently low temperatures, the rate of ring-flipping becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

Experimental Workflow for NMR Analysis:

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Dissolve this compound in appropriate deuterated solvent (e.g., CDCl3, Toluene-d8) Acquire Acquire 1H and 13C NMR spectra at various low temperatures Sample->Acquire Integrate Integrate signals corresponding to axial and equatorial conformers Acquire->Integrate CalculateK Calculate equilibrium constant (Keq) from integrated peak areas Integrate->CalculateK CalculateG Calculate Gibbs free energy difference (ΔG°) using ΔG° = -RTln(Keq) CalculateK->CalculateG

Figure 2: Workflow for NMR-based conformational analysis.

Key Methodological Considerations:

  • Solvent Choice: The choice of solvent can influence the conformational equilibrium. Non-polar solvents are often preferred to minimize solvent-solute interactions.

  • Temperature Control: Precise temperature control is crucial for obtaining accurate thermodynamic data from van't Hoff plots (ln(Keq) vs. 1/T).

  • Signal Assignment: 2D NMR techniques (e.g., COSY, HSQC) may be necessary to unambiguously assign signals to the axial and equatorial conformers.

Computational Chemistry

Quantum mechanical calculations provide a theoretical means to investigate the geometries and relative energies of conformers.

Computational Workflow:

G cluster_build Structure Building cluster_calc Quantum Mechanical Calculations cluster_analysis Energy Analysis Build Build 3D models of axial and equatorial this compound Optimize Geometry optimization using a suitable level of theory (e.g., DFT, MP2) Build->Optimize Frequency Frequency calculations to confirm energy minima and obtain thermal corrections Optimize->Frequency Compare Compare the calculated electronic energies and Gibbs free energies of the conformers Frequency->Compare

Figure 3: Workflow for computational conformational analysis.

Key Methodological Considerations:

  • Level of Theory: The choice of the theoretical method (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) will affect the accuracy of the results.

  • Solvation Models: Implicit or explicit solvation models can be included to account for the effect of the solvent on the conformational equilibrium.

Conclusion and Future Directions

The conformational analysis of this compound is expected to follow the well-established principles for substituted cyclohexanes, with a strong preference for the equatorial conformer. The steric bulk of the dichloromethyl group is the primary factor driving this preference. While this guide provides a robust theoretical framework and estimated data, experimental and computational studies are needed to determine the precise A-value and thermodynamic parameters for this compound. Such data would be invaluable for accurately modeling its behavior in various chemical and biological systems, aiding in the rational design of molecules with specific conformational properties. Further research employing low-temperature NMR spectroscopy and high-level computational methods is highly encouraged to fill this knowledge gap.

An In-depth Technical Guide to the Free Radical Chlorination of Cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The free radical chlorination of cyclohexane is a fundamental reaction in organic chemistry, converting an inert alkane into a functionalized chlorocyclohexane, a valuable synthetic intermediate. This process proceeds via a radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. This guide provides a comprehensive overview of the reaction mechanism, including its initiation, propagation, and termination phases. It presents key quantitative data, such as bond dissociation energies and reaction enthalpies, in a structured format. Furthermore, a detailed experimental protocol is provided, alongside visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding and practical application of this important transformation.

Reaction Mechanism

The free radical chlorination of an alkane like cyclohexane is a classic example of a chain reaction, which is characterized by three distinct stages: initiation, propagation, and termination.[1] The overall reaction is as follows:

C₆H₁₂ + Cl₂ --(hν or Δ)--> C₆H₁₁Cl + HCl

Initiation

The reaction begins with the homolytic cleavage of the relatively weak chlorine-chlorine bond to generate two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light (hν) or heat (Δ).[2]

  • Reaction: Cl₂ → 2 Cl•

This initiation step is crucial as it produces the radicals necessary to start the chain reaction.[1]

Propagation

The propagation phase consists of a cycle of two steps that can repeat many times, consuming reactants and forming the desired product without a net change in the number of radicals.

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a cyclohexane molecule. This is the rate-determining step and results in the formation of a molecule of hydrogen chloride (HCl) and a cyclohexyl radical (C₆H₁₁•).[3]

    • Reaction: C₆H₁₂ + Cl• → C₆H₁₁• + HCl

  • Step 2: Halogenation. The newly formed cyclohexyl radical reacts with a molecule of chlorine (Cl₂) to produce the final product, chlorocyclohexane (C₆H₁₁Cl), and another chlorine radical. This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

    • Reaction: C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•

Termination

The chain reaction eventually ceases when two radical species combine to form a stable, non-radical molecule. These termination steps are relatively rare due to the low concentration of radicals at any given moment but are essential for concluding the reaction.

  • Possible Termination Reactions:

    • 2 Cl• → Cl₂

    • C₆H₁₁• + Cl• → C₆H₁₁Cl

    • 2 C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)

Energetics and Quantitative Data

The feasibility and progression of the reaction are governed by the energy changes associated with breaking and forming bonds. The enthalpy change (ΔH) for each step can be estimated using bond dissociation energies (BDE).

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
Cl-Cl in Cl₂24358
Secondary C-H in Cyclohexane41098
H-Cl431103
C-Cl in Chlorocyclohexane (approx.)29771

Note: The C-Cl BDE is an approximation based on similar structures.[4] The C-H BDE for cyclohexane is for a secondary hydrogen.[4]

Using this data, we can calculate the enthalpy change for the propagation steps:

Table 2: Enthalpy Change (ΔH) for Propagation Steps

StepBonds Broken (kJ/mol)Bonds Formed (kJ/mol)ΔH (kJ/mol)Thermodynamic Profile
C₆H₁₂ + Cl• → C₆H₁₁• + HClC-H (+410)H-Cl (-431)-21Exothermic
C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•Cl-Cl (+243)C-Cl (-297)-54Exothermic
Overall Propagation C-H (+410), Cl-Cl (+243) H-Cl (-431), C-Cl (-297) -75 Exothermic

The overall reaction is exothermic, which is typical for chlorination reactions.

Reaction Selectivity and Product Distribution

Free radical chlorination is known to be a relatively unselective process. However, in the case of cyclohexane, all twelve hydrogen atoms are chemically equivalent (secondary hydrogens), so the monochlorination reaction leads to a single product, chlorocyclohexane.

The primary challenge in this synthesis is preventing over-halogenation. If the concentration of chlorine is high relative to cyclohexane, the initially formed chlorocyclohexane can undergo further chlorination to yield a mixture of dichlorocyclohexane isomers. To achieve a good yield of the desired monochlorinated product, the reaction is typically carried out using a large excess of cyclohexane.[2]

Detailed Experimental Protocol

While direct use of chlorine gas is feasible, it is hazardous. A safer and more convenient laboratory procedure involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials and Equipment
  • Cyclohexane (25.0 mL)

  • Sulfuryl chloride (SO₂Cl₂) (9.0 mL)

  • Azobisisobutyronitrile (AIBN) (0.10 g)

  • 0.5 M Sodium carbonate solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • 250 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Heating mantle with Variac

  • 125 mL Separatory funnel

  • Erlenmeyer flasks

  • Simple distillation apparatus

  • Boiling chips

Procedure

Week 1: Reaction and Workup

  • Reaction Setup: To a dry 250 mL round-bottom flask, add 25.0 mL of cyclohexane. In a fume hood, carefully add 9.0 mL of sulfuryl chloride and 0.10 g of AIBN to the flask.

  • Reflux: Assemble a reflux apparatus with the RBF and condenser. Heat the mixture to a gentle reflux using a heating mantle. The AIBN will decompose, initiating the radical chain reaction. Gaseous byproducts (SO₂ and HCl) will be evolved. Continue the reflux for approximately 1 hour.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature.

  • Extraction and Washing: Transfer the cooled reaction mixture to a 125 mL separatory funnel. Wash the organic layer with several 10 mL portions of 0.5 M sodium carbonate solution to neutralize any remaining acidic byproducts. Check the aqueous layer with litmus paper to ensure it is basic.

  • Perform a final wash with 10 mL of water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous calcium chloride (approx. 3 g).

Week 2: Purification

  • Simple Distillation: Carefully decant or pipette the dried organic solution into a 50 mL RBF, add a few boiling chips, and set up for simple distillation.

  • Fraction Collection: Gently heat the solution. Collect two fractions in pre-weighed receiving flasks. The first fraction will be primarily unreacted cyclohexane (boiling point ~81°C).

  • As the temperature rises, change the receiving flask to collect the second fraction, which is the desired chlorocyclohexane product (boiling point ~142°C).

  • Analysis: Determine the yield, boiling point, and refractive index of the purified chlorocyclohexane to confirm its identity and purity.[3]

Visualizations

Reaction Mechanism Pathway

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν / Δ C6H12 Cyclohexane (C₆H₁₂) Cl_rad->C6H12 C6H11_rad Cyclohexyl Radical (C₆H₁₁•) C6H12->C6H11_rad + Cl• HCl HCl C6H11Cl Chlorocyclohexane (C₆H₁₁Cl) C6H11_rad->C6H11Cl + Cl₂ Cl_rad_prop Cl• C6H11_rad->Cl_rad_prop forms HCl Cl2_prop Cl₂ C6H11Cl->C6H12 regenerates Cl• T2 C₆H₁₁• + Cl• → C₆H₁₁Cl C6H11Cl->T2 T1 2 Cl• → Cl₂ T3 2 C₆H₁₁• → Bicyclohexyl

Caption: Reaction pathway for the free radical chlorination of cyclohexane.

Experimental Workflow

Experimental_Workflow cluster_week1 Week 1: Reaction & Workup cluster_week2 Week 2: Purification & Analysis reagents 1. Mix Cyclohexane, SO₂Cl₂, and AIBN in RBF reflux 2. Reflux for 1 hour (Initiation & Propagation) reagents->reflux cool 3. Cool to Room Temperature reflux->cool extract 4. Transfer to Separatory Funnel cool->extract wash_base 5. Wash with Na₂CO₃ solution (Neutralize Acid) extract->wash_base wash_water 6. Wash with Water wash_base->wash_water dry 7. Dry Organic Layer with CaCl₂ wash_water->dry distill 8. Simple Distillation dry->distill collect1 9. Collect Fraction 1 (Unreacted Cyclohexane) distill->collect1 collect2 10. Collect Fraction 2 (Chlorocyclohexane) distill->collect2 analyze 11. Analyze Product (Yield, BP, Refractive Index) collect2->analyze

Caption: Workflow for the synthesis and purification of chlorocyclohexane.

References

(Dichloromethyl)cyclohexane: A Comprehensive Technical Review for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated cycloalkane with potential applications in organic synthesis and medicinal chemistry. Its gem-dihalo functional group offers a unique reactive center for further molecular elaboration. This technical guide provides a comprehensive review of the synthesis, reactivity, and spectroscopic properties of this compound, drawing upon established principles and data from structurally related compounds due to the limited direct research on this specific molecule. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the formation of gem-dihalides. Two primary routes are proposed: the free-radical chlorination of methylcyclohexane and the conversion of cyclohexanecarboxaldehyde using a chlorinating agent.

Free-Radical Chlorination of Methylcyclohexane

Free-radical halogenation is a common method for the functionalization of alkanes.[1] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. While monochlorination of methylcyclohexane is known to yield a mixture of isomers, forcing conditions with excess chlorine and UV light can lead to dichlorination.[2] The major product of monochlorination is 1-chloro-1-methylcyclohexane due to the greater stability of the tertiary radical intermediate.[2][3] Further chlorination at the methyl group would lead to this compound.

Experimental Protocol (Proposed):

  • Initiation: A solution of methylcyclohexane in a suitable solvent (e.g., carbon tetrachloride) is prepared in a quartz reaction vessel. A radical initiator, such as AIBN, can be added, or the reaction can be initiated by UV irradiation (e.g., with a high-pressure mercury lamp).

  • Propagation: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the desired reaction temperature (e.g., reflux). The reaction mixture is continuously irradiated with UV light.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to observe the formation of mono- and dichlorinated products.

  • Termination & Work-up: Upon completion, the reaction is quenched, and the mixture is washed with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by a wash with sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to isolate this compound from other chlorinated isomers and unreacted starting material.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light Methylcyclohexane Methylcyclohexane Cyclohexylmethyl_rad Cyclohexyl-CH2• HCl HCl Chloromethylcyclohexane (Chloromethyl)cyclohexane Cl_rad Cl• Dichloromethylcyclohexane This compound Dichloromethyl_rad Cyclohexyl-CHCl• Radical_Combination Radical Combination

Caption: Free-radical dichlorination of methylcyclohexane.

From Cyclohexanecarboxaldehyde

The reaction of aldehydes and ketones with phosphorus pentachloride (PCl₅) is a classic method for the synthesis of gem-dichlorides.[4] This reaction involves the replacement of the carbonyl oxygen with two chlorine atoms.

Experimental Protocol (Proposed):

  • Reaction Setup: Cyclohexanecarboxaldehyde is dissolved in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl gas.

  • Reagent Addition: Phosphorus pentachloride is added portion-wise to the stirred solution at 0 °C. The reaction is exothermic and produces HCl gas.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled and slowly poured onto crushed ice to decompose the excess PCl₅ and POCl₃. The organic layer is separated, washed with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

G Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Intermediate [Intermediate Complex] Cyclohexanecarboxaldehyde->Intermediate + PCl₅ PCl5 PCl₅ Dichloromethylcyclohexane This compound Intermediate->Dichloromethylcyclohexane POCl3 POCl₃ Intermediate->POCl3 HCl HCl Intermediate->HCl

Caption: Synthesis from cyclohexanecarboxaldehyde.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the dichloromethyl group. This group can undergo nucleophilic substitution and elimination reactions, although the presence of two chlorine atoms on the same carbon influences the reaction pathways compared to monochlorinated analogues. The reactivity can be compared to that of benzylic halides, which are also activated towards substitution reactions.[5][6]

Nucleophilic Substitution

This compound is expected to undergo Sₙ1 and Sₙ2 reactions. The secondary nature of the carbon bearing the chlorines and the potential for carbocation stabilization suggest that Sₙ1 pathways are possible, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles would favor an Sₙ2 mechanism.

Elimination Reactions

Treatment with a strong, bulky base is expected to induce elimination reactions (E1 or E2), leading to the formation of (chloromethylene)cyclohexane. The regioselectivity and stereoselectivity of these reactions would be of significant interest for synthetic applications.

Spectroscopic Properties

The spectroscopic data for this compound can be predicted based on the analysis of similar chlorinated and substituted cyclohexanes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-Cl stretching absorptions.

Vibrational Mode Expected Wavenumber (cm⁻¹) (Predicted)
C-H (cyclohexyl) stretch2850-2950
C-H (dichloromethyl) stretch~3000
C-Cl stretch650-850[7][8][9]
NMR Spectroscopy

¹H NMR: The proton on the dichloromethyl group is expected to be significantly deshielded due to the inductive effect of the two chlorine atoms. The protons on the cyclohexane ring will appear as a complex multiplet in the typical aliphatic region.

¹³C NMR: The carbon of the dichloromethyl group will be deshielded due to the attached chlorine atoms. The carbons of the cyclohexane ring will show shifts dependent on their proximity to the dichloromethyl group.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
5.5 - 6.0-CHCl₂
1.0 - 2.2Cyclohexyl-H
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Common fragmentation patterns would involve the loss of chlorine radicals and HCl.[10][11][12]

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been reported, gem-dihalogenated scaffolds are of interest in medicinal chemistry. The gem-difluoro group, for instance, is often used as a bioisostere for a carbonyl group or to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[13] The dichloromethyl group could potentially serve a similar role, or act as a synthetic handle for the introduction of other functional groups. The reactivity of the C-Cl bonds allows for the construction of more complex molecules, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Conclusion

This compound, while not extensively studied, represents a molecule with interesting synthetic potential. The methods for its preparation are based on well-established organic reactions, and its reactivity is predicted to be a rich area for exploration. The spectroscopic data, though largely predictive at this stage, provides a framework for its characterization. For researchers in organic synthesis and drug discovery, this compound offers opportunities for the development of novel synthetic methodologies and the creation of new molecular architectures with potential biological activity. Further empirical investigation is warranted to fully elucidate the properties and unlock the potential of this compound.

References

Commercial availability and suppliers of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a concise technical overview of (Dichloromethyl)cyclohexane, a niche chemical compound. Due to its limited commercial availability, this document focuses on its known properties and outlines a speculative synthetic pathway, offering a foundational resource for those considering its use in novel research applications.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, as collated in public chemical databases. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂PubChem[1]
Molecular Weight 167.07 g/mol PubChem[1]
IUPAC Name dichloromethylcyclohexanePubChem[1]
CAS Number 24099-71-6PubChem[1]
InChI Key WUIZXVIJYDEKPU-UHFFFAOYSA-NPubChem[1]
SMILES C1CCC(CC1)C(Cl)ClPubChem[1]

Commercial Availability

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers as a stock item. Researchers interested in this compound would likely need to pursue custom synthesis.

Experimental Protocols

Hypothetical Synthesis of this compound:

  • Reduction of Cyclohexanecarboxaldehyde to Cyclohexylmethanol: The initial step would involve the reduction of the aldehyde group of cyclohexanecarboxaldehyde to a primary alcohol. A standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol would be suitable for this transformation. The reaction would likely proceed at room temperature, followed by an aqueous workup to isolate the cyclohexylmethanol.

  • Dichlorination of Cyclohexylmethanol: The resulting cyclohexylmethanol could then be subjected to a dichlorination reaction to replace the hydroxyl group with two chlorine atoms. A common reagent for this type of transformation is thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction typically requires heating and careful control of conditions to avoid side reactions. Purification would likely involve distillation under reduced pressure.

It is crucial to note that this proposed synthesis is theoretical and would require significant experimental optimization and validation.

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical progression of the hypothetical synthesis of this compound.

G A Cyclohexanecarboxaldehyde B Reduction A->B NaBH4, Methanol C Cyclohexylmethanol B->C D Dichlorination C->D SOCl2, Pyridine E This compound D->E F Purification E->F Distillation G Final Product F->G

Hypothetical synthesis of this compound.

References

Potential Research Areas Involving (Dichloromethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a halogenated organic compound with the chemical formula C₇H₁₂Cl₂. While specific research on this molecule is limited, its structure—a cyclohexane ring bearing a gem-dichotomous methyl group—suggests significant potential as a versatile intermediate in organic synthesis. The dichloromethyl group can be considered a masked aldehyde, and the cyclohexane scaffold is a common motif in pharmaceuticals, agrochemicals, and materials science. This guide aims to outline potential research areas, propose synthetic applications, and provide hypothetical experimental protocols to stimulate further investigation into this promising yet underexplored chemical entity.

Physicochemical Properties and Spectroscopic Data

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular FormulaC₇H₁₂Cl₂
Molecular Weight167.07 g/mol
AppearanceColorless liquid
Boiling Point~180-190 °C
Density~1.1 g/mL
SolubilitySoluble in organic solvents (e.g., dichloromethane, ether, hexanes), insoluble in water.

Table 2: Spectroscopic Data for Cyclohexanecarboxaldehyde

AnalysisDataReference
¹H NMR (CDCl₃)9.65 (d, 1H, J=1.5 Hz), 2.35-2.25 (m, 1H), 1.95-1.15 (m, 10H)[1][2]
¹³C NMR (CDCl₃)204.5, 51.5, 26.5, 25.8, 25.0[3][4]
IR (neat)2930, 2855, 2710, 1725 cm⁻¹[5][6][7]
Mass Spectrum (EI)m/z (%): 112 (M⁺, 15), 83 (100), 55 (85), 41 (50)[6][7]

Potential Research Areas and Synthetic Utility

The reactivity of the dichloromethyl group is central to the synthetic potential of this compound. Key research areas include its conversion to valuable functional groups and its use as a building block for more complex molecules.

Synthesis of Cyclohexanecarboxaldehyde and its Derivatives

The most direct application of this compound is its hydrolysis to form cyclohexanecarboxaldehyde.[8] This aldehyde is a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and polymers.

  • Pharmaceutical Applications: Aldehydes are precursors to a wide array of biologically active molecules, including amines, alcohols, and carboxylic acids, which are fundamental building blocks in drug discovery.

  • Agrochemicals: Cyclohexane derivatives are found in various pesticides and herbicides.

  • Materials Science: Cyclohexanecarboxaldehyde can be used to synthesize polymers and resins with specific thermal and mechanical properties.

Nucleophilic Substitution Reactions

The two chlorine atoms can be displaced by a variety of nucleophiles, opening pathways to a range of functional groups.

  • Synthesis of Cyclohexyl Ketones: Reaction with organometallic reagents, such as Grignard reagents or organolithiums, could lead to the formation of cyclohexyl ketones.[9]

  • Formation of Dithioacetals: Reaction with thiols would yield dithioacetals, which are versatile protecting groups for aldehydes and can be used in Umpolung chemistry.

Reductive and Radical Reactions
  • Reductive Dehalogenation: The dichloromethyl group can be reduced to a methyl group, providing a route to methylcyclohexane.

  • Free Radical Reactions: Under radical conditions, this compound could participate in various coupling and addition reactions.[10][11][12]

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for key transformations of this compound. These are based on standard organic chemistry procedures and should be adapted and optimized as needed.

Synthesis of this compound

A plausible route for the synthesis of this compound is the free-radical chlorination of methylcyclohexane.

Protocol:

  • To a stirred solution of methylcyclohexane (1.0 equiv) in carbon tetrachloride (2 M) at room temperature, add N-chlorosuccinimide (2.2 equiv).

  • Initiate the reaction by irradiating the mixture with a UV lamp or by adding a radical initiator such as AIBN (0.05 equiv).

  • Monitor the reaction by GC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide and wash with a small amount of cold carbon tetrachloride.

  • Wash the combined filtrate with 10% aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Hydrolysis to Cyclohexanecarboxaldehyde

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in a mixture of water and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv).

  • Add calcium carbonate (2.0 equiv) to neutralize the HCl formed during the reaction.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude cyclohexanecarboxaldehyde by distillation.

Reaction with n-Butyllithium to form Cyclohexyl Phenyl Ketone

Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add benzaldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways from this compound

synthetic_pathways DCM_cyclohexane This compound aldehyde Cyclohexanecarboxaldehyde DCM_cyclohexane->aldehyde Hydrolysis ketone Cyclohexyl Ketone DCM_cyclohexane->ketone Organometallics dithioacetal Cyclohexyl Dithioacetal DCM_cyclohexane->dithioacetal Thiols methyl Methylcyclohexane DCM_cyclohexane->methyl Reduction

Caption: Potential synthetic transformations of this compound.

Experimental Workflow for Hydrolysis

hydrolysis_workflow start Start: this compound reaction Reaction: - H₂O, CaCO₃ - Phase-transfer catalyst - Reflux start->reaction extraction Workup: - Extraction with Et₂O reaction->extraction purification Purification: - Distillation extraction->purification product Product: Cyclohexanecarboxaldehyde purification->product

References

Methodological & Application

Synthesis of (Dichloromethyl)cyclohexane from cyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of (dichloromethyl)cyclohexane from cyclohexanecarbaldehyde. The method is based on the geminal dichlorination of the aldehyde functional group using phosphorus pentachloride (PCl₅). This transformation is a crucial step in the synthesis of various chemical intermediates and building blocks used in agrochemical and pharmaceutical research. The protocol presented here is adapted from established procedures for the dichlorination of carbonyl compounds and is intended for researchers in organic synthesis and drug development.

Introduction

The conversion of aldehydes to geminal dichlorides is a fundamental transformation in organic chemistry, providing access to versatile synthetic intermediates. The resulting dichloromethyl group can be further manipulated, for instance, through elimination reactions to form alkynes or by substitution reactions. Phosphorus pentachloride (PCl₅) is a widely used and effective reagent for this conversion, reacting with the carbonyl group to replace the oxygen atom with two chlorine atoms.[1] This application note outlines a specific protocol for the synthesis of this compound, a compound of interest in the development of novel molecular scaffolds.

Reaction Scheme

Quantitative Data

ParameterValue
Starting Material3'- or 2'-ketonucleoside
ReagentPhosphorus Pentachloride (PCl₅)
SolventDichloromethane (CH₂Cl₂)
Temperature-78 °C to -50 °C
Reaction Time4 hours
Reported YieldNot explicitly stated for a single compound, but the procedure is presented as effective.

Experimental Protocol

This protocol is adapted from a general procedure for the geminal dichlorination of carbonyl compounds.[2]

Materials:

  • Cyclohexanecarbaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Potassium phosphate buffer (K₂HPO₄/KH₂PO₄, pH 7)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanecarbaldehyde (1.0 equivalent) in anhydrous dichloromethane (approximately 20 mL per mmol of aldehyde).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of PCl₅: Carefully add phosphorus pentachloride (3.8 equivalents) to the cold solution in portions.

  • Reaction: Allow the reaction mixture to slowly warm to -50 °C and maintain stirring at this temperature for 4 hours.

  • Quenching: Quench the reaction by slowly adding it to a vigorously stirred, cold potassium phosphate buffer (pH 7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Safety Precautions:

  • Phosphorus pentachloride is a corrosive and moisture-sensitive solid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction releases HCl gas. Ensure adequate ventilation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

  • The reaction is performed at low temperatures. Use appropriate cryogenic gloves.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Cyclohexanecarbaldehyde in anhydrous CH₂Cl₂ cool Cool to -78 °C start->cool add_pcl5 Add PCl₅ cool->add_pcl5 react Stir at -50 °C for 4h add_pcl5->react quench Quench with phosphate buffer react->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The conversion of cyclohexanecarbaldehyde to this compound using phosphorus pentachloride is an effective method for introducing a geminal dichloride group. The protocol provided is robust and based on well-established procedures for similar transformations.[2] The use of a low-temperature, controlled addition of PCl₅ helps to minimize side reactions and improve the selectivity of the reaction. The work-up procedure is designed to effectively remove the phosphorus-containing byproducts and isolate the desired product. Researchers can adapt this protocol for various aliphatic aldehydes, although optimization of reaction conditions may be necessary for different substrates.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from cyclohexanecarbaldehyde using phosphorus pentachloride. The provided workflow, data, and experimental procedure are intended to be a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient preparation of this and related compounds.

References

Application Notes and Protocols for the Use of (Dichloromethyl)cyclohexane in Grignard-type Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a geminal dihalide that presents unique reactivity in the context of organometallic synthesis. Unlike simple alkyl monohalides, the direct formation of a stable, isolable Grignard reagent from this compound is challenging due to the high reactivity of the potential alpha-chloro organomagnesium intermediate. This intermediate is prone to alpha-elimination, leading to the formation of a carbene or carbenoid-like species. Consequently, reactions involving this compound and magnesium are typically performed in situ, where the transient organometallic species is immediately trapped by an electrophile. This approach, known as a Barbier-type reaction, or its use in cyclopropanation, opens up valuable synthetic pathways.[1]

These application notes provide an overview of the reactivity of this compound with magnesium and detailed protocols for its application in Barbier-type carbonyl additions and alkene cyclopropanations.

Reactivity Profile

The reaction of this compound with magnesium does not typically yield a stable Grignard reagent of the form (C6H11)CHClMgCl. Instead, the reaction proceeds through one of two primary pathways:

  • Barbier-type Reaction: In the presence of an electrophile, such as an aldehyde or ketone, the transiently formed organomagnesium species undergoes a nucleophilic addition to the carbonyl group. This one-pot reaction is a key advantage as it bypasses the need to prepare and handle a potentially unstable Grignard reagent.[1][2]

  • Cyclopropanation: In the absence of a suitable electrophile for addition and in the presence of an alkene, the intermediate generated from this compound and magnesium can act as a carbene precursor, leading to the formation of a cyclopropane ring on the alkene. This provides a powerful method for the synthesis of substituted cyclopropanes.

The choice of reaction pathway is dictated by the reaction conditions and the substrates present.

Applications in Synthesis

The in situ generation of a reactive species from this compound offers synthetic routes to valuable molecular scaffolds:

  • Synthesis of Chloro-alcohols: The Barbier-type reaction with carbonyl compounds provides access to α-chloro-α-cyclohexyl substituted alcohols, which are versatile intermediates for further functionalization.

  • Formation of Cyclohexyl-substituted Cyclopropanes: The cyclopropanation of alkenes allows for the introduction of a cyclohexyl-substituted cyclopropyl moiety, a structural motif of interest in medicinal chemistry and materials science.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use to exclude moisture, which can quench the organometallic intermediates.

Protocol 1: Barbier-type Addition to a Carbonyl Compound

This protocol describes the in situ generation of a reactive organomagnesium species from this compound and its subsequent addition to an aldehyde or ketone.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • 1M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Magnesium Activation (Optional but Recommended): Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under vacuum and then cool under an inert atmosphere. A small crystal of iodine can be added to aid activation.

  • Reaction Mixture: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

  • Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in the anhydrous solvent.

  • Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the magnesium suspension. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color (if used) and the formation of a cloudy solution. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed or TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 1M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclopropanation of an Alkene

This protocol outlines the use of this compound and magnesium to generate a carbenoid for the cyclopropanation of an alkene.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkene (e.g., styrene)

  • 1M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Prepare the reaction apparatus as described in Protocol 1.

  • Magnesium Activation: Activate magnesium turnings (1.5 equivalents) as previously described.

  • Reaction Mixture: Add anhydrous diethyl ether or THF to the flask to cover the magnesium, followed by the alkene (1.0 equivalent).

  • Addition of Dihalide: In the dropping funnel, prepare a solution of this compound (1.2 equivalents) in the anhydrous solvent.

  • Initiation and Reaction: Add a small amount of the this compound solution to the reaction mixture. Gentle warming may be required for initiation. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at reflux until the starting materials are consumed as monitored by TLC or GC.

  • Workup: Cool the reaction mixture and quench with 1M hydrochloric acid.

  • Extraction and Washing: Perform the extraction and washing steps as detailed in Protocol 1.

  • Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of the cyclopropane product by column chromatography.

Data Presentation

The following tables summarize the expected products and potential outcomes for the reactions of this compound with representative substrates. Yields are illustrative and will vary depending on the specific substrate and reaction conditions.

Table 1: Barbier-type Addition Products

Carbonyl SubstrateProduct StructureExpected Product Name
Benzaldehyde
alt text
1-chloro-1-cyclohexyl-1-phenylmethanol
Acetone
alt text
2-chloro-2-cyclohexylpropan-2-ol
Cyclohexanone
alt text
1-(chloro(cyclohexyl)methyl)cyclohexan-1-ol

Table 2: Cyclopropanation Products

Alkene SubstrateProduct StructureExpected Product Name
Styrene
alt text
(1-chloro-1-cyclohexyl-2-phenylcyclopropane)
1-Octene
alt text
(1-chloro-1-cyclohexyl-2-hexylcyclopropane)
Cyclohexene
alt text
7-chloro-7-cyclohexylbicyclo[4.1.0]heptane

Visualizations

The following diagrams illustrate the proposed reaction pathways and a general experimental workflow.

Barbier_Reaction_Pathway cluster_reactants Reactants cluster_intermediate In Situ Formation cluster_product Product Formation DCM This compound Intermediate Transient Organomagnesium [ (C6H11)CHClMgX ] DCM->Intermediate + Mg Mg Mg Carbonyl R-CO-R' Product α-chloro-alcohol Carbonyl->Product Intermediate->Product + Carbonyl

Caption: Proposed pathway for the Barbier-type reaction.

Cyclopropanation_Pathway cluster_reactants Reactants cluster_intermediate In Situ Formation cluster_product Product Formation DCM This compound Carbenoid Magnesium Carbenoid [ (C6H11)CH(Cl)MgX ] DCM->Carbenoid + Mg Mg Mg Alkene Alkene Product Cyclopropane Alkene->Product Carbenoid->Product + Alkene (Cycloaddition) Experimental_Workflow Start Start Setup Assemble and Dry Glassware under Inert Atmosphere Start->Setup AddMg Add Magnesium Turnings Setup->AddMg AddSolvent Add Anhydrous Solvent AddMg->AddSolvent PrepareSolution Prepare Solution of This compound and Substrate AddSolvent->PrepareSolution Initiate Initiate Reaction PrepareSolution->Initiate Addition Slow Addition of Reactant Solution Initiate->Addition Reaction Stir to Completion Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Final Product Purify->End

References

(Dichloromethyl)cyclohexane: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Dichloromethyl)cyclohexane is a valuable starting material in organic synthesis, serving as a key precursor for the generation of important pharmaceutical intermediates. Its primary utility lies in its facile conversion to cyclohexanecarboxaldehyde, a versatile building block used in the synthesis of a variety of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of cyclohexanecarboxaldehyde from this compound and its subsequent utilization in the formation of a key amine intermediate through reductive amination.

Key Applications

The primary application of this compound in the pharmaceutical industry is its role as a precursor to cyclohexanecarboxaldehyde. This aldehyde is a crucial intermediate in the synthesis of various drug molecules. For instance, it is a building block in the synthesis of anticoagulants like Melagatran. The conversion of the dichloromethyl group to an aldehyde provides a reactive handle for further molecular elaboration, enabling the construction of complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarboxaldehyde via Hydrolysis of this compound

This protocol details the hydrolysis of the geminal dihalide, this compound, to yield cyclohexanecarboxaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, forming an unstable geminal halohydrin intermediate, which then eliminates hydrogen chloride to afford the aldehyde.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start This compound + Aqueous Base (e.g., NaOH) reaction Reaction Mixture in Flask start->reaction Add to flask heating Heat with Stirring (e.g., Reflux) reaction->heating quench Cool and Quench (e.g., with water) heating->quench extraction Extract with Organic Solvent (e.g., Diethyl Ether) quench->extraction drying Dry Organic Layer (e.g., over Na2SO4) extraction->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration distillation Distill under Reduced Pressure concentration->distillation product Cyclohexanecarboxaldehyde distillation->product

Caption: Workflow for the synthesis of cyclohexanecarboxaldehyde.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of sodium hydroxide (e.g., 2 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • This compound is added to the basic solution.

  • The reaction mixture is heated to reflux with vigorous stirring for a specified time (typically several hours, reaction progress can be monitored by TLC or GC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield pure cyclohexanecarboxaldehyde.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (post-distillation)>98% (by GC)
Reaction Time4-8 hours
Reaction TemperatureReflux (~100 °C)
Protocol 2: Synthesis of a Pharmaceutical Amine Intermediate via Reductive Amination

This protocol describes the synthesis of a secondary amine, a common pharmaceutical intermediate, from cyclohexanecarboxaldehyde and a primary amine using reductive amination. The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a reducing agent.

Signaling Pathway (Reaction Mechanism):

G Aldehyde Cyclohexanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation with Amine (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Iminium Iminium Ion Intermediate Imine->Iminium Protonation (Acid Catalyst) Product Secondary Amine Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Reductive amination pathway.

Materials:

  • Cyclohexanecarboxaldehyde

  • Primary amine (e.g., benzylamine as a representative example)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or other suitable reducing agent

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of cyclohexanecarboxaldehyde in dichloromethane, the primary amine is added, followed by a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for a period to allow for imine formation (typically 1-2 hours).

  • Sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS, typically 12-24 hours).

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude secondary amine, which can be further purified by column chromatography if necessary.

Quantitative Data:

ParameterValue
Typical Yield75-95%
Purity (post-workup)>95% (by LC-MS)
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature

Conclusion

This compound is a cost-effective and versatile precursor for the synthesis of cyclohexanecarboxaldehyde, a key intermediate in the pharmaceutical industry. The protocols provided herein offer robust and high-yielding methods for the preparation of cyclohexanecarboxaldehyde and its subsequent conversion to valuable amine intermediates. These procedures are amenable to scale-up and are integral to the development of various therapeutic agents.

Application of (Dichloromethyl)cyclohexane in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

(Dichloromethyl)cyclohexane serves as a valuable, albeit indirect, precursor in the synthesis of certain agrochemicals, particularly plant growth regulators. Its primary utility lies in its conversion to cyclohexanecarboxaldehyde , a key intermediate that can be further elaborated into complex active ingredients. This document provides a detailed account of this application, including experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis is its role as a starting material for cyclohexanecarboxaldehyde. This transformation is a critical first step, as cyclohexanecarboxaldehyde is a versatile building block for various organic molecules. One notable application is in the synthesis of plant growth regulators belonging to the cyclohexanedione class, such as Trinexapac-ethyl .

The overall synthetic strategy can be summarized as follows:

Synthesis_Overview DCM_Cyclohexane This compound Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde DCM_Cyclohexane->Cyclohexanecarboxaldehyde Hydrolysis Intermediate Cyclohexanedione Intermediate Cyclohexanecarboxaldehyde->Intermediate Multi-step Synthesis Agrochemical Agrochemical (e.g., Trinexapac-ethyl) Intermediate->Agrochemical Final Assembly

Caption: General synthetic route from this compound to a target agrochemical.

Experimental Protocols

Synthesis of Cyclohexanecarboxaldehyde from this compound

The conversion of this compound to cyclohexanecarboxaldehyde is achieved through hydrolysis. This reaction typically proceeds under aqueous conditions, often facilitated by a phase-transfer catalyst or by using a co-solvent to improve the miscibility of the organic substrate and the aqueous reagent.

Protocol:

  • A mixture of this compound (1.0 eq), water (10-20 eq), and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A base, such as sodium carbonate (2.5 eq), is added to the mixture to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is heated to reflux (approximately 100 °C) with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude cyclohexanecarboxaldehyde is then purified by vacuum distillation.

Synthesis of Trinexapac-ethyl from Cyclohexanecarboxaldehyde (Proposed Route)

While many patented syntheses of Trinexapac-ethyl start from other precursors, a plausible route from cyclohexanecarboxaldehyde can be designed based on established organic chemistry principles. This proposed pathway involves the formation of a key cyclohexanedione intermediate.

Step 1: Formation of a Cyclohexanedione Intermediate

A potential approach involves a Michael addition of a nucleophile to an α,β-unsaturated ketone derived from cyclohexanecarboxaldehyde, followed by cyclization.

  • Cyclohexanecarboxaldehyde is first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

  • The resulting ester undergoes a Michael addition with a suitable C3-synthon, such as diethyl malonate, in the presence of a base like sodium ethoxide.

  • The adduct is then subjected to an intramolecular Dieckmann condensation to form the desired cyclohexanedione ring system.

Step 2: Final Assembly to Trinexapac-ethyl

The synthesized cyclohexanedione intermediate is then converted to Trinexapac-ethyl.

  • The intermediate, 3-ethoxycarbonyl-5-oxocyclohex-1-enol, is acylated with cyclopropanecarboxylic acid chloride in the presence of a base (e.g., triethylamine or N,N-dimethylaniline) and a suitable solvent like toluene.[1]

  • The resulting enol ester is then rearranged to the final product, Trinexapac-ethyl, often without the need for purification of the intermediate.[1]

Quantitative Data

The following table summarizes typical quantitative data for the key synthetic steps. Please note that the data for the synthesis of Trinexapac-ethyl from cyclohexanecarboxaldehyde is based on a proposed route and may vary.

Reaction StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrolysis This compound, WaterNa2CO3, Phase-transfer catalyst-100 (Reflux)4 - 870 - 85
Synthesis of Trinexapac-ethyl Intermediate (Acylation) [1]3-ethoxycarbonyl-5-oxocyclohex-1-enol sodium salt, Cyclopropanecarboxylic acid chlorideN,N-dimethylanilineToluene0 - 101High (in situ)
Rearrangement to Trinexapac-ethyl [1]Enol cyclopropanecarboxylate intermediate-TolueneAmbient->85 (overall)

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Trinexapac-ethyl functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones that are crucial for cell elongation.[2][3] Specifically, Trinexapac-ethyl (after conversion to its active acid form, Trinexapac) blocks the late stages of the gibberellin biosynthetic pathway. It acts as a structural mimic of 2-oxoglutarate, a co-substrate for the 3β-hydroxylase enzyme. This enzyme is responsible for the conversion of inactive gibberellin precursors (like GA20) into highly active forms (like GA1).[3][4] By inhibiting this step, the plant's growth is retarded, leading to shorter and stronger stems, which can prevent lodging in cereal crops.[2]

Gibberellin_Pathway cluster_pathway Gibberellin Biosynthesis Pathway (Late Stages) cluster_inhibitor Mechanism of Inhibition cluster_effect Physiological Effect GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclases GA12 GA12 ent_Kaurene->GA12 Monooxygenases GA20 GA20 (Inactive) GA12->GA20 GA1 GA1 (Active) GA20->GA1 3β-hydroxylase Reduced_Elongation Reduced Cell Elongation GA1->Reduced_Elongation Trinexapac Trinexapac (Active form of Trinexapac-ethyl) Trinexapac->GA1 Inhibits

Caption: Inhibition of the gibberellin biosynthesis pathway by Trinexapac.

Conclusion

This compound is a useful starting material for the synthesis of cyclohexanecarboxaldehyde, a key intermediate in the production of certain agrochemicals. The plant growth regulator Trinexapac-ethyl represents a significant downstream product that can be synthesized from this intermediate. The application of this compound in this context highlights the importance of simple halogenated hydrocarbons as versatile building blocks in the agrochemical industry. The development of efficient and high-yielding protocols for the conversion of this compound to cyclohexanecarboxaldehyde is crucial for the economic viability of these synthetic routes.

References

Application Notes and Protocols for the Reduction of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dichloromethyl)cyclohexane is a functionalized aliphatic compound that can serve as a precursor in the synthesis of various molecules of interest in medicinal chemistry and materials science. The selective reduction of the dichloromethyl group to either a chloromethyl or a methyl group opens up diverse synthetic pathways for the introduction of different functionalities. This document provides detailed protocols for the reduction of this compound to (Chloromethyl)cyclohexane and Methylcyclohexane using various established chemical methods, including hydride reduction, catalytic hydrogenation, and radical-mediated dehalogenation. The choice of method will depend on the desired product and the compatibility with other functional groups present in the molecule.

Data Presentation

The following table summarizes the expected outcomes and general reaction conditions for the different reduction protocols described. Please note that yields are indicative and may vary based on the specific reaction scale and purity of reagents.

MethodReagent(s)Product(s)Typical Yield (%)Key Reaction Conditions
Hydride Reduction (Complete) Lithium Aluminum Hydride (LiAlH₄)Methylcyclohexane85-95Anhydrous ethereal solvent (e.g., THF, Et₂O), 0 °C to reflux, followed by aqueous workup.
Hydride Reduction (Partial) Sodium Borohydride (NaBH₄)(Chloromethyl)cyclohexane, MethylcyclohexaneVariableProtic solvent (e.g., EtOH, MeOH), room temperature to reflux. Product distribution may vary.
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C)(Chloromethyl)cyclohexane and/or MethylcyclohexaneVariableProtic solvent (e.g., EtOH, MeOH), atmospheric or elevated H₂ pressure, room temperature.
Radical Dehalogenation Tributyltin Hydride (Bu₃SnH), AIBN (initiator)(Chloromethyl)cyclohexane and/or Methylcyclohexane70-90Anhydrous aromatic solvent (e.g., benzene, toluene), reflux. Stoichiometry of Bu₃SnH is critical.

Experimental Protocols

Protocol 1: Complete Reduction to Methylcyclohexane via Hydride Reduction

This protocol describes the complete reduction of the dichloromethyl group to a methyl group using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add LiAlH₄ (1.5 equivalents) suspended in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF (25 mL) and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (x mL, where x is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH (x mL).

    • Deionized water (3x mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation to yield pure Methylcyclohexane.

Protocol 2: Selective Reduction to (Chloromethyl)cyclohexane via Catalytic Hydrogenation

This protocol outlines a method for the potential selective reduction of one C-Cl bond using catalytic hydrogenation. Optimization of catalyst loading, hydrogen pressure, and reaction time may be necessary to achieve high selectivity.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Hydrogenation flask (e.g., Parr shaker bottle)

  • Magnetic stirrer or mechanical shaker

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 equivalent) in ethanol (100 mL).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and connect it to a hydrogen gas source.

  • Purge the flask with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (1-5 atm, depending on the apparatus) and stir or shake the mixture vigorously at room temperature.

  • Monitor the reaction progress by GC-MS, analyzing for the consumption of starting material and the formation of (Chloromethyl)cyclohexane and Methylcyclohexane.

  • Once the desired level of conversion is reached, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to separate the desired (Chloromethyl)cyclohexane from any over-reduced Methylcyclohexane and unreacted starting material.

Protocol 3: Radical Dehalogenation to (Chloromethyl)cyclohexane

This protocol utilizes a radical-mediated process with tributyltin hydride for the reduction. The stoichiometry of Bu₃SnH is critical for selective mono-reduction.

Materials:

  • This compound

  • Tributyltin Hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene or Benzene

  • Round-bottom flask

  • Reflux condenser

  • Syringe pump (optional, for slow addition)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous toluene (50 mL).

  • Add a catalytic amount of AIBN (0.1 equivalents).

  • Heat the solution to reflux (approximately 110 °C for toluene).

  • In a separate syringe, prepare a solution of Tributyltin Hydride (1.1 equivalents for mono-reduction) in anhydrous toluene (25 mL).

  • Using a syringe pump, add the Bu₃SnH solution to the refluxing reaction mixture over 4-6 hours. Slow addition is crucial to maintain a low concentration of the hydride and favor mono-reduction.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude product will contain the desired (Chloromethyl)cyclohexane and tributyltin chloride as a byproduct.

  • Purification can be achieved by flash column chromatography on silica gel or by distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Solvents start Add this compound & Reagents to Flask reagents->start glassware Dry Glassware Assembly glassware->start conditions Set Reaction Conditions (Temp, Stirring, Atmosphere) start->conditions monitor Monitor Progress (TLC, GC-MS) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction / Filtration quench->extract dry Dry Organic Phase extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Distillation / Chromatography) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the reduction of this compound.

reduction_pathways start This compound mono_chloro (Chloromethyl)cyclohexane start->mono_chloro Partial Reduction (e.g., NaBH₄, H₂/Pd-C, Bu₃SnH) methyl Methylcyclohexane start->methyl Complete Reduction (e.g., LiAlH₄) mono_chloro->methyl Further Reduction

Caption: Reaction pathways for the reduction of this compound.

Application Notes and Protocols: Williamson Ether Synthesis Utilizing (Dichloromethyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethers derived from (dichloromethyl)cyclohexane. A direct Williamson ether synthesis on the gem-dihalide is not the preferred route. Instead, a more reliable, three-step synthetic pathway is employed. This involves the initial hydrolysis of the this compound derivative to the corresponding aldehyde, followed by reduction to a primary alcohol, and subsequent Williamson ether synthesis to yield the target ether. This method offers a versatile approach for the preparation of a variety of cyclohexyl methyl ethers, which are valuable intermediates in medicinal chemistry and materials science.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process:

  • Hydrolysis: Conversion of this compound to Cyclohexanecarbaldehyde.

  • Reduction: Conversion of Cyclohexanecarbaldehyde to Cyclohexylmethanol.

  • Williamson Ether Synthesis: Reaction of Cyclohexylmethanol with an alkyl halide to form the desired ether.

Synth_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction cluster_2 Step 3: Williamson Ether Synthesis A This compound B Cyclohexanecarbaldehyde A->B aq. KOH, heat C Cyclohexylmethanol B->C 1. NaBH4 2. H3O+ workup E Cyclohexyl Methyl Ether C->E 1. NaH 2. R-X D Alkyl Halide (R-X)

Figure 1. Overall workflow for the synthesis of cyclohexyl methyl ethers from this compound.

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarbaldehyde from this compound

This protocol details the hydrolysis of a terminal geminal dihalide to an aldehyde.[1][2] The reaction proceeds through an unstable geminal diol intermediate which readily eliminates water to form the aldehyde.[3]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 10% aqueous potassium hydroxide solution (w/v).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude cyclohexanecarbaldehyde.

  • The crude product can be purified by distillation if necessary.

Table 1: Reaction Parameters for Hydrolysis of this compound

ParameterValue
Reactant Ratio1:5 (this compound:KOH)
SolventWater
Reaction Temperature100 °C (Reflux)
Reaction Time2-4 hours
Typical Yield70-85%
Protocol 2: Synthesis of Cyclohexylmethanol from Cyclohexanecarbaldehyde

This protocol describes the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • Cyclohexanecarbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve cyclohexanecarbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclohexylmethanol. The product can be purified by distillation.

Table 2: Reaction Parameters for the Reduction of Cyclohexanecarbaldehyde

ParameterValue
Reactant Ratio1:1.1 (Aldehyde:NaBH₄)
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield85-95%
Protocol 3: Williamson Ether Synthesis of Cyclohexyl Methyl Ethers

This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.[4][5] This SN2 reaction works best with primary alkyl halides to minimize competing elimination reactions.[4]

Materials:

  • Cyclohexylmethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add sodium hydride (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of cyclohexylmethanol (1.0 eq) in anhydrous THF to the stirred suspension of NaH at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ether can be purified by column chromatography or distillation.

Table 3: Reaction Parameters for Williamson Ether Synthesis

ParameterValue
Reactant Ratio1:1.2:1.1 (Alcohol:NaH:Alkyl Halide)
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Typical Yield60-80%

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical progression from the starting gem-dihalide to the final ether product, highlighting the key functional group transformations.

Logical_Progression Start This compound C₆H₁₁CHCl₂ Intermediate1 Cyclohexanecarbaldehyde C₆H₁₁CHO Start->Intermediate1 Hydrolysis (+2 OH⁻, -2 Cl⁻, -H₂O) Intermediate2 Cyclohexylmethanol C₆H₁₁CH₂OH Intermediate1->Intermediate2 Reduction (+ [H]) Final Cyclohexyl Methyl Ether C₆H₁₁CH₂OR Intermediate2->Final Williamson Ether Synthesis (+ R-X, -HX)

Figure 2. Functional group transformations in the synthesis of cyclohexyl methyl ethers.

Applications in Drug Development

Cyclohexyl methyl ether moieties are present in various biologically active molecules and can serve as important pharmacophores or metabolic blockers. The ability to synthesize a library of these ethers with diverse alkyl (R) groups using this robust protocol allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The lipophilicity and metabolic stability of a lead compound can be fine-tuned by varying the nature of the R group on the ether.

References

Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Using (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.[3][4][5] Common catalysts include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃).[1][2]

(Dichloromethyl)cyclohexane presents an interesting, albeit undocumented, alkylating agent for Friedel-Crafts reactions. As a gem-dihalide, it possesses two leaving groups on the same carbon, theoretically allowing for a stepwise or concerted double alkylation of aromatic rings to form dicyclohexyl(diaryl)methane derivatives or related structures. These products could be of interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures.

This document provides a theoretical framework for employing this compound in Friedel-Crafts alkylation, including proposed reaction mechanisms, hypothetical experimental protocols, and potential challenges.

Proposed Reaction Mechanism

The reaction is expected to proceed through the formation of a carbocation intermediate, which then acts as the electrophile.[3][4] Given the presence of two chlorine atoms, the reaction could potentially occur in two stages.

Step 1: Formation of the Primary Electrophile The Lewis acid catalyst (e.g., AlCl₃) abstracts a chloride ion from this compound to form a cyclohexyl(chloro)methyl cation. This carbocation is the initial electrophile.

Step 2: First Alkylation The aromatic ring (e.g., benzene) acts as a nucleophile and attacks the carbocation, leading to the formation of a (chloromethyl)cyclohexyl-substituted aromatic compound after the loss of a proton. The catalyst is regenerated in this step.

Step 3: Formation of the Secondary Electrophile The resulting (chloromethyl)cyclohexyl-substituted aromatic compound can then react further. The Lewis acid can abstract the remaining chloride ion to form a dicyclohexyl(aryl)methyl cation.

Step 4: Second Alkylation A second equivalent of the aromatic compound can then attack this new carbocation, leading to the final diaryl(cyclohexyl)methane product.

It is also possible that the initial cyclohexyl(chloro)methyl cation could rearrange to a more stable tertiary carbocation before the first alkylation, leading to isomeric products. Furthermore, polyalkylation, where more than two aromatic rings are attached, is a common side reaction in Friedel-Crafts alkylation and should be considered.[5]

Experimental Protocols (Hypothetical)

3.1. General Considerations

  • Reagents and Solvents: All reagents and solvents should be anhydrous, as the Lewis acid catalysts are highly sensitive to moisture.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the catalyst.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. The reaction temperature should be carefully controlled to minimize side reactions.

3.2. Protocol for Mono-alkylation of Benzene with this compound

Objective: To synthesize (chloromethyl)cyclohexylbenzene.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dry dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

  • Ice bath

  • Standard glassware for inert atmosphere reactions

  • Hydrochloric acid (1 M, aqueous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Add dry solvent (e.g., DCM) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a large excess of anhydrous benzene (which also serves as the reactant).

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (or no further starting material is consumed), quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to isolate the desired (chloromethyl)cyclohexylbenzene.

3.3. Protocol for Di-alkylation of Benzene with this compound

Objective: To synthesize dicyclohexyl(diphenyl)methane.

Procedure:

The procedure is similar to the mono-alkylation protocol, but the stoichiometry of the reactants will be adjusted.

  • Use 2.2 equivalents of anhydrous aluminum chloride.

  • Use at least 2 equivalents of benzene for every 1 equivalent of this compound.

  • The reaction may require higher temperatures and longer reaction times to drive the second alkylation to completion. The reaction temperature could be cautiously increased to reflux, depending on the solvent used.

  • Purification will likely be more challenging due to the potential for a mixture of mono- and di-alkylated products, as well as isomers.

Data Presentation (Hypothetical)

The following table summarizes hypothetical quantitative data for the Friedel-Crafts alkylation of benzene with this compound. Note: These values are illustrative and not based on experimental results.

EntryAromatic SubstrateThis compound (equiv.)AlCl₃ (equiv.)Temperature (°C)Time (h)Major ProductTheoretical Yield (%)Potential Side Products
1Benzene (excess)1.01.10 - RT4(Chloromethyl)cyclohexylbenzene40-60Di-alkylated product, rearranged isomers, polyalkylated products
2Benzene (2.0 equiv.)1.02.2RT - Reflux12Dicyclohexyl(diphenyl)methane30-50Mono-alkylated product, rearranged isomers, polyalkylated products
3Toluene (excess)1.01.10 - RT4(Chloromethyl)cyclohexyl(methyl)benzene50-70Di-alkylated product, ortho/para isomers, rearranged isomers

Visualizations

5.1. Proposed Reaction Mechanism

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Primary Electrophile cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Formation of Secondary Electrophile cluster_step4 Step 4: Second Alkylation R_Cl This compound Carbocation1 Cyclohexyl(chloro)methyl Cation + AlCl₄⁻ R_Cl->Carbocation1 + AlCl₃ Carbocation1_node Cyclohexyl(chloro)methyl Cation AlCl3_1 AlCl₃ Benzene1 Benzene Intermediate1 Sigma Complex Product1 (Chloromethyl)cyclohexylbenzene Intermediate1->Product1 - H⁺ Carbocation1_node->Intermediate1 + Benzene Product1_node (Chloromethyl)cyclohexylbenzene AlCl3_2 AlCl₃ Carbocation2 Dicyclohexyl(aryl)methyl Cation + AlCl₄⁻ Product1_node->Carbocation2 + AlCl₃ Carbocation2_node Dicyclohexyl(aryl)methyl Cation Benzene2 Benzene Intermediate2 Sigma Complex Product2 Dicyclohexyl(diphenyl)methane Intermediate2->Product2 - H⁺ Carbocation2_node->Intermediate2 + Benzene

Caption: Proposed mechanism for the double Friedel-Crafts alkylation.

5.2. Experimental Workflow

Experimental_Workflow A Setup Anhydrous Reaction under Inert Atmosphere B Prepare AlCl₃ Suspension in Dry Solvent A->B C Cool to 0 °C B->C D Slowly Add this compound and Aromatic Substrate C->D E Stir and Monitor Reaction Progress (TLC) D->E F Quench with Ice/HCl E->F G Aqueous Workup (Wash with HCl, H₂O, NaHCO₃) F->G H Dry Organic Layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for Fried-Crafts alkylation.

References

Application Notes and Protocols for Reactions Involving (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations involving (dichloromethyl)cyclohexane. Due to the limited availability of specific literature on this compound, the following protocols are based on established methodologies for analogous gem-dihalides and haloalkanes. These notes offer a foundational guide for the experimental setup and execution of reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and elimination.

Overview of the Reactivity of this compound

This compound is a gem-dihalogenated alkane. The two chlorine atoms on the same carbon atom significantly influence its reactivity. The primary reaction pathways for this compound include:

  • Electrophilic Aromatic Substitution (Friedel-Crafts type reactions): In the presence of a Lewis acid, this compound can act as an alkylating agent for aromatic compounds. The reaction can proceed in a stepwise manner, potentially leading to the formation of (chloromethyl)(aryl)cyclohexane and diarylmethylcyclohexane derivatives.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. Given that it is a primary-like dihalide, the mechanism can be influenced by the strength of the nucleophile and reaction conditions, potentially favoring SN2-type reactions.

  • Elimination Reactions: Under strongly basic conditions, this compound can undergo elimination reactions to form vinyl chlorides or other unsaturated products.

Experimental Protocols

Friedel-Crafts Alkylation of Benzene with this compound

This protocol describes a general procedure for the Lewis acid-catalyzed alkylation of benzene using this compound. The reaction is analogous to Friedel-Crafts alkylations using other alkyl halides.[1][2]

Materials:

  • This compound

  • Anhydrous benzene (reagent grade)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • To the flask, add anhydrous benzene (50 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Dissolve this compound (1 equivalent) in 20 mL of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture over 100 g of crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaHCO₃ solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Yield 60-70% (mono-alkylated product)
Purity (post-chromatography) >95%
Reaction Time 2-4 hours
Reaction Temperature 0 °C to Room Temperature

Experimental Workflow Diagram:

Friedel_Crafts_Workflow reagents Combine Benzene and AlCl3 in DCM at 0-5°C add_substrate Add this compound dropwise reagents->add_substrate react Stir at Room Temperature (2-4 hours) add_substrate->react quench Quench with Ice react->quench wash Aqueous Workup (HCl, H2O, NaHCO3) quench->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography evaporate->purify product Final Product purify->product

Caption: Friedel-Crafts Alkylation Workflow.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a potential SN2 reaction of this compound with sodium azide to form the corresponding diazide. This reaction is adapted from general procedures for nucleophilic substitution on alkyl halides.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in 50 mL of anhydrous DMF.

  • Add sodium azide (2.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude diazide can be purified by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (post-purification) >98%
Reaction Time 6-8 hours
Reaction Temperature 60-70 °C

Reaction Scheme Diagram:

Nucleophilic_Substitution_Scheme reactant This compound reagent + 2 NaN3 reactant->reagent conditions DMF 60-70°C reagent->conditions product (Diazidomethyl)cyclohexane conditions->product

Caption: Nucleophilic Substitution with Azide.

Elimination Reaction to Form a Vinyl Chloride Derivative

This protocol describes a plausible E2 elimination reaction of this compound using a strong, bulky base to favor the formation of a vinyl chloride. This is based on general principles of elimination reactions of alkyl halides.[3][4]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

Procedure:

  • Set up a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser protected by a drying tube.

  • Add 40 mL of anhydrous tert-butanol to the flask, followed by potassium tert-butoxide (2.2 equivalents). Stir until the base is dissolved.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (around 83 °C) for 4-6 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess base by carefully adding 1 M HCl until the pH is approximately 7.

  • Extract the product with pentane (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.

Quantitative Data (Hypothetical):

ParameterValue
Yield 50-60%
Purity (post-distillation) >97%
Reaction Time 4-6 hours
Reaction Temperature Reflux in tert-butanol

Logical Relationship Diagram:

Elimination_Logic start This compound condition1 Strong, Bulky Base (e.g., t-BuOK) start->condition1 condition2 High Temperature start->condition2 mechanism E2 Mechanism Favored condition1->mechanism condition2->mechanism product Vinyl Chloride Product mechanism->product

Caption: Logic for Elimination Reaction.

References

Application Note: Quantification of (Dichloromethyl)cyclohexane using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Dichloromethyl)cyclohexane is a halogenated hydrocarbon of interest in various chemical and pharmaceutical processes. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. This application note details a robust and sensitive method for the quantification of this compound in liquid samples using Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS). This method is based on established principles for the analysis of volatile halogenated hydrocarbons and offers high selectivity and sensitivity.[1][2][3]

Data Presentation

The following table summarizes the typical quantitative performance parameters expected for the analysis of volatile halogenated hydrocarbons using HS-GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Performance Range
Limit of Detection (LOD)0.01 - 1.0 µg/L
Limit of Quantification (LOQ)0.04 - 5.0 µg/L
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Recovery80 - 120%

Note: The performance ranges are based on typical values for similar volatile halogenated compounds and should be established for this compound through method validation.[1][4]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using HS-GC-MS.

1. Materials and Reagents

  • This compound standard (high purity)

  • Methanol (or other suitable solvent), HPLC grade

  • Deionized water, HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • 20 mL headspace vials with PTFE-lined septa and aluminum caps

2. Instrumentation

  • Gas chromatograph (GC) with a mass spectrometer (MS) detector

  • Headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624, DB-5ms, or equivalent)

3. Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol to cover the desired calibration range (e.g., 0.1 - 100 µg/L).

  • Calibration Standards: For each calibration level, transfer an appropriate aliquot of the working standard into a 20 mL headspace vial containing 10 mL of deionized water. Add approximately 2 g of NaCl to each vial to improve the partitioning of the analyte into the headspace.[1][3]

4. Sample Preparation

  • Accurately transfer 10 mL of the liquid sample into a 20 mL headspace vial.

  • Add approximately 2 g of NaCl to the vial.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

5. HS-GC-MS Analysis

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Injection Volume: 1 mL

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

    • Note: Specific ions for this compound should be determined by analyzing a standard in full scan mode.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_sample 10 mL Sample to Vial sample->add_sample standard This compound Standard add_standard Spike Standard into Water standard->add_standard add_salt Add NaCl add_sample->add_salt add_standard->add_salt seal_vial Seal Vial add_salt->seal_vial autosampler Headspace Autosampler seal_vial->autosampler gc Gas Chromatograph autosampler->gc Injection ms Mass Spectrometer gc->ms Separation chromatogram Chromatogram Acquisition ms->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification calibration->quantification report Final Report quantification->report

References

Application Note: Analysis of (Dichloromethyl)cyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of (Dichloromethyl)cyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals. The described method is suitable for the detection and quantification of this compound in organic solvents, offering high sensitivity and selectivity.

Introduction

This compound is a halogenated aliphatic cyclic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation capabilities and definitive compound identification based on mass spectra.[1][2] This application note provides a standardized protocol for the GC-MS analysis of this compound.

Experimental

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis.[1][3] The following protocol is recommended for samples containing this compound in a solution.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane)[1][3]

  • 1.5 mL glass autosampler vials with caps[3]

  • Micropipettes

  • Vortex mixer

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the unknown sample with the same solvent used for the calibration standards to ensure the concentration of this compound falls within the calibration range. A typical starting dilution is 1:10 or 1:100.

  • Final Preparation: Transfer 1 mL of each standard and sample solution into separate 1.5 mL glass autosampler vials.

  • Vortexing: Gently vortex each vial for 10 seconds to ensure homogeneity.

GC-MS Instrumentation and Parameters

The analysis was performed on a standard benchtop GC-MS system. The following instrumental parameters are recommended for optimal separation and detection of this compound.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-300 m/z
Scan ModeFull Scan
Transfer Line Temperature280 °C

Results and Discussion

Chromatographic Separation

The described GC method provides good separation of this compound from common solvent impurities. The expected retention time for this compound under these conditions is approximately 10-12 minutes. A representative chromatogram would show a sharp, well-defined peak for the analyte.

Mass Spectrum
m/z (mass-to-charge ratio) Interpretation
M+ (Molecular Ion)The intact molecule with a positive charge.
[M-Cl]+Loss of a chlorine atom.
[M-CH2Cl]+Loss of a chloromethyl group.
[C6H11]+Cyclohexyl fragment.
Base PeakThe most abundant fragment ion.

Note: The exact m/z values and relative abundances would need to be determined experimentally.

Protocols

Standard Operating Procedure (SOP) for GC-MS Analysis
  • System Preparation:

    • Ensure the GC-MS system is tuned and calibrated according to the manufacturer's recommendations.

    • Verify that the carrier gas supply is sufficient for the analytical run.

    • Load the appropriate GC method and MS acquisition parameters.

  • Sample and Standard Injection:

    • Place the prepared calibration standards and unknown samples in the autosampler tray.

    • Create a sequence in the instrument control software, starting with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples.

    • Initiate the sequence to begin the automated analysis.

  • Data Acquisition and Processing:

    • Monitor the data acquisition in real-time to ensure proper system performance.

    • After the sequence is complete, process the data using the instrument's software.

  • Qualitative Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.

    • Extract the mass spectrum of the identified peak.

    • Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the identity of the compound.

  • Quantitative Analysis:

    • Integrate the peak area of the characteristic ion (or the total ion count) for this compound in each calibration standard and unknown sample.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start standard_prep Prepare Stock Solution (1 mg/mL) prep_start->standard_prep sample_dilution Dilute Unknown Sample prep_start->sample_dilution serial_dilution Create Calibration Standards (1-100 µg/mL) standard_prep->serial_dilution vialing Transfer to Autosampler Vials serial_dilution->vialing sample_dilution->vialing vortex Vortex vialing->vortex prep_end Ready for Injection vortex->prep_end injection Autosampler Injection (1 µL) prep_end->injection gc_separation GC Separation (DB-5ms column) injection->gc_separation ms_detection MS Detection (EI, Full Scan) gc_separation->ms_detection analysis_end Data Acquisition Complete ms_detection->analysis_end data_start Start Data Processing analysis_end->data_start qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) data_start->qual_analysis quant_analysis Quantitative Analysis (Peak Integration & Calibration Curve) data_start->quant_analysis reporting Generate Report qual_analysis->reporting quant_analysis->reporting data_end Analysis Complete reporting->data_end

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

gc_ms_logic gc Gas Chromatograph Inlet: Vaporizes Sample Column: Separates Components ms Mass Spectrometer Ion Source: Creates Ions Mass Analyzer: Separates Ions by m/z Detector: Counts Ions gc->ms Separated Analytes data_system Data System Controls Instrument Acquires & Processes Data Generates Results ms->data_system Ion Signals data_system->gc Control Signals data_system->ms Control Signals

Caption: Logical relationship between the core components of a GC-MS system.

Conclusion

The protocol outlined in this application note provides a reliable and robust method for the analysis of this compound by GC-MS. The detailed sample preparation, instrument parameters, and data analysis procedures offer a comprehensive guide for researchers in various fields. This method demonstrates high sensitivity and selectivity, making it suitable for both qualitative and quantitative applications.

References

High-performance liquid chromatography (HPLC) purification of (Dichloromethyl)cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Purification of (Dichloromethyl)cyclohexane Derivatives

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry, essential for the separation, identification, and purification of various compounds.[1] For non-polar compounds such as this compound derivatives, which are common intermediates in pharmaceutical and materials science, developing robust HPLC purification protocols is critical for ensuring high purity and enabling further research and development.

This document provides detailed application notes and protocols for the purification of this compound derivatives using both Normal-Phase and Reverse-Phase HPLC. It also addresses the potential need for chiral separation of enantiomers.

Logical Workflow for Method Selection

The selection of the appropriate HPLC mode is critical for achieving successful separation. The following diagram illustrates a decision-making workflow for choosing between Normal-Phase and Reverse-Phase chromatography for this compound derivatives.

HPLC Method Selection Workflow start Start: Purify this compound Derivative solubility_check Assess Sample Solubility start->solubility_check is_nonpolar_solvent Soluble in Non-Polar Solvents? (e.g., Hexane, Isopropanol) solubility_check->is_nonpolar_solvent is_polar_solvent Soluble in Polar Solvents? (e.g., Acetonitrile, Methanol) rp_hplc Reverse-Phase HPLC Recommended is_polar_solvent->rp_hplc Yes consider_both Both Modes Potentially Viable (Start with RP-HPLC due to common use) is_polar_solvent->consider_both No is_nonpolar_solvent->is_polar_solvent No np_hplc Normal-Phase HPLC Recommended is_nonpolar_solvent->np_hplc Yes is_nonpolar_solvent->consider_both Both

Caption: Decision tree for selecting an HPLC mode based on sample solubility.

Normal-Phase HPLC Purification Protocol

Normal-Phase HPLC is often the preferred method for separating non-polar compounds and their isomers.[2] In this mode, a polar stationary phase is used with a non-polar mobile phase.[3]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude this compound derivative in a non-polar solvent such as hexane or isopropanol to a final concentration of 1-5 mg/mL.

    • Ensure the sample solvent is miscible with the initial mobile phase to prevent peak distortion.[4]

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard preparative or analytical HPLC system equipped with a UV detector.

    • Column: Silica-based polar stationary phase (e.g., Silica, Diol, or Amino).[5][6]

    • Detection: UV detection at 210 nm, as saturated halogenated alkanes lack strong chromophores at higher wavelengths.[7]

Data Presentation: Analytical Method Parameters
ParameterConditionRationale
Column Silica, 5 µm, 4.6 x 250 mmStandard polar stationary phase for normal-phase separations.[5]
Mobile Phase A n-HexaneWeak, non-polar solvent.[8]
Mobile Phase B Isopropanol (IPA)Stronger, polar modifier to elute compounds.
Gradient 5% B for 5 min, 5-30% B over 20 min, hold at 30% B for 5 minGradient elution allows for separation of impurities with varying polarities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes peak broadening.[4]
Detector UV at 210 nmLow wavelength detection for compounds with poor UV absorbance.[7]

Reverse-Phase HPLC Purification Protocol

Although less intuitive for non-polar compounds, Reverse-Phase HPLC (RP-HPLC) is the most widely used chromatographic technique and should be considered.[1][9] It utilizes a non-polar stationary phase and a polar mobile phase.[10]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude this compound derivative in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 1-5 mg/mL.

    • If the sample is poorly soluble in the mobile phase, use the minimum amount of a stronger, miscible solvent (e.g., THF). Be aware that using a strong injection solvent can lead to peak distortion, so keep the injection volume small.[4][11]

    • Filter the sample through a 0.45 µm PTFE or nylon syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Standard preparative or analytical HPLC system with a UV detector.

    • Column: C18 or C8 bonded silica (non-polar stationary phase).[2]

    • Detection: UV detection at 210 nm.

Data Presentation: Analytical Method Parameters
ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA common non-polar stationary phase providing good hydrophobic retention.[9]
Mobile Phase A WaterHighly polar mobile phase component.[12]
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.[12]
Gradient 50% B for 5 min, 50-95% B over 20 min, hold at 95% B for 5 minA high initial organic percentage is needed to retain the non-polar analyte.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA very small injection volume is critical if a strong sample solvent is used.[4]
Detector UV at 210 nmAppropriate for compounds lacking a strong chromophore.[7]

General Purification Workflow

The following diagram outlines the general workflow from analytical method development to preparative purification and final purity analysis.

HPLC Purification and Analysis Workflow start Start: Crude Sample method_dev Analytical Method Development (NP-HPLC or RP-HPLC) start->method_dev optimization Optimize Separation (Gradient, Flow Rate) method_dev->optimization scale_up Scale-up to Preparative HPLC optimization->scale_up fraction_collection Collect Fractions of Pure Compound scale_up->fraction_collection purity_analysis Analyze Purity of Collected Fractions fraction_collection->purity_analysis solvent_evap Solvent Evaporation purity_analysis->solvent_evap Fractions >95% Pure final_product Final Pure Product solvent_evap->final_product

Caption: General workflow for HPLC purification of target compounds.

Chiral Separation of this compound Enantiomers

If the this compound derivative is chiral, separation of the enantiomers may be necessary, as they can have different pharmacological activities.[13] This is typically achieved using a Chiral Stationary Phase (CSP).[14]

Experimental Protocol
  • Column Selection:

    • Screen several polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) as they are effective for a wide range of compounds.[15][16]

    • The choice of CSP is often empirical and may require screening multiple columns.

  • Mobile Phase Selection:

    • For polysaccharide-based CSPs, normal-phase conditions are common.

    • Typical mobile phases include hexane/isopropanol or hexane/ethanol mixtures.

  • HPLC System and Conditions:

    • The same HPLC system can be used, but with a chiral column installed.

Data Presentation: Chiral Separation Method Parameters
ParameterConditionRationale
Column Chiralpak IA (Amylose-based CSP)A versatile chiral stationary phase for a broad range of compounds.[16]
Mobile Phase 90:10 n-Hexane / IsopropanolIsocratic elution is often sufficient for chiral separations.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature.
Injection Vol. 5 µL
Detector UV at 210 nm

Summary of Quantitative Data

The following table presents hypothetical results from the analytical methods described above, demonstrating the expected outcomes for a crude sample containing the target product and one major impurity.

Analysis TypeAnalyteRetention Time (min)Peak Area (%)
Normal-Phase Impurity 18.512.3
Product 15.2 87.7
Reverse-Phase Product 11.8 87.5
Impurity 119.412.5
Chiral Separation Enantiomer 112.149.8
Enantiomer 214.350.2

These protocols and guidelines provide a comprehensive starting point for researchers, scientists, and drug development professionals working on the purification of this compound derivatives. Method optimization will be necessary based on the specific properties of the derivative and the impurities present.

References

Application Note: (Dichloromethyl)cyclohexane as a Potential Co-initiator for Cationic Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document explores the theoretical application of (Dichloromethyl)cyclohexane as a co-initiator in cationic polymerization, a process of significant interest in the synthesis of novel polymers for various applications, including drug delivery systems. While direct experimental data for this compound is not prevalent in public literature, its chemical structure suggests a potential role as a precursor to a carbocationic initiating species in the presence of a suitable Lewis acid. This note provides a hypothetical framework for its use, including a proposed reaction mechanism, a detailed experimental protocol, and expected polymer characteristics based on analogous systems.

Introduction

Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, leading to the formation of a carbocationic propagating species.[1][2][3][4][5][6][7] This technique is particularly suited for the polymerization of monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. Typical initiators include protic acids, Lewis acids with a co-initiator (like water or an alcohol), or stable carbocation salts.

Alkyl halides, in the presence of a strong Lewis acid, can also serve as effective initiating systems.[1] The Lewis acid abstracts a halide ion from the alkyl halide, generating a carbocation that can then initiate the polymerization of a suitable monomer. This compound, with its two chlorine atoms on a methylene group attached to a cyclohexane ring, presents an interesting candidate for such a system. The cyclohexane moiety can influence the solubility and thermal properties of the resulting polymer.

Proposed Mechanism of Initiation

The proposed initiation of cationic polymerization using this compound and a Lewis acid, such as aluminum chloride (AlCl₃), is a two-step process:

  • Activation of the Co-initiator: The Lewis acid abstracts a chloride ion from this compound to form a carbocation and a complex counter-ion.

  • Initiation: The resulting carbocation attacks the double bond of a monomer (e.g., isobutylene or a vinyl ether), transferring the positive charge to the monomer and thus initiating the polymer chain growth.

The propagation then proceeds by the sequential addition of monomer units to the growing carbocationic chain end. Termination can occur through various mechanisms, including reaction with the counter-ion, chain transfer to monomer, or reaction with impurities.

Hypothetical Experimental Protocol

This protocol describes a hypothetical procedure for the cationic polymerization of isobutylene initiated by the this compound/AlCl₃ system.

Materials:

  • Isobutylene (polymerization grade, dried and purified)

  • This compound (anhydrous)

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous, polymerization grade)

  • Methanol (for termination and precipitation)

  • Nitrogen gas (high purity)

  • Schlenk line and glassware (oven-dried)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer. The entire setup should be under a positive pressure of dry nitrogen.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous dichloromethane to the reaction flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Condense a known amount of isobutylene (e.g., 10 g) into the cooled solvent.

  • Initiator Solution Preparation: In a separate flame-dried and nitrogen-purged flask, prepare a stock solution of the initiating system. Dissolve a precise amount of this compound in anhydrous dichloromethane. In another flask, prepare a stock solution of aluminum chloride in anhydrous dichloromethane.

  • Initiation of Polymerization: Using a gas-tight syringe, inject a calculated amount of the this compound solution into the monomer solution. Following this, slowly add the aluminum chloride solution dropwise to the stirred monomer solution. The molar ratio of AlCl₃ to this compound should be optimized, but a 1:1 or 2:1 ratio can be a starting point.

  • Polymerization: Allow the reaction to proceed at the set temperature. Monitor the progress of the polymerization by taking aliquots at different time intervals to determine monomer conversion (e.g., by gas chromatography).

  • Termination: Once the desired conversion is reached or after a set reaction time, terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Polymer Isolation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the polymer, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the resulting polyisobutylene for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography - GPC), and its thermal properties (by Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).

Data Presentation

As no specific data for polymers synthesized with this compound is available, the following table presents typical properties of polymers containing cyclohexane moieties to provide a reference for expected characteristics.

Polymer SystemMonomer(s)Initiator/CatalystMn ( g/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C)Reference
Poly(cyclohexene oxide)Cyclohexene oxideOrganoaluminum compounds5,000-20,0001.5-2.580-105~300
Poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate)1,4-Cyclohexanedimethanol, Cyclohexane-1,4-dicarboxylic acidEsterification catalyst20,000-80,000~2.0~80>400
Polyimides with cyclohexane unitsDianhydrides and diamines with cyclohexane moietiesOne-step polycondensation-->198415-445

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td,5% = Temperature at 5% weight loss. The values are approximate and can vary significantly with reaction conditions.

Visualization of the Proposed Cationic Polymerization Workflow

The following diagram illustrates the key steps in the proposed cationic polymerization process using this compound as a co-initiator.

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reagents Monomer (e.g., Isobutylene) initiation Initiation (-78 °C) reagents->initiation initiator This compound + Lewis Acid (e.g., AlCl3) initiator->initiation solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->initiation propagation Propagation initiation->propagation Chain Growth termination Termination (add Methanol) propagation->termination isolation Isolation & Purification termination->isolation characterization Characterization (GPC, DSC, TGA) isolation->characterization

Caption: Workflow for the proposed cationic polymerization.

The following diagram illustrates the proposed signaling pathway (chemical reaction mechanism) for the initiation and propagation steps.

Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation RCl (C6H11)CHCl2 Carbocation (C6H11)CH+Cl [AlCl4]- RCl->Carbocation + AlCl3 LA AlCl3 LA->Carbocation GrowingChain Polymer Chain Carbocation->GrowingChain + Monomer Monomer n (CH2=C(CH3)2) Monomer->GrowingChain

References

Application Note: Catalytic Conversion of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Dichloromethyl)cyclohexane is a geminal dihalide that serves as a potential precursor in various organic syntheses. The catalytic conversion of this compound, particularly through hydrodechlorination, offers a pathway to valuable products such as methylcyclohexane, a component in aviation fuels and a useful solvent. This application note details a protocol for the catalytic hydrodechlorination of this compound to methylcyclohexane using a supported palladium catalyst. The process involves the selective cleavage of C-Cl bonds and their replacement with C-H bonds in the presence of a hydrogen source.

Reaction Scheme

The overall reaction for the catalytic hydrodechlorination of this compound to methylcyclohexane is as follows:

C₆H₁₁(CHCl₂) + 2H₂ → C₆H₁₁CH₃ + 2HCl

This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on a carbon support (Pd/C), and a source of hydrogen.

Catalyst Selection

Several catalysts are known to be active for hydrodechlorination reactions, including platinum, palladium, and Raney Nickel.[1][2] Palladium-based catalysts are widely employed due to their high activity and selectivity in C-Cl bond cleavage.[3] Supported palladium catalysts, particularly on activated carbon (Pd/C), are preferred as they offer high surface area, good catalyst dispersion, and ease of separation from the reaction mixture.

Experimental Overview

This protocol outlines the liquid-phase hydrodechlorination of this compound using a commercial 5% Pd/C catalyst. The reaction is performed in a batch reactor under a hydrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards methylcyclohexane.

Data Presentation

The following table summarizes typical experimental parameters for the catalytic hydrodechlorination of chlorinated hydrocarbons, which can be adapted for this compound.

ParameterValueReference
Catalyst 5% Pd/C[3]
Substrate This compoundN/A
Solvent Methanol or Ethanol[4]
Catalyst Loading 1-5 mol% of Pd relative to substrate[3]
Hydrogen Pressure 1 - 10 atmGeneral Knowledge
Temperature 25 - 80 °CGeneral Knowledge
Reaction Time 2 - 24 hoursGeneral Knowledge
Agitation Speed 500 - 1000 rpmGeneral Knowledge

Experimental Protocol

1. Catalyst Preparation and Activation (if required):

  • Commercial 5% Pd/C is typically used directly.

  • If the catalyst is not pre-reduced, it may require activation. This can be achieved by suspending the catalyst in a solvent (e.g., ethanol) in the reaction vessel and purging the system with hydrogen for 30-60 minutes before adding the substrate. For some palladium catalysts, reduction with a chemical reducing agent like sodium borohydride can be performed.[3]

2. Reaction Setup:

  • A high-pressure batch reactor (autoclave) equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple is used.

  • The reactor is charged with 5% Pd/C (e.g., 2 mol% Pd) and a suitable solvent (e.g., methanol, 20 mL).

  • The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen.

3. Reaction Execution:

  • This compound (1.0 g, 6.06 mmol) is dissolved in the solvent and added to the reactor under an inert atmosphere.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 atm).

  • The reaction mixture is stirred vigorously (e.g., 800 rpm) and heated to the desired temperature (e.g., 50 °C).

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC. The consumption of hydrogen can also be monitored by the pressure drop in the reactor.

4. Work-up and Product Isolation:

  • Upon completion of the reaction (as indicated by GC analysis), the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Pd/C catalyst. The catalyst can be washed with a small amount of fresh solvent.

  • The filtrate is collected, and the solvent is removed under reduced pressure (rotary evaporation).

  • The crude product can be purified by distillation or column chromatography if necessary.

5. Product Characterization:

  • The identity and purity of the product (methylcyclohexane) are confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst & Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Reactor with 5% Pd/C and Solvent B Seal and Purge with N₂ then H₂ A->B C Add this compound B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction by GC E->F G Cool and Depressurize F->G H Filter to Remove Catalyst G->H I Solvent Removal H->I J Purify Product I->J K Characterize Product (NMR, GC-MS) J->K

Caption: Experimental workflow for the catalytic hydrodechlorination.

Catalytic_Cycle Pd Pd(0) H2_adsorption H₂ Adsorption Product Methylcyclohexane (R-H) Pd->Product H_Pd_H H-Pd-H H2_adsorption->H_Pd_H H₂ Substrate_adsorption R-Cl₂ Adsorption RCl2_Pd R-Cl₂ Pd Substrate_adsorption->RCl2_Pd R-CHCl₂ Oxidative_addition1 Oxidative Addition RCl_Pd_Cl R-Cl Pd-Cl Oxidative_addition1->RCl_Pd_Cl Reductive_elimination1 Reductive Elimination (HCl) R_Pd_Cl R-Pd-Cl Reductive_elimination1->R_Pd_Cl Oxidative_addition2 Oxidative Addition HCl1 HCl R_Pd_Cl->HCl1 R_Pd_Cl2 R Pd-Cl₂ Oxidative_addition2->R_Pd_Cl2 Reductive_elimination2 Reductive Elimination (HCl) R_Pd_H R-Pd-H Reductive_elimination2->R_Pd_H Reductive_elimination3 Reductive Elimination (R-H) HCl2 HCl R_Pd_H->HCl2 Reductive_elimination3->Pd

Caption: Proposed catalytic cycle for hydrodechlorination.

References

Application Notes and Protocols for E1 and E2 Elimination Reactions of Chlorocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimination reactions of substituted cyclohexanes are fundamental transformations in organic synthesis, providing a key route to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are critically dependent on the reaction mechanism, primarily the bimolecular (E2) and unimolecular (E1) pathways. Understanding the interplay of factors such as substrate stereochemistry, the nature of the base, and solvent effects is crucial for predicting and controlling the outcome of these reactions. This document provides detailed application notes on the E1 and E2 elimination reactions of chlorocyclohexane derivatives, complete with experimental protocols and quantitative data to guide synthetic planning and execution.

E2 Elimination Reactions

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. A critical requirement for the E2 reaction in cyclohexane systems is a specific stereochemical arrangement: the β-hydrogen and the chlorine leaving group must be in an anti-periplanar (180°) conformation. In the chair conformation of a cyclohexane ring, this translates to a trans-diaxial arrangement of the hydrogen and the chlorine.[1] This stereoelectronic requirement often dictates the regiochemical outcome of the reaction, sometimes overriding Zaitsev's rule.

Regioselectivity: Zaitsev vs. Hofmann Elimination
  • Zaitsev's Rule : Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene. This is known as the Zaitsev product.[2][3]

  • Hofmann's Rule : In cases where a sterically hindered (bulky) base is used, the less substituted alkene, known as the Hofmann product, is favored. This is due to the bulky base preferentially abstracting the more sterically accessible proton.[2][4]

The choice of base is a powerful tool for controlling the regioselectivity of E2 eliminations.

Data Presentation: Product Ratios in E2 Reactions

The following table summarizes the expected major products for the E2 elimination of various chlorocyclohexane derivatives with different bases.

SubstrateBaseSolventMajor ProductMinor ProductGoverning Rule
ChlorocyclohexaneSodium EthoxideEthanolCyclohexene-Zaitsev
ChlorocyclohexanePotassium tert-Butoxidetert-ButanolCyclohexene-Hofmann (less relevant due to symmetry)
1-Chloro-1-methylcyclohexaneSodium EthoxideEthanol1-MethylcyclohexeneMethylenecyclohexaneZaitsev[2][3]
1-Chloro-1-methylcyclohexanePotassium tert-Butoxidetert-ButanolMethylenecyclohexane1-MethylcyclohexeneHofmann[2]
cis-1-Chloro-2-methylcyclohexaneSodium EthoxideEthanol1-Methylcyclohexene3-MethylcyclohexeneZaitsev[1]
trans-1-Chloro-2-methylcyclohexaneSodium EthoxideEthanol3-Methylcyclohexene1-MethylcyclohexeneAnti-periplanar requirement

E1 Elimination Reactions

The E1 reaction is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming the double bond. E1 reactions typically occur with tertiary and some secondary alkyl halides in the presence of a weak base or in a protic solvent that can act as a base.

Regioselectivity of E1 Reactions

E1 reactions generally follow Zaitsev's rule, leading to the most stable, more substituted alkene.[5] Since the reaction proceeds through a planar carbocation intermediate, the strict anti-periplanar requirement of the E2 reaction is absent.

Experimental Protocols

Protocol 1: E2 Dehydrochlorination of 1-Chloro-1-methylcyclohexane with Sodium Ethoxide (Zaitsev Product)

Objective: To synthesize 1-methylcyclohexene via an E2 reaction favoring the Zaitsev product.

Materials:

  • 1-Chloro-1-methylcyclohexane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g (100 mmol) of sodium metal to 50 mL of anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6.6 g (50 mmol) of 1-chloro-1-methylcyclohexane.

  • Reaction: Heat the mixture to reflux with stirring for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation, collecting the fraction boiling at approximately 110-112 °C.

  • Analysis: Analyze the product by GC-MS to determine the ratio of 1-methylcyclohexene to methylenecyclohexane.

Protocol 2: E2 Dehydrochlorination of 1-Chloro-1-methylcyclohexane with Potassium tert-Butoxide (Hofmann Product)

Objective: To synthesize methylenecyclohexane via an E2 reaction favoring the Hofmann product.

Materials:

  • 1-Chloro-1-methylcyclohexane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (or THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 11.2 g (100 mmol) of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.

  • Reaction: Add 6.6 g (50 mmol) of 1-chloro-1-methylcyclohexane to the solution and heat the mixture to reflux with stirring for 3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 150 mL of ice-cold water.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation, collecting the fraction boiling at approximately 102-104 °C.

  • Analysis: Analyze the product by GC-MS to determine the ratio of methylenecyclohexane to 1-methylcyclohexene.

Protocol 3: E1 Dehydrochlorination of 1-Chloro-1-methylcyclohexane

Objective: To synthesize 1-methylcyclohexene via an E1 reaction.

Materials:

  • 1-Chloro-1-methylcyclohexane

  • 80% aqueous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6.6 g (50 mmol) of 1-chloro-1-methylcyclohexane with 100 mL of 80% aqueous ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation, collecting the fraction boiling at approximately 110-112 °C.

  • Analysis: Analyze the product by GC-MS. Note that SN1 substitution products (e.g., 1-ethoxy-1-methylcyclohexane and 1-methylcyclohexan-1-ol) may also be present.

Visualizations

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Chlorocyclohexane Chlorocyclohexane TS [Base---H---C---C---Cl]‡ Chlorocyclohexane->TS Concerted Step Base Base Base->TS Cyclohexene Cyclohexene TS->Cyclohexene Base-H+ Conjugate Acid TS->Base-H+ Cl- Chloride Ion TS->Cl-

Caption: E2 reaction mechanism for chlorocyclohexane.

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Deprotonation Chlorocyclohexane Chlorocyclohexane Carbocation Cyclohexyl Carbocation Chlorocyclohexane->Carbocation Slow Cl- Chloride Ion Carbocation_2 Cyclohexyl Carbocation Cyclohexene Cyclohexene Carbocation_2->Cyclohexene Fast Base Base Base->Cyclohexene Base-H+ Conjugate Acid Zaitsev_Hofmann cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_products Major Products Substrate 1-Chloro-1-methylcyclohexane Small_Base Small Base (e.g., NaOEt) Bulky_Base Bulky Base (e.g., t-BuOK) Zaitsev Zaitsev Product (1-Methylcyclohexene) Small_Base->Zaitsev Favors Hofmann Hofmann Product (Methylenecyclohexane) Bulky_Base->Hofmann Favors

References

The Synthetic Utility of (Dichloromethyl)cyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Dichloromethyl)cyclohexane , a geminal dihalide, serves as a valuable intermediate in organic synthesis, primarily as a precursor to cyclohexanecarboxaldehyde. Its reactivity is dominated by the two chlorine atoms attached to the same carbon, which can be readily converted into a carbonyl group. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Application: Synthesis of Cyclohexanecarboxaldehyde

The most significant application of this compound is its hydrolysis to form cyclohexanecarboxaldehyde. This transformation provides a straightforward method to introduce a formyl group onto a cyclohexane ring. The reaction proceeds through a gem-diol intermediate which readily dehydrates to the corresponding aldehyde.

Reaction Pathway:

hydrolysis DCM_cyclohexane This compound Gem_diol Cyclohexylmethane-1,1-diol (unstable) DCM_cyclohexane->Gem_diol Hydrolysis H2O H₂O Aldehyde Cyclohexanecarboxaldehyde Gem_diol->Aldehyde Dehydration HCl 2 HCl

Caption: Hydrolysis of this compound to cyclohexanecarboxaldehyde.

Experimental Protocol: Hydrolysis of this compound

This protocol outlines the general procedure for the hydrolysis of this compound to yield cyclohexanecarboxaldehyde.

Materials:

  • This compound

  • Water

  • Calcium carbonate or a weak base

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Standard glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of water and a weak base such as calcium carbonate (to neutralize the HCl produced).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude product by distillation under reduced pressure to obtain pure cyclohexanecarboxaldehyde.

ParameterValue
Reactant This compound
Reagent Water, CaCO₃
Solvent Water
Temperature Reflux (~100 °C)
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%
Product Purity >95% (after distillation)

Synthesis of this compound

This compound can be synthesized from cyclohexanecarboxaldehyde by reaction with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This reaction is essentially the reverse of the hydrolysis.

Reaction Pathway:

chlorination Aldehyde Cyclohexanecarboxaldehyde DCM_cyclohexane This compound Aldehyde->DCM_cyclohexane Chlorination PCl5 PCl₅ POCl3 POCl₃ HCl HCl

Caption: Synthesis of this compound from cyclohexanecarboxaldehyde.

Experimental Protocol: Synthesis of this compound from Cyclohexanecarboxaldehyde

This protocol describes the chlorination of cyclohexanecarboxaldehyde to produce this compound.

Materials:

  • Cyclohexanecarboxaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for reaction under inert atmosphere

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place phosphorus pentachloride (1.1 eq) in an anhydrous solvent.

  • Addition of Aldehyde: Cool the flask in an ice bath. Slowly add a solution of cyclohexanecarboxaldehyde (1.0 eq) in the same anhydrous solvent via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer.

  • Neutralization and Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

ParameterValue
Reactant Cyclohexanecarboxaldehyde
Reagent Phosphorus pentachloride (PCl₅)
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Reflux
Reaction Time 2 - 3 hours
Typical Yield 60 - 75%
Product Purity >95% (after distillation)

Other Potential Applications

While the primary use of this compound is as a masked aldehyde, other transformations are theoretically possible, though less commonly employed due to the relative inertness of the C-Cl bonds to nucleophilic substitution under standard conditions.

  • Organometallic Reagents: Attempts to form Grignard or organolithium reagents from this compound are generally unsuccessful and can lead to complex mixtures due to α-elimination and other side reactions.

  • Nucleophilic Substitution: Direct substitution of the chlorine atoms is difficult due to the deactivating effect of the second halogen and steric hindrance.[1] Forcing conditions may lead to elimination or rearrangement products.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow for the synthesis and primary application of this compound.

workflow cluster_synthesis Synthesis of this compound cluster_application Application Start_Aldehyde Cyclohexanecarboxaldehyde Chlorination Chlorination with PCl₅ Start_Aldehyde->Chlorination Purification_DCM Purification (Distillation) Chlorination->Purification_DCM Product_DCM This compound Purification_DCM->Product_DCM Start_DCM This compound Hydrolysis Hydrolysis Start_DCM->Hydrolysis Purification_Aldehyde Purification (Distillation) Hydrolysis->Purification_Aldehyde Final_Product Cyclohexanecarboxaldehyde Purification_Aldehyde->Final_Product

Caption: Workflow for the synthesis and application of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Dichloromethyl)cyclohexane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic procedure. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound from cyclohexanecarboxaldehyde. The typical synthesis involves the reaction of the aldehyde with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The chlorinating agent (PCl₅ or SOCl₂) may have degraded due to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: The cyclohexanecarboxaldehyde may contain impurities that interfere with the reaction.1. Use freshly opened or properly stored chlorinating agents. Consider running a small-scale control reaction with a known reactive aldehyde. 2. Monitor the reaction progress using TLC or GC analysis. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. 3. Purify the starting aldehyde by distillation before use.
Presence of Unreacted Cyclohexanecarboxaldehyde 1. Incomplete Reaction: Insufficient amount of chlorinating agent or suboptimal reaction conditions.1. Ensure a slight excess of the chlorinating agent is used. As mentioned above, optimizing reaction time and temperature can drive the reaction to completion.
Formation of (Chloromethylene)cyclohexane (Vinyl Chloride Derivative) 1. Elimination Side Reaction: This is a common side reaction, often promoted by higher reaction temperatures or the presence of basic impurities.1. Maintain a lower reaction temperature. 2. Ensure all glassware is dry and free of basic residues. 3. A careful work-up procedure, avoiding excessive heat, can minimize post-reaction elimination.
Formation of (Trichloromethyl)cyclohexane 1. Over-chlorination: Use of a large excess of the chlorinating agent or prolonged reaction times at elevated temperatures.1. Use a controlled stoichiometry of the chlorinating agent (typically 1.1 to 1.2 equivalents). 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification 1. Similar Boiling Points: The desired product and certain side products may have close boiling points, making distillation challenging. 2. Formation of Phosphorous Byproducts (with PCl₅): Phosphorus oxychloride (POCl₃) is a common byproduct that needs to be effectively removed.1. Employ fractional distillation with a high-efficiency column. 2. During the work-up, carefully quench the reaction mixture with ice-water and perform aqueous washes to remove water-soluble phosphorus byproducts before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common chlorinating agent for the synthesis of this compound?

Both phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are commonly used for the conversion of aldehydes to gem-dichlorides. The choice of reagent can depend on factors such as substrate compatibility, desired reaction conditions, and ease of byproduct removal. PCl₅ is a strong chlorinating agent, but the removal of the solid byproduct, phosphorus oxychloride (POCl₃), can sometimes be cumbersome. Thionyl chloride offers the advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, which often simplifies the purification process.[1]

Q2: How can I minimize the formation of the vinyl chloride side product, (chloromethylene)cyclohexane?

The formation of (chloromethylene)cyclohexane is typically a result of an elimination reaction. To minimize this side reaction, it is crucial to control the reaction temperature, keeping it as low as is practical for the reaction to proceed. Additionally, ensuring the absence of basic impurities in the reaction mixture can help suppress this pathway.

Q3: My reaction is complete, but I am having trouble separating the product from the phosphorus-containing byproducts after using PCl₅. What should I do?

After a reaction with PCl₅, the byproduct phosphorus oxychloride (POCl₃) can complicate purification. A standard work-up procedure involves carefully pouring the reaction mixture onto crushed ice. This will hydrolyze the POCl₃ to phosphoric acid, which is water-soluble and can be removed by subsequent aqueous washes. It is important to perform this quenching step slowly and with cooling, as the hydrolysis reaction is exothermic.

Q4: Is it possible to over-chlorinate the starting material?

Yes, over-chlorination can occur, leading to the formation of (trichloromethyl)cyclohexane. This is more likely to happen if a large excess of the chlorinating agent is used or if the reaction is allowed to proceed for an extended period at a high temperature. Careful control of stoichiometry and reaction monitoring are key to preventing this side reaction.

Q5: What is a typical work-up and purification procedure for this reaction?

A general work-up procedure involves quenching the reaction mixture by slowly adding it to ice-water. The organic layer is then separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with brine. After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure. The crude product is then typically purified by fractional distillation under vacuum to obtain pure this compound.

Experimental Protocol: Synthesis of this compound using Phosphorus Pentachloride

This protocol is a representative procedure based on general methods for the dichlorination of aldehydes.

Materials:

  • Cyclohexanecarboxaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, dissolve cyclohexanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting aldehyde.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Synthesis of this compound check_reaction Reaction Monitoring (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains complete_reaction Reaction Complete check_reaction->complete_reaction No starting material troubleshoot_incomplete Troubleshoot: - Check reagent activity - Increase reaction time/temp - Check starting material purity incomplete_reaction->troubleshoot_incomplete workup Work-up and Purification complete_reaction->workup troubleshoot_incomplete->start Restart with adjustments analyze_product Analyze Final Product (GC/MS, NMR) workup->analyze_product pure_product Pure this compound analyze_product->pure_product Desired Purity impure_product Impure Product analyze_product->impure_product Impurities Detected identify_impurities Identify Side Products: - (Chloromethylene)cyclohexane - (Trichloromethyl)cyclohexane - Unreacted Aldehyde impure_product->identify_impurities troubleshoot_impurities Troubleshoot Purification: - Optimize distillation - Adjust work-up procedure - Re-evaluate reaction conditions identify_impurities->troubleshoot_impurities troubleshoot_impurities->start Optimize Synthesis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Dichloromethyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the dichlorination of its corresponding aldehyde, cyclohexanecarbaldehyde. This transformation replaces the carbonyl oxygen with two chlorine atoms, forming a geminal dichloride.

Q2: Which reagent is typically used for the dichlorination of cyclohexanecarbaldehyde?

A2: Phosphorus pentachloride (PCl₅) is a classical and effective reagent for converting aldehydes, including cyclohexanecarbaldehyde, into geminal dichlorides like this compound.

Q3: What is the general reaction scheme for this synthesis?

A3: The reaction involves the treatment of cyclohexanecarbaldehyde with phosphorus pentachloride. The overall transformation can be represented as follows:

C₆H₁₁CHO + PCl₅ → C₆H₁₁CHCl₂ + POCl₃

Cyclohexanecarbaldehyde reacts with Phosphorus pentachloride to yield this compound and phosphoryl chloride.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor quality of starting material Ensure cyclohexanecarbaldehyde is pure and free from oxidizing agents or water. Consider distillation of the aldehyde before use.
Inactive Phosphorus Pentachloride (PCl₅) PCl₅ is sensitive to moisture. Use a fresh bottle or ensure it has been stored under anhydrous conditions. The presence of hydrolysis products (e.g., POCl₃, HCl) can affect the reaction.
Incorrect Stoichiometry A molar excess of PCl₅ is often required. Start with a stoichiometric ratio and consider increasing the equivalents of PCl₅ if the conversion is low. A general starting point is 1.1 to 1.5 equivalents of PCl₅ per equivalent of the aldehyde.
Suboptimal Reaction Temperature The reaction is often performed at low temperatures to control its exothermicity and minimize side reactions. A recommended starting temperature is 0°C, with gradual warming to room temperature. For more sensitive substrates, temperatures as low as -78°C have been used.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider extending it.
Premature Quenching Ensure the reaction has gone to completion before quenching with water or an aqueous solution.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-chlorination High temperatures or prolonged reaction times can lead to the chlorination of the cyclohexane ring. Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Formation of Vinyl Chloride In the presence of a base or upon heating, elimination of HCl from the product can occur, leading to the formation of (1-chlorovinyl)cyclohexane. Ensure the work-up is performed under neutral or slightly acidic conditions and avoid excessive heat during purification.
Reaction with Solvent Use an inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) that does not react with PCl₅.
Hydrolysis of PCl₅ and Product Incomplete reaction and the presence of moisture can lead to the formation of cyclohexanecarboxylic acid or its acid chloride. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulties in Product Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Residual Phosphorus Compounds Phosphoryl chloride (POCl₃), a byproduct, has a boiling point (105.8 °C) that might be close to the product, making distillation challenging. A careful aqueous work-up is crucial to hydrolyze POCl₃ to phosphoric acid, which can then be removed by extraction. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help neutralize any acidic phosphorus byproducts.
Co-elution of Side Products If using column chromatography, closely related side products may co-elute with the desired product. Optimize the solvent system for better separation. A non-polar eluent system (e.g., hexane or petroleum ether) is a good starting point.
Product Instability Geminal dichlorides can be sensitive to heat and basic conditions. Use vacuum distillation at the lowest possible temperature and avoid strong bases during work-up if possible.

Experimental Protocols

General Protocol for the Synthesis of this compound using PCl₅

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

  • Cyclohexanecarbaldehyde

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanecarbaldehyde (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of PCl₅: Add solid phosphorus pentachloride (1.1 - 1.5 eq.) portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize HCl and other acidic byproducts), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating Agent Typical Reaction Conditions Typical Yield Range (%) Advantages Disadvantages
Phosphorus Pentachloride (PCl₅) 0°C to room temperature, inert solvent60-80Readily available, effective for many aldehydesSolid, moisture-sensitive, produces solid byproducts that can complicate work-up
Thionyl Chloride (SOCl₂)/DMF 0°C to room temperature50-70Liquid, easier to handle than PCl₅, gaseous byproducts (SO₂, HCl) are easily removedOften requires a catalyst (e.g., DMF), can lead to Vilsmeier-Haack type side reactions
Triphenylphosphine (PPh₃)/NCS Room temperature, neutral conditions70-90Mild, neutral conditions, high yields reported for some aldehydesStoichiometric amounts of triphenylphosphine oxide byproduct can be difficult to remove

Yields are approximate and can vary significantly based on the substrate and specific reaction conditions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Cyclohexanecarbaldehyde in Anhydrous DCM Add_PCl5 Add PCl₅ (1.1-1.5 eq) at 0°C Start->Add_PCl5 React Stir at 0°C to RT (Monitor by TLC/GC) Add_PCl5->React Quench Quench with Ice-Water React->Quench Extract Extract with DCM Quench->Extract Wash_NaHCO3 Wash with sat. NaHCO₃ Extract->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound Check_Reagents Check Reagent Quality (Aldehyde & PCl₅) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Reagent_Solution Purify Aldehyde Use Fresh PCl₅ Check_Reagents->Reagent_Solution Conditions_Solution Optimize Temp (-10 to 0°C) Increase PCl₅ eq. Extend Reaction Time Check_Conditions->Conditions_Solution Workup_Solution Ensure Complete Quenching Optimize Distillation Check for Product Loss during Extraction/Washing Check_Workup->Workup_Solution

Caption: Troubleshooting logic for low product yield.

Troubleshooting guide for reactions with (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Dichloromethyl)cyclohexane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites of this compound are the two chlorine atoms attached to the same carbon (a gem-dihalide). This functional group is susceptible to nucleophilic substitution and elimination reactions. The specific reaction pathway often depends on the strength and steric hindrance of the nucleophile/base used.

Q2: What are the most common side reactions observed when working with this compound?

A2: The most common side reactions are elimination reactions, which lead to the formation of various unsaturated products. Depending on the reaction conditions and the base used, both Zaitsev (more substituted alkene) and Hofmann (less substituted alkene) elimination products can be formed.[1][2] Over-reaction or decomposition under harsh conditions can also lead to complex mixtures.

Q3: How can I purify my product from a reaction involving this compound?

A3: Purification strategies depend on the properties of your desired product. Common techniques include:

  • Aqueous Workup: To remove water-soluble impurities and reagents.[3]

  • Distillation: Effective for purifying liquid products with sufficiently different boiling points from starting materials and byproducts.[4]

  • Chromatography: Column chromatography is a versatile method for separating complex mixtures. The choice of solvent system will depend on the polarity of the components.[5][6]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method to remove impurities.[7]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Problem: You are attempting a nucleophilic substitution reaction with this compound, but the yield of your desired product is consistently low.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol Reference
Steric Hindrance: The cyclohexane ring can sterically hinder the approach of the nucleophile to the reaction center.Use a less sterically hindered nucleophile if possible. Increase the reaction temperature to overcome the activation energy barrier. Consider using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reagent.General principles of SN2 reactions suggest that less hindered substrates react faster.[8][9]
Competing Elimination Reactions: Strong, bulky bases will favor elimination over substitution.Use a less basic and more nucleophilic reagent. For example, use sodium azide (NaN3) instead of sodium ethoxide if an azide is the desired functional group. Running the reaction at a lower temperature can also favor the substitution pathway.The choice between substitution and elimination is often temperature-dependent, with lower temperatures favoring substitution.[1][2][10]
Poor Leaving Group Ability: While chloride is a decent leaving group, its departure can sometimes be the rate-limiting step.The addition of a Lewis acid could help to activate the C-Cl bond, but this may also promote side reactions. This approach should be used with caution.N/A
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Extend the reaction time if necessary.Standard practice in organic synthesis.

Troubleshooting Workflow: Low Substitution Yield

LowYield Start Low Yield in Substitution Reaction Check_Sterics Is the nucleophile sterically hindered? Start->Check_Sterics Check_Base_Strength Is the nucleophile a strong base? Check_Sterics->Check_Base_Strength No Use_Less_Hindered_Nu Use a less hindered nucleophile or increase temperature. Check_Sterics->Use_Less_Hindered_Nu Yes Check_Completion Is the reaction incomplete? Check_Base_Strength->Check_Completion No Use_Weaker_Base Use a less basic nucleophile or lower temperature. Check_Base_Strength->Use_Weaker_Base Yes Extend_Reaction_Time Extend reaction time and monitor progress. Check_Completion->Extend_Reaction_Time Yes End Improved Yield Check_Completion->End No Use_Less_Hindered_Nu->End Use_Weaker_Base->End Extend_Reaction_Time->End

Caption: Troubleshooting logic for low substitution yields.

Issue 2: Formation of Multiple Products (Primarily Elimination Byproducts)

Problem: Your reaction with this compound results in a mixture of products, including significant amounts of alkenes.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol Reference
Strongly Basic Conditions: The use of strong bases, such as alkoxides or hydroxides, strongly favors elimination reactions.If substitution is desired, switch to a non-basic or weakly basic nucleophile. If elimination is the goal, you can control the regioselectivity by choosing an appropriate base. A bulky base like potassium tert-butoxide will favor the Hofmann product (less substituted alkene).[1]Zaitsev's rule predicts the formation of the more substituted alkene with non-bulky bases.[2][10]
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.The activation energy for elimination is often higher than for substitution.
Solvent Effects: Protic solvents can stabilize the transition state for elimination reactions.Consider using a polar aprotic solvent such as THF, DMF, or acetonitrile to favor substitution.N/A

Reaction Pathway Diagram: Substitution vs. Elimination

ReactionPathways Start This compound Substitution_Product Substitution Product Start->Substitution_Product SN2 Pathway (favored by good nucleophiles, lower temperatures) Elimination_Product Elimination Products (Alkenes) Start->Elimination_Product E2 Pathway (favored by strong bases, higher temperatures) Nucleophile Nucleophile (e.g., CN⁻, N₃⁻) Nucleophile->Substitution_Product Base Strong Base (e.g., t-BuOK, EtO⁻) Base->Elimination_Product

Caption: Competing substitution and elimination pathways.

Issue 3: Difficulty in Hydrolyzing this compound to Cyclohexanecarboxaldehyde

Problem: You are trying to synthesize cyclohexanecarboxaldehyde by hydrolyzing this compound, but the reaction is slow, incomplete, or yields significant byproducts.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol Reference
Slow Reaction Rate: The hydrolysis of gem-dichlorides can be sluggish under neutral or mildly basic conditions.The reaction can be accelerated by using a stronger base or by increasing the temperature. However, this may also increase the formation of elimination byproducts. The use of a phase-transfer catalyst may also improve the reaction rate in a biphasic system.N/A
Aldehyde Instability: The product, cyclohexanecarboxaldehyde, can be unstable under harsh reaction conditions (e.g., high temperatures, strong base), leading to self-condensation or other side reactions.It is crucial to carefully control the reaction temperature and to work up the reaction as soon as it is complete. Distillation of the product under reduced pressure is recommended to avoid decomposition.[4]A procedure for the synthesis of cyclohexanecarboxaldehyde from a Grignard reagent involves careful temperature control and a specific workup to isolate the product.[11]
Incomplete Hydrolysis: One of the chlorine atoms may be more resistant to hydrolysis than the other, leading to the formation of an intermediate chlorohydrin.Ensure a sufficient excess of the hydrolyzing agent is used and allow for adequate reaction time. Monitoring the reaction by GC or NMR can help determine the optimal reaction time.N/A

Experimental Protocol: Synthesis of Cyclohexanecarboxaldehyde via Hydrolysis (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane).

  • Reagent Addition: Slowly add an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide). The reaction may be exothermic, so cooling may be necessary.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.[4][11]

Workflow for Hydrolysis Optimization

HydrolysisWorkflow Start Start: Hydrolysis of This compound Setup Reaction Setup: - Reactant, Solvent, Base - Temperature Control Start->Setup Monitor Monitor Reaction: - TLC, GC, or NMR Setup->Monitor Workup Aqueous Workup: - Neutralization - Extraction Monitor->Workup Purify Purification: - Drying - Vacuum Distillation Workup->Purify Product Cyclohexanecarboxaldehyde Purify->Product

Caption: General workflow for the hydrolysis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for (Dichloromethyl)cyclohexane Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing substitution reactions involving (dichloromethyl)cyclohexane. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophilic substitution reactions performed on this compound?

A1: this compound is a versatile starting material for introducing a formyl group or a functionalized methyl group onto a cyclohexane ring. The most common substitution reactions involve:

  • Hydrolysis: Conversion to cyclohexanecarbaldehyde.

  • Cyanation: Formation of cyclohexanecarbonitrile.

  • Azide Substitution: Synthesis of (diazidomethyl)cyclohexane.

  • Thiolation: Preparation of cyclohexanemethanethiol (via a two-step process).

Q2: What are the general mechanisms involved in the substitution of the chloro groups in this compound?

A2: The substitution reactions on the gem-dichloro carbon of this compound typically proceed through a sequential nucleophilic substitution mechanism. The first substitution is generally faster than the second. Depending on the nucleophile and reaction conditions, SN1 or SN2 pathways can be involved. For primary gem-dichlorides like this compound, the SN2 mechanism is often favored, especially with strong, non-bulky nucleophiles.

Q3: What are the key parameters to consider when optimizing these substitution reactions?

A3: Optimization of these reactions requires careful consideration of several factors:

  • Nucleophile: The choice and concentration of the nucleophile are critical. Stronger nucleophiles will generally lead to faster reactions.

  • Solvent: The solvent polarity and its ability to solvate both the substrate and the nucleophile will significantly impact the reaction rate and outcome.

  • Temperature: Higher temperatures typically increase the reaction rate but may also promote side reactions like elimination.

  • Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially in biphasic reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving high conversion without significant byproduct formation.

Troubleshooting Guides

Hydrolysis to Cyclohexanecarbaldehyde

Issue: Low yield of cyclohexanecarbaldehyde.

Possible Cause Troubleshooting Suggestion
Incomplete Hydrolysis Increase reaction time or temperature. Ensure sufficient concentration of the base (e.g., aqueous KOH).
Side Reactions Over-reaction can lead to the Cannizzaro reaction if the aldehyde product is exposed to strong base for an extended period. Quench the reaction mixture promptly once the starting material is consumed. The formation of elimination byproducts is also possible at higher temperatures.
Product Isolation Cyclohexanecarbaldehyde can be volatile. Use appropriate distillation techniques (e.g., steam distillation or vacuum distillation) to minimize loss during purification.[1] Aldehydes can also be separated from non-polar impurities by forming a water-soluble bisulfite adduct, which can then be hydrolyzed back to the pure aldehyde.[2]

Experimental Protocol: Hydrolysis of this compound

A typical procedure involves heating this compound with an aqueous solution of a base like potassium hydroxide (KOH).

  • Reaction: this compound is added to a solution of aqueous KOH.

  • Temperature: The mixture is typically heated to reflux.

  • Reaction Time: The reaction is monitored by GC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is removed.

  • Purification: The crude aldehyde is purified by distillation.

Note: Specific quantitative data from literature for this direct hydrolysis is limited. The following table provides representative conditions for the hydrolysis of gem-dihalides.

Reactant Base Solvent Temperature (°C) Yield (%) Reference
Ethylidene dichlorideaq. KOHWaterBoilingGoodGeneral textbook knowledge
Cyanation to Cyclohexanecarbonitrile

Issue: Low yield of cyclohexanecarbonitrile.

Possible Cause Troubleshooting Suggestion
Low Reactivity Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the cyanide ion. Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system.
Elimination Side Reaction The cyanide ion is also a base and can promote elimination reactions, especially at higher temperatures. Maintain a moderate reaction temperature.
Product Purification Cyclohexanecarbonitrile can be purified by distillation under reduced pressure. Ensure complete removal of the solvent and any high-boiling impurities.

Experimental Protocol: Cyanation of this compound

The reaction of this compound with a cyanide salt, such as sodium cyanide, is a common method for synthesizing cyclohexanecarbonitrile.

  • Reaction: this compound is reacted with sodium cyanide in a suitable solvent.

  • Solvent: Polar aprotic solvents like DMF are often used.

  • Temperature: The reaction is typically carried out at an elevated temperature.

  • Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude nitrile is purified by vacuum distillation.

Note: While a direct protocol for this compound was not found, the following provides a general procedure for the synthesis of nitriles from alkyl halides.

Alkyl Halide Cyanide Source Solvent Temperature (°C) Yield (%) Reference
1-ChlorooctaneNaCNDecane/Water (with PTC)10595General PTC knowledge
Azide Substitution to (Diazidomethyl)cyclohexane

Issue: Incomplete conversion or formation of mono-azide intermediate.

Possible Cause Troubleshooting Suggestion
Insufficient Reagent Use a molar excess of sodium azide to drive the reaction to completion and favor the formation of the diazide.
Low Reaction Temperature While the reaction is often exothermic, insufficient temperature may lead to slow or incomplete reaction. A moderate temperature (e.g., 50 °C) can be beneficial.[3]
Safety Concerns Geminal diazides can be explosive.[3] Handle with extreme caution, especially during isolation and purification. It is often recommended to use the product in solution for subsequent steps without isolation.

Experimental Protocol: Synthesis of (Diazidomethyl)cyclohexane

The direct substitution of both chlorine atoms with azide groups is a reliable method for synthesizing gem-diazides.[3]

  • Reaction: this compound is treated with an excess of sodium azide.

  • Solvent: Acetonitrile is a common solvent for this transformation.[3]

  • Temperature: The reaction is typically performed at a moderately elevated temperature (e.g., 50 °C) with careful monitoring.[3]

  • Work-up: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts.

  • Purification: Due to the potential instability of gem-diazides, purification by methods like distillation should be avoided. If necessary, purification can be attempted by chromatography with appropriate safety precautions. In many cases, the crude product is used directly in the next step.

gem-Dihalide Azide Source Solvent Temperature (°C) Time (h) Reference
TrichloroacetonitrileNaN₃Acetonitrile5018[3]
Synthesis of Cyclohexanemethanethiol

Issue: Formation of side products like sulfides and disulfides.

Recommendation: A two-step approach is generally more reliable for the synthesis of thiols from gem-dichlorides to avoid the formation of complex mixtures.

Step 1: Hydrolysis to Cyclohexanecarbaldehyde (as described above).

Step 2: Reduction of the Aldehyde and Thiolation.

A common route involves the conversion of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent reaction with a sulfur nucleophile. A more direct, but potentially lower-yielding, one-pot reaction from the aldehyde could involve reductive amination followed by conversion of the amine to the thiol. A more direct approach from the aldehyde involves its reaction with hydrogen sulfide in the presence of a reducing agent.

Troubleshooting for Thiol Synthesis:

Possible Cause Troubleshooting Suggestion
Over-oxidation of Thiol During work-up and purification, thiols can be sensitive to air oxidation, leading to the formation of disulfides. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Incomplete Reaction Ensure the use of a suitable sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) and appropriate reaction conditions.

Visualization of Experimental Workflow and Logic

Experimental Workflow for this compound Substitutions

experimental_workflow start This compound hydrolysis Hydrolysis (aq. KOH, Reflux) start->hydrolysis cyanation Cyanation (NaCN, DMF) start->cyanation azidation Azidation (NaN3, MeCN) start->azidation aldehyde Cyclohexanecarbaldehyde hydrolysis->aldehyde nitrile Cyclohexanecarbonitrile cyanation->nitrile diazide (Diazidomethyl)cyclohexane azidation->diazide troubleshooting_yield low_yield Low Product Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? low_yield->side_reactions isolation_loss Product Loss During Isolation? low_yield->isolation_loss increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity/Concentration incomplete_reaction->check_reagents Yes optimize_temp Optimize Temperature side_reactions->optimize_temp Yes change_solvent Change Solvent/Catalyst side_reactions->change_solvent Yes optimize_workup Optimize Work-up/Purification isolation_loss->optimize_workup Yes

References

Challenges in the purification of (Dichloromethyl)cyclohexane products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of (Dichloromethyl)cyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, partially chlorinated intermediates (e.g., (chloromethyl)cyclohexane), over-chlorinated byproducts, and isomers. Solvents used in the synthesis and workup are also common contaminants.

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification methods are fractional distillation under reduced pressure (vacuum distillation) and column chromatography. The choice between these methods depends on the nature of the impurities, the required purity level, and the scale of the purification.

Q3: How can I assess the purity of the purified this compound?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods to determine purity and identify residual impurities.[1][2]

Troubleshooting Guide

Issue 1: Low Purity After Distillation

Q: My final product has low purity after performing fractional distillation. What are the likely causes and how can I improve the separation?

A: Low purity after distillation is a common issue that can often be resolved by optimizing the distillation parameters.

Potential Causes & Solutions:

  • Inefficient Fractionating Column: The efficiency of the separation is directly related to the number of theoretical plates in your column.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for vapor-liquid equilibria, leading to better separation of components with close boiling points.[3]

  • Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.[4]

  • Thermal Decomposition: this compound may be susceptible to decomposition at elevated temperatures, leading to the formation of new impurities.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound and minimizes the risk of thermal degradation.

G cluster_setup Distillation Setup cluster_troubleshooting Troubleshooting Points Heating_Mantle Heating Mantle Distilling_Flask Distilling Flask with Crude Product Heating_Mantle->Distilling_Flask Heat Distillation_Rate Reduce Heating Rate Heating_Mantle->Distillation_Rate Fractionating_Column Fractionating Column Distilling_Flask->Fractionating_Column Vapor Thermal_Stability Apply Vacuum Distilling_Flask->Thermal_Stability Condenser Condenser Fractionating_Column->Condenser Purified Vapor Column_Efficiency Increase Column Length/Packing Fractionating_Column->Column_Efficiency Receiving_Flask Receiving Flask Condenser->Receiving_Flask Liquid Distillate Vacuum_Source Vacuum Source (Optional) Receiving_Flask->Vacuum_Source Pressure Regulation

Diagram 1: Experimental workflow for fractional distillation with troubleshooting points.
Issue 2: Co-elution of Impurities in Column Chromatography

Q: I am using column chromatography, but my desired product is co-eluting with impurities. How can I improve the separation?

A: Co-elution in column chromatography typically points to issues with the choice of stationary or mobile phase, or with the technique itself.

Potential Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): If the polarity of the solvent system is too high, both the product and impurities will travel quickly down the column with poor separation. If it's too low, elution will be very slow.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4. A common starting point for chlorinated compounds is a mixture of a non-polar solvent like hexanes or cyclohexane with a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6]

  • Improperly Packed Column: Channels or cracks in the stationary phase will lead to a non-uniform solvent front and poor separation.

    • Solution: Ensure the silica gel or alumina is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase and remove any air bubbles. Add a layer of sand on top to prevent disturbance when adding the eluent.[7]

  • Column Overloading: Adding too much crude product relative to the amount of stationary phase will exceed the column's separation capacity.

    • Solution: A general guideline is to use a mass ratio of stationary phase to crude product of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or higher.

G Start Poor Separation in Column Chromatography Check_Solvent Is the Rf value of the product between 0.3 and 0.4 on TLC? Start->Check_Solvent Adjust_Solvent Optimize Solvent System (e.g., adjust hexane/ethyl acetate ratio) Check_Solvent->Adjust_Solvent No Check_Packing Was the column packed as a uniform slurry without cracks? Check_Solvent->Check_Packing Yes Success Improved Separation Adjust_Solvent->Success Repack_Column Repack the column carefully Check_Packing->Repack_Column No Check_Loading Is the stationary phase to sample ratio at least 50:1? Check_Packing->Check_Loading Yes Repack_Column->Success Reduce_Loading Decrease the amount of sample loaded onto the column Check_Loading->Reduce_Loading No Check_Loading->Success Yes Reduce_Loading->Success

Diagram 2: Logical troubleshooting flow for poor chromatographic separation.
Issue 3: Product Degradation During Purification

Q: I have observed discoloration of my product, and I suspect it is degrading during purification. How can I confirm this and prevent it?

A: this compound, like other halogenated hydrocarbons, can be susceptible to degradation, particularly in the presence of water, light, or heat, potentially leading to the formation of acidic byproducts like HCl.[8]

Confirmation and Prevention Strategies:

  • Confirmation of Degradation:

    • pH Measurement: Take a small aliquot of your product, dissolve it in a suitable solvent, and wash with neutral water. Test the pH of the aqueous layer. An acidic pH suggests the formation of HCl.

    • NMR Spectroscopy: The appearance of new, unexpected signals in the NMR spectrum can indicate the presence of degradation products.

  • Prevention of Degradation:

    • Aqueous Wash: Before distillation, wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize any existing acidic impurities.[9][10] Follow this with a water wash and then dry the organic layer thoroughly with a drying agent like magnesium sulfate or sodium sulfate.

    • Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can sometimes promote degradation.

    • Avoid High Temperatures: As mentioned previously, use vacuum distillation to keep temperatures low. If using a rotovap to remove solvent, use a low bath temperature.

G cluster_prevention Prevention Strategy Start Product Instability Suspected (e.g., Discoloration) Test_pH Test pH of an aqueous wash Start->Test_pH Is_Acidic Is the pH acidic? Test_pH->Is_Acidic Acid_Confirmed Degradation Confirmed (HCl formation likely) Is_Acidic->Acid_Confirmed Yes No_Degradation Degradation Unlikely Is_Acidic->No_Degradation No Action_Plan Preventative Actions Acid_Confirmed->Action_Plan Implement Preventative Measures Base_Wash Wash with aq. NaHCO3 before drying Action_Plan->Base_Wash Low_Temp Use Vacuum Distillation Action_Plan->Low_Temp Inert_Atmosphere Use N2 or Ar atmosphere Action_Plan->Inert_Atmosphere

Diagram 3: Decision pathway for addressing product instability.

Data Summary

Table 1: Potential Impurities in Crude this compound

Impurity ClassExamplesProbable Origin
Starting Materials Cyclohexanecarbaldehyde, Thionyl chlorideIncomplete reaction
Intermediates (Chloromethyl)cyclohexaneIncomplete chlorination
Byproducts Over-chlorinated cyclohexanesNon-selective reaction conditions
Isomers Positional isomers of the dichloro groupIsomerization during synthesis
Solvents Dichloromethane, Toluene, THFResidual solvent from reaction/workup

Table 2: Comparison of Primary Purification Techniques

ParameterFractional Vacuum DistillationFlash Column Chromatography
Separation Principle Difference in boiling pointsDifference in polarity/adsorption
Typical Purity >98% (for non-azeotropes)>99%
Typical Yield 80-95%70-90%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Best For Separating compounds with significantly different boiling points.Separating isomers and compounds with similar boiling points but different polarities.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Preparation:

    • Ensure all glassware is dry.

    • The crude this compound should be pre-washed with saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate. Filter off the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus as shown in Diagram 1. Use a Vigreux column or a column packed with Raschig rings.

    • Use a heating mantle with a magnetic stirrer and add a stir bar to the distilling flask for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, gradually heat the distilling flask.

    • Collect a small forerun fraction, which will contain any low-boiling impurities.

    • Slowly increase the heat and collect the main fraction at a constant temperature and pressure. The boiling point will depend on the applied pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent Selection:

    • Using TLC, determine an appropriate solvent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane mixture) that provides good separation and an Rf of ~0.3-0.4 for the desired product.

  • Column Packing:

    • Select a column with an appropriate diameter for the amount of material to be purified.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Technical Support Center: Overcoming Low Reactivity of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of (Dichloromethyl)cyclohexane in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in nucleophilic substitution reactions?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The bulky cyclohexane ring sterically hinders the approach of nucleophiles to the electrophilic carbon of the dichloromethyl group.[1][2][3] This steric hindrance is particularly pronounced in reactions that proceed via an SN2 mechanism, which requires backside attack. Additionally, the presence of two electron-withdrawing chlorine atoms on the same carbon can influence the stability of potential carbocation intermediates in SN1-type reactions.

Q2: What are the common side reactions observed when trying to force a reaction with this compound?

A2: Under harsh reaction conditions (e.g., high temperatures, strong bases), elimination reactions often compete with or dominate over substitution.[2] The most common side products are various chlorinated cyclohexenylmethane derivatives, arising from E1 or E2 elimination pathways. The use of a strong, bulky base will favor elimination.

Q3: Can I form a Grignard reagent from this compound?

A3: Formation of a stable Grignard reagent from this compound is challenging. The presence of two chlorine atoms on the same carbon can lead to complex side reactions, including the formation of carbenoid-like species or elimination. If a Grignard reaction is attempted, it is crucial to use highly pure magnesium and strictly anhydrous conditions, as any moisture will quench the reagent.

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Rationale
Steric Hindrance 1. Switch to a less sterically demanding nucleophile. 2. Increase reaction temperature. 3. Prolong reaction time. A smaller nucleophile can more easily access the reaction center. Increased kinetic energy can help overcome the activation barrier imposed by steric hindrance.
Poor Leaving Group Ability of Chloride Perform a Finkelstein reaction to exchange the chlorides for iodides, which are better leaving groups. This is achieved by reacting this compound with an excess of sodium iodide in a solvent like acetone.The iodide ion is a much better leaving group than the chloride ion, which will significantly increase the rate of a subsequent nucleophilic substitution.[4]
Insufficient Reaction Energy 1. Employ microwave irradiation. 2. Use sonication (ultrasound). Microwave heating can rapidly and efficiently heat the reaction mixture, often leading to dramatic rate enhancements.[5][6][7][8][9] Sonication can promote mass transfer and activate the reacting species.[10][11]
Two-Phase Reaction System with Poor Mixing Utilize a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether.PTCs facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the substrate is located, thereby increasing the reaction rate.[1][2][10][12][13]
Issue 2: Desired Substitution Product is Contaminated with Elimination Byproducts
Potential Cause Troubleshooting Step Rationale
Strongly Basic Nucleophile/Reagent 1. Use a less basic nucleophile with high nucleophilicity (e.g., azide, cyanide).2. Switch to a weaker, non-nucleophilic base if a base is required for the reaction conditions.Strong bases will promote elimination reactions. Choosing a reagent that is a good nucleophile but a weak base minimizes this side reaction.
High Reaction Temperature Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst.Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Solvent Choice Use a polar aprotic solvent (e.g., DMSO, DMF) instead of a polar protic solvent (e.g., ethanol).Polar aprotic solvents favor SN2 reactions, while polar protic solvents can stabilize carbocation intermediates, potentially favoring SN1 and E1 pathways.

Experimental Protocols

Protocol 1: Finkelstein Reaction for Halogen Exchange

This protocol describes the conversion of this compound to (Diiodomethyl)cyclohexane to enhance its reactivity in subsequent nucleophilic substitution reactions.

  • Materials:

    • This compound (1.0 eq)

    • Sodium iodide (NaI) (5.0 eq)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous acetone.

    • Add sodium iodide to the solution.

    • Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated sodium chloride.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (Diiodomethyl)cyclohexane.

Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution with Cyanide

This protocol details a method for the cyanation of this compound using a phase-transfer catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Sodium cyanide (NaCN) (3.0 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Toluene

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium cyanide in water.

    • Add the toluene, followed by this compound and tetrabutylammonium bromide.

    • Heat the biphasic mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS.

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

logical_relationship cluster_start Starting Material cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions start This compound problem Low Reactivity start->problem steric_hindrance Steric Hindrance problem->steric_hindrance due to poor_leaving_group Poor Leaving Group (Cl-) problem->poor_leaving_group due to ptc Phase-Transfer Catalysis problem->ptc overcome by microwave Microwave Irradiation problem->microwave overcome by sonication Sonication problem->sonication overcome by strong_nucleophile Use of Stronger, Less Bulky Nucleophile steric_hindrance->strong_nucleophile mitigated by finkelstein Finkelstein Reaction (Cl -> I) poor_leaving_group->finkelstein addressed by

Caption: Troubleshooting logic for low reactivity.

experimental_workflow cluster_reagents Reagents & Starting Material cluster_procedure Reaction Procedure cluster_workup Workup & Purification cluster_product Final Product reagent This compound mix Combine Reagents in a Biphasic System reagent->mix nucleophile Nucleophile (e.g., NaCN) nucleophile->mix catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->mix solvent_org Organic Solvent (e.g., Toluene) solvent_org->mix solvent_aq Aqueous Solvent (e.g., Water) solvent_aq->mix heat Heat with Vigorous Stirring (e.g., 90-100°C) mix->heat monitor Monitor Reaction Progress (GC-MS, TLC) heat->monitor separate Separate Organic Layer monitor->separate wash Wash with Water and Brine separate->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Substituted Product purify->product

Caption: Workflow for PTC-mediated substitution.

References

Stabilizers for preventing degradation of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Dichloromethyl)cyclohexane. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific literature on the degradation of this compound is limited, based on the chemistry of similar chlorinated hydrocarbons, the primary degradation pathways are likely to be:

  • Hydrolysis: Reaction with water, which can be present in trace amounts in solvents or from atmospheric moisture, can lead to the formation of hydrochloric acid (HCl) and other corrosive byproducts.

  • Oxidation: In the presence of air (oxygen) and light, chlorinated hydrocarbons can undergo oxidation, which can also lead to the formation of acidic and other reactive species. High temperatures can accelerate this process.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Development of Acidity: The formation of HCl will lower the pH of your sample or reaction mixture. This can be tested with pH indicator paper or a pH meter if appropriate for your solvent system.

  • Color Change: The appearance of a yellow or brownish tint in the otherwise colorless liquid can indicate degradation.

  • Formation of Precipitates: In some cases, degradation products may be insoluble, leading to the formation of solid precipitates.

  • Inconsistent Experimental Results: Unexplained variations in reaction yields, kinetics, or the appearance of unexpected side products can be a sign of reactant degradation.

Q3: What types of stabilizers are recommended for this compound?

A3: Based on the stabilization strategies for other chlorinated solvents, the following types of stabilizers are recommended:

  • Acid Scavengers: These compounds neutralize the acidic byproducts of degradation, primarily HCl. Common examples include:

    • Epoxides: Propylene oxide and butylene oxide are effective acid scavengers.

    • Amines: Triethylamine and other hindered amines can be used, but their basicity might interfere with some reactions.

  • Antioxidants: These compounds inhibit oxidation pathways. A common example is:

    • Butylated hydroxytoluene (BHT): A radical scavenger that can prevent oxidative degradation.

The choice of stabilizer will depend on the specific experimental conditions and the compatibility of the stabilizer with the reaction chemistry.

Q4: How can I monitor the degradation of this compound?

A4: Several analytical techniques can be used to monitor degradation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify degradation products.

  • Titration: The acidity of the sample can be determined by titration with a standardized base to quantify the amount of HCl formed.

  • Spectroscopy (IR, NMR): Changes in the IR or NMR spectrum of the compound over time can indicate the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction yields are inconsistent or lower than expected. Degradation of this compound leading to lower effective concentration and potential side reactions.- Use freshly purified this compound for each experiment.- Add a suitable stabilizer (e.g., a small amount of an epoxide like propylene oxide) to the this compound stock solution.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
A yellow or brown color develops in the this compound or reaction mixture. Oxidative degradation of the compound.- Purge the solvent and reaction vessel with an inert gas before use.- Add an antioxidant stabilizer like BHT.- Store the compound in an amber bottle to protect it from light.
The pH of the reaction mixture becomes acidic over time. Hydrolytic degradation leading to the formation of HCl.- Use anhydrous solvents and reagents to minimize water content.- Add an acid scavenger such as propylene oxide or a non-nucleophilic base.- Perform reactions under a dry, inert atmosphere.
Corrosion is observed on metal equipment (e.g., stirrer bars, needles). Formation of corrosive byproducts like HCl due to degradation.- Ensure the this compound is stabilized with an acid scavenger.- Use equipment made of resistant materials (e.g., glass, PTFE) where possible.- Neutralize the reaction mixture promptly during workup.
Unexpected peaks appear in GC-MS or NMR analysis of the product. Contamination from degradation products of this compound.- Confirm the purity of the starting material before use.- If degradation is suspected, purify the this compound by distillation immediately before the experiment.- Analyze a sample of the stored this compound to identify potential degradation products.

Representative Stabilizer Performance

The following table provides representative data on the effectiveness of common stabilizers for chlorinated solvents. While this data is not specific to this compound, it illustrates the potential impact of stabilizers on reducing degradation.

Stabilizer Concentration (wt%) Test Condition Representative Reduction in Acidity Formation (%)
Propylene Oxide0.1 - 0.5Reflux in the presence of air and water80 - 95
Butylene Oxide0.1 - 0.5Reflux in the presence of air and water85 - 98
Triethylamine0.05 - 0.2Storage at elevated temperature70 - 90
BHT0.01 - 0.05Exposure to UV light and air60 - 85

Note: The optimal stabilizer and concentration should be determined experimentally for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Stabilization of this compound
  • Purification: If the purity of this compound is uncertain, or if it has been stored for an extended period, purify it by distillation under reduced pressure.

  • Stabilizer Selection: Choose a stabilizer based on the experimental conditions. For general storage, a combination of an acid scavenger (e.g., propylene oxide at 0.1% v/v) and an antioxidant (e.g., BHT at 0.01% w/v) can be effective.

  • Addition of Stabilizer: Add the chosen stabilizer(s) to the freshly distilled this compound.

  • Storage: Store the stabilized solvent in a clean, dry, amber glass bottle with a tightly sealed cap. For long-term storage, flush the headspace with an inert gas (argon or nitrogen) before sealing. Store in a cool, dark place.

Protocol 2: Accelerated Stability Testing

This protocol can be used to evaluate the effectiveness of different stabilizers.

  • Sample Preparation: Prepare several small vials of purified this compound. To each vial, add a different stabilizer or a different concentration of a stabilizer. Include a control sample with no stabilizer.

  • Stress Conditions: Expose the vials to accelerated degradation conditions. This can include:

    • Thermal Stress: Heating the vials at a constant temperature (e.g., 50 °C) for a set period.

    • Photochemical Stress: Exposing the vials to a UV lamp.

    • Hydrolytic Stress: Adding a known, small amount of water to each vial.

  • Analysis: At regular intervals, remove an aliquot from each vial and analyze for signs of degradation.

    • Acidity Measurement: Titrate the aliquot with a standard solution of sodium hydroxide to determine the concentration of acidic byproducts.

    • GC-MS Analysis: Analyze the aliquot to identify and quantify any degradation products.

  • Evaluation: Compare the rate of degradation in the stabilized samples to the control sample to determine the effectiveness of each stabilizer.

Diagrams

Degradation_Pathway DCMCH This compound Degradation Degradation DCMCH->Degradation H2O, O2, light, heat HCl Hydrochloric Acid (HCl) Degradation->HCl Other_Products Other Corrosive/Reactive Byproducts Degradation->Other_Products

Caption: Likely degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_purity Check Purity of this compound start->check_purity is_pure Is it pure? check_purity->is_pure use_stabilizer Use Stabilized Solvent is_pure->use_stabilizer No end Proceed with Experiment is_pure->end Yes purify Purify (e.g., distillation) use_stabilizer->purify add_stabilizer Add Stabilizer (e.g., Epoxide, BHT) purify->add_stabilizer store_properly Store under Inert Atmosphere, Protect from Light add_stabilizer->store_properly store_properly->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Minimizing Byproduct Formation in (Dichloromethyl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in reactions involving (Dichloromethyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of cyclohexanecarboxaldehyde from this compound?

A1: The primary reaction for synthesizing cyclohexanecarboxaldehyde from this compound is hydrolysis. However, several byproducts can form, reducing the yield and purity of the desired aldehyde. The most common byproducts include:

  • Cyclohexanecarboxylic acid: This can result from the over-oxidation of the aldehyde product, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.

  • 1-Chloro-1-methylcyclohexane: This can be a significant byproduct from the initial free-radical chlorination of methylcyclohexane, which is often the precursor to this compound. Controlling the chlorination reaction is crucial to minimize this impurity from the start.[1]

  • Over-chlorinated products: Byproducts such as (Trichloromethyl)cyclohexane can form during the synthesis of this compound if the reaction conditions are not carefully controlled.

  • Elimination products: Under basic conditions, elimination reactions can occur to form various unsaturated compounds.

  • Unreacted this compound: Incomplete hydrolysis will leave the starting material as an impurity.

  • Intermediate gem-halohydrin: The initial product of nucleophilic substitution is a gem-halohydrin (RCH(OH)Cl), which is typically unstable and converts to the aldehyde. However, under certain conditions, it might persist or lead to other side reactions.[2]

Troubleshooting Guides

Issue 1: Low yield of cyclohexanecarboxaldehyde due to the formation of cyclohexanecarboxylic acid.

Problem: The desired aldehyde is being oxidized to the corresponding carboxylic acid.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the hydrolysis reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reaction Time: Minimize the reaction time to what is necessary for complete hydrolysis. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of oxidation.

  • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.

ConditionExpected Outcome
Reaction under airIncreased formation of cyclohexanecarboxylic acid.
Reaction under N₂Minimized formation of cyclohexanecarboxylic acid.
Issue 2: Presence of significant amounts of monochlorinated and trichlorinated byproducts in the starting material.

Problem: The this compound starting material is impure due to lack of selectivity during the free-radical chlorination of methylcyclohexane.

Troubleshooting Steps:

  • Control Reactant Stoichiometry: During the free-radical chlorination of methylcyclohexane, use a large excess of methylcyclohexane relative to the chlorinating agent (e.g., Cl₂). This statistically favors the monochlorination of different methylcyclohexane molecules over the polychlorination of a single molecule.

  • Reaction Temperature: Maintain a moderate and consistent reaction temperature. While higher temperatures increase reaction rates, they can also decrease selectivity.

  • Initiator Concentration: Use a minimal amount of radical initiator (e.g., AIBN or UV light) to maintain a low concentration of chlorine radicals, which can improve selectivity. Bromination is known to be more selective than chlorination for forming the more stable tertiary radical, which could be a consideration in synthetic design.[3]

  • Purification of this compound: Before proceeding with the hydrolysis, purify the this compound via fractional distillation to remove mono- and trichlorinated impurities.

ParameterRecommendation for Higher Selectivity
Methylcyclohexane:Cl₂ RatioHigh (e.g., > 5:1)
TemperatureModerate and controlled
InitiatorMinimal effective concentration
Issue 3: Formation of elimination byproducts during the hydrolysis of this compound.

Problem: The basic conditions used for hydrolysis are promoting the elimination of HCl to form unsaturated byproducts.

Troubleshooting Steps:

  • Choice of Base: Use a milder base for the hydrolysis. While strong bases like NaOH or KOH can be effective, they also favor elimination. Consider using weaker bases like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) in an aqueous system.

  • Temperature Control: Perform the hydrolysis at the lowest effective temperature. Elimination reactions are generally favored at higher temperatures.

  • Solvent System: The choice of solvent can influence the competition between substitution and elimination. Protic solvents can favor substitution.

ConditionEffect on Elimination
Strong Base (e.g., NaOH)Higher potential for elimination.
Weak Base (e.g., NaHCO₃)Lower potential for elimination.
High TemperatureFavors elimination.
Low TemperatureFavors substitution (hydrolysis).

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanecarboxaldehyde via Hydrolysis of this compound

This protocol focuses on minimizing the formation of oxidation and elimination byproducts.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Water (degassed)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Purge the entire apparatus with nitrogen or argon for 15-20 minutes.

  • To the flask, add this compound and a 10% aqueous solution of sodium bicarbonate. The molar ratio of NaHCO₃ to this compound should be at least 2:1.

  • Heat the mixture to a gentle reflux under the inert atmosphere. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude cyclohexanecarboxaldehyde by vacuum distillation.

Protocol 2: Selective Free-Radical Chlorination of Methylcyclohexane

This protocol aims to maximize the yield of this compound while minimizing over-chlorination.

Materials:

  • Methylcyclohexane (large excess)

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Anhydrous sodium carbonate (Na₂CO₃) (for neutralization)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel (if using liquid SO₂Cl₂), a gas inlet (if using Cl₂), and a magnetic stirrer.

  • Charge the flask with a significant excess of methylcyclohexane.

  • Initiate the reaction by either adding a small amount of AIBN and heating to its decomposition temperature (around 70-80 °C) or by irradiating the mixture with a UV lamp at a controlled, lower temperature.

  • Slowly add the chlorinating agent (SO₂Cl₂ from the dropping funnel or Cl₂ gas through the inlet) to the stirred methylcyclohexane over several hours. The slow addition helps maintain a low concentration of the chlorinating agent.

  • Monitor the reaction progress by GC to track the formation of mono-, di-, and trichlorinated products. Stop the reaction when the desired concentration of this compound is reached, avoiding excessive formation of the trichloro- derivative.

  • Cool the reaction mixture and wash it with an aqueous solution of sodium carbonate to neutralize any remaining acid (HCl or H₂SO₄).

  • Separate the organic layer, dry it over anhydrous calcium chloride, and filter.

  • Fractionally distill the crude product under reduced pressure to isolate the this compound.

Visualizations

Logical Troubleshooting Workflow for Low Aldehyde Yield

Troubleshooting_Workflow start Low Yield of Cyclohexanecarboxaldehyde check_sm Analyze Starting Material This compound start->check_sm check_reaction Analyze Reaction Crude Mixture start->check_reaction sm_impure High levels of mono/tri-chloro byproducts detected check_sm->sm_impure reaction_byproducts Major byproducts detected in crude mixture check_reaction->reaction_byproducts optimize_chlorination Optimize Free-Radical Chlorination Protocol sm_impure->optimize_chlorination purify_sm Purify Starting Material (e.g., Fractional Distillation) sm_impure->purify_sm oxidation Is Cyclohexanecarboxylic Acid a major byproduct? reaction_byproducts->oxidation elimination Are elimination products (alkenes) detected? reaction_byproducts->elimination incomplete Is unreacted starting material present? reaction_byproducts->incomplete use_inert Use Inert Atmosphere & Degassed Solvents oxidation->use_inert Yes milder_base Use Milder Base & Lower Temperature elimination->milder_base Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes

Caption: Troubleshooting logic for low aldehyde yield.

Reaction Pathway for Hydrolysis of this compound

Hydrolysis_Pathway start This compound intermediate gem-Halohydrin (unstable intermediate) start->intermediate H₂O / Base (Substitution) byproduct_elim Elimination Byproduct (Alkene) start->byproduct_elim Base (E2 Elimination) product Cyclohexanecarboxaldehyde (Desired Product) intermediate->product Elimination of HCl byproduct_ox Cyclohexanecarboxylic Acid (Oxidation Byproduct) product->byproduct_ox [O]

Caption: Hydrolysis and potential side reactions.

Alternative Synthetic Route: The Sommelet Reaction

For cases where direct hydrolysis proves problematic, the Sommelet reaction offers an alternative pathway from the corresponding monochlorinated starting material.

Sommelet_Reaction start (Chloromethyl)cyclohexane hexamine_salt Hexaminium Salt start->hexamine_salt Hexamethylenetetramine amine Cyclohexylmethanamine hexamine_salt->amine Hydrolysis product Cyclohexanecarboxaldehyde amine->product Sommelet Rearrangement (with Hexamethylenetetramine) byproduct Amine Byproducts amine->byproduct

Caption: Sommelet reaction as an alternative synthesis.[4]

References

Technical Support Center: Solvent Effects on (Dichloromethyl)cyclohexane Reaction Rates

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of a reaction involving (Dichloromethyl)cyclohexane?

The solvent plays a crucial role in determining the reaction rate by influencing the stability of the reactants, transition states, and any intermediates that may form. For reactions of haloalkanes like this compound, the reaction can proceed through different mechanisms, primarily S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution), and the solvent polarity is a key factor in determining which pathway is favored and how fast the reaction proceeds.

Q2: What is the difference between a protic and an aprotic solvent, and why is it important for my reaction?

  • Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. Examples include water, alcohols (methanol, ethanol), and carboxylic acids. Protic solvents are particularly effective at solvating both cations and anions.

  • Aprotic solvents lack an O-H or N-H bond and therefore cannot act as hydrogen bond donors. They can be polar (e.g., acetone, DMSO, DMF) or nonpolar (e.g., hexane, toluene). Polar aprotic solvents are good at solvating cations but not anions.

This distinction is critical because the ability of the solvent to solvate charged species can dramatically affect the reaction rate.

Q3: Which type of solvent will accelerate an S(_N)1 reaction of this compound?

Polar protic solvents are ideal for accelerating S(_N)1 reactions. This is because the rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate. Polar protic solvents stabilize this positively charged intermediate through solvation, lowering the activation energy and thus increasing the reaction rate.

Q4: Which type of solvent is preferred for an S(_N)2 reaction?

Polar aprotic solvents are generally preferred for S(_N)2 reactions. In an S(_N)2 reaction, the nucleophile attacks the substrate in a single, concerted step. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the reaction. Polar aprotic solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction is much slower than expected. The solvent may be inappropriate for the desired reaction mechanism. For example, using a polar protic solvent for an S(_N)2 reaction can significantly decrease the rate.Re-evaluate your solvent choice based on the likely reaction mechanism (S(_N)1 vs. S(_N)2). If aiming for an S(_N)2 pathway, consider switching to a polar aprotic solvent like acetone, acetonitrile, or DMF.
Multiple unexpected products are formed. The reaction may be proceeding through a carbocation intermediate (S(_N)1 mechanism), which can undergo rearrangement to a more stable carbocation before the nucleophile attacks. The solvent may also be acting as a competing nucleophile (solvolysis).If a single product is desired via an S(_N)2 pathway, ensure your conditions (less polar solvent, strong nucleophile) favor this mechanism. If solvolysis is an issue, use a non-nucleophilic solvent. To confirm the mechanism, you can try running the reaction with a common ion to see if the rate is suppressed (indicative of an S(_N)1 pathway).
Reaction rate is not reproducible. Traces of water or other impurities in the solvent can significantly affect the reaction rate, especially in reactions sensitive to protic species.Ensure your solvents are of high purity and are appropriately dried before use, especially when working with aprotic solvents. Store solvents over molecular sieves to maintain dryness.
Difficulty in monitoring reaction progress. The chosen analytical method may not be sensitive enough for the concentration range of your reactants and products.Consider alternative analytical techniques. For example, if you are using titration, you might switch to a spectroscopic method like UV-Vis or NMR spectroscopy, which can provide real-time data on the concentrations of species.[1]

Quantitative Data on Solvent Effects

As a proxy for this compound, the following table summarizes the first-order rate constants for the solvolysis of 1-Adamantyl Chlorothioformate in various solvents at 25.0 °C. This tertiary system reacts via a carbocation-like intermediate, and the data illustrates the profound effect of solvent polarity on the reaction rate.

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)Rate Constant (kexp x 10-5 s-1)
Methanol (MeOH)-0.17-1.212.09
Ethanol (EtOH)-0.21-2.520.117
80% EtOH-0.01-0.801.15
50% EtOH0.171.3753.6
97% TFE-3.303.061290
90% TFE-2.552.854803
70% TFE-1.982.961343
Acetone-0.37-5.46-
90% Acetone-0.35-2.390.145
80% Acetone-0.37-0.851.62
70% Acetone-0.380.1311.2
50% Acetone-0.411.95321

Data adapted from a study on the solvolysis of 1-adamantyl chlorothioformate.[2]

Experimental Protocols

General Protocol for Measuring Solvolysis Reaction Rates

This protocol outlines a general method for determining the rate of a solvolysis reaction, where the solvent also acts as the nucleophile. This can be adapted for the reaction of this compound.

Objective: To measure the first-order rate constant for the solvolysis of a haloalkane in a given solvent.

Materials:

  • Haloalkane (e.g., this compound)

  • High-purity solvent (e.g., ethanol, water, or a mixture)

  • Standardized solution of a strong base (e.g., NaOH) for titration

  • Indicator solution (e.g., phenolphthalein)

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burette

  • Stopwatch

Procedure:

  • Preparation:

    • Prepare a stock solution of the haloalkane in the chosen solvent of a known concentration (e.g., 0.1 M).

    • Place the stock solution and the pure solvent in the constant temperature bath to equilibrate to the desired reaction temperature.

  • Initiation of the Reaction:

    • At time t=0, pipette a known volume of the haloalkane stock solution into a larger volumetric flask containing the solvent, also at the reaction temperature, to achieve the desired final concentration. Mix thoroughly.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction (e.g., a cold, nonpolar solvent).

    • Titrate the liberated acid (HX) in the quenched aliquot with the standardized strong base solution using a suitable indicator.

  • Data Analysis:

    • The concentration of the haloalkane remaining at each time point can be calculated from the amount of acid produced.

    • Plot the natural logarithm of the haloalkane concentration (ln[RX]) versus time.

    • For a first-order reaction, this plot should yield a straight line. The rate constant (k) is the negative of the slope of this line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Haloalkane Stock Solution B Equilibrate Solutions at Reaction Temperature A->B C Initiate Reaction (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate Liberated Acid E->F G Calculate [RX] vs. Time F->G H Plot ln[RX] vs. Time to Determine Rate Constant G->H

Caption: Workflow for a typical solvolysis kinetics experiment.

solvent_effects cluster_substrate Substrate cluster_pathways Reaction Pathways cluster_solvents Solvent Choice cluster_outcomes Effect on Rate RX This compound SN1 SN1 RX->SN1 SN2 SN2 RX->SN2 Protic Polar Protic (e.g., H2O, EtOH) SN1->Protic Favored by Aprotic Polar Aprotic (e.g., Acetone, DMSO) SN2->Aprotic Favored by Rate_SN1 Accelerates SN1 Protic->Rate_SN1 Rate_SN2 Accelerates SN2 Aprotic->Rate_SN2

Caption: Logical relationship between substrate, reaction pathway, solvent choice, and reaction rate.

References

Technical Support Center: Temperature Control in Exothermic Reactions of (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exothermic reactions involving (Dichloromethyl)cyclohexane.

Troubleshooting Guide

Exothermic reactions involving this compound can present significant temperature control challenges. A sudden increase in temperature can lead to side reactions, reduced yield, and potentially hazardous thermal runaway. This guide provides a systematic approach to identifying and resolving common temperature control issues.

Problem: Rapid, Uncontrolled Temperature Increase

A rapid and uncontrolled temperature increase is a critical issue that can compromise both the experiment's outcome and safety.

Potential Cause Troubleshooting Steps
Reagent Addition Rate is Too High 1. Immediately stop the addition of the reagent. 2. If possible, increase the cooling to the reactor (e.g., lower the cooling bath temperature, increase coolant flow rate). 3. Once the temperature is stable and within the desired range, resume reagent addition at a significantly slower rate.
Inadequate Cooling Capacity 1. Ensure the cooling bath is at the lowest possible temperature for the reaction. 2. Check the coolant flow rate and ensure there are no blockages in the lines. 3. For highly exothermic reactions, consider using a larger or more efficient cooling system (e.g., a cryostat instead of an ice bath).
Poor Heat Transfer 1. Ensure the reaction flask is appropriately sized for the reaction volume to maximize the surface area-to-volume ratio. 2. Check that the stirring is adequate to ensure uniform temperature distribution throughout the reaction mixture. 3. Ensure the reaction flask is properly immersed in the cooling bath.
Reaction Initiation Delay (Induction Period) 1. Be cautious when no immediate exotherm is observed upon initial reagent addition. The reaction may have an induction period. 2. Add a very small amount of the reagent initially and wait for the exotherm to begin before proceeding with the rest of the addition. 3. If the reaction does not initiate, consult literature for potential activators or initiators.

Problem: Temperature Fluctuations Outside the Desired Range

Stable temperature control is crucial for product selectivity and yield. Fluctuations can indicate underlying issues with the experimental setup.

Potential Cause Troubleshooting Steps
Inconsistent Reagent Addition 1. Use a syringe pump or a dropping funnel with precise control to ensure a constant and steady addition rate. 2. Avoid adding large portions of the reagent at once.
Inadequate Mixing 1. Increase the stirring rate to improve heat dissipation from the reaction zone. 2. Use a magnetic stirrer or overhead stirrer that is appropriately sized for the reaction flask and viscosity of the reaction mixture.
Poor Thermocouple Placement 1. Ensure the thermocouple is placed in the reaction mixture, not touching the sides of the flask, to get an accurate reading of the internal temperature. 2. The thermocouple should be submerged sufficiently to avoid measuring the temperature of the headspace.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when dealing with exothermic reactions of this compound?

A1: The primary safety concern is a thermal runaway, where the reaction rate increases to a point where heat is generated faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Additionally, this compound and its reaction products may be hazardous, and proper personal protective equipment (PPE) should always be worn.

Q2: How can I predict the exothermicity of a reaction with this compound?

A2: While specific calorimetric data for every reaction may not be available, you can make some general predictions. Reactions like Friedel-Crafts alkylations and Grignard reagent formations are known to be highly exothermic.[2] It is always best to assume a reaction will be exothermic and to start with small-scale experiments to assess the heat evolution before scaling up.

Q3: What type of cooling system is recommended for these reactions?

A3: The choice of cooling system depends on the scale and exothermicity of the reaction. For small-scale laboratory reactions, a simple ice-water bath or a dry ice-acetone bath may be sufficient. For larger scale or highly exothermic reactions, a cryostat or a circulating cooling system with a PID controller for precise temperature regulation is recommended.[3]

Q4: How does the solvent choice affect temperature control?

A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can provide a larger temperature window to work within. Additionally, the solvent's heat capacity and thermal conductivity will influence how effectively heat is dissipated from the reaction mixture.

Q5: What is the best way to add reagents to control the exotherm?

A5: Slow, controlled addition of the limiting reagent is critical.[1] Using a syringe pump for liquid reagents or adding solid reagents in small portions over time allows for the heat to be dissipated as it is generated, preventing accumulation and a sudden temperature spike.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound

This protocol provides a general methodology for a common exothermic reaction involving this compound, with a strong emphasis on temperature control.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrogen or Argon gas supply

  • Dry glassware

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermocouple

  • Dropping funnel

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Quenching solution (e.g., ice-cold dilute HCl)

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, a thermocouple, a dropping funnel, and a nitrogen/argon inlet. Ensure the setup is under an inert atmosphere.

  • Initial Cooling: Place the flask in the cooling bath and allow it to cool to the desired initial temperature (e.g., 0 °C).

  • Charge Reactants: Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Stir the mixture to form a slurry.

  • Slow Addition: Dissolve this compound in a small amount of anhydrous benzene and load it into the dropping funnel.

  • Controlled Reaction: Begin the dropwise addition of the this compound solution to the stirred slurry. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., 0-5 °C).

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for the specified time, monitoring for any delayed exotherm.

  • Quenching: Slowly and carefully quench the reaction by adding the reaction mixture to an ice-cold dilute HCl solution with vigorous stirring. This step is also exothermic and requires careful temperature management.

  • Workup: Proceed with the standard extraction and purification protocol for the desired product.

Visualizations

TroubleshootingWorkflow start Temperature Exceeds Desired Range check_addition Is Reagent Addition Still in Progress? start->check_addition stop_addition Stop Reagent Addition check_addition->stop_addition Yes check_cooling Is Cooling System Maximized? check_addition->check_cooling No stop_addition->check_cooling increase_cooling Increase Cooling Capacity (Lower Temp, Increase Flow) check_cooling->increase_cooling No check_stirring Is Stirring Adequate? check_cooling->check_stirring Yes increase_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No monitor_temp Monitor Temperature check_stirring->monitor_temp Yes increase_stirring->monitor_temp resume_slowly Resume Addition at a Slower Rate monitor_temp->resume_slowly If Addition Was Stopped end Temperature Stabilized monitor_temp->end If Stable resume_slowly->monitor_temp

Caption: Troubleshooting workflow for an exothermic event.

HeatManagement cluster_input Control Inputs cluster_reaction Reaction System cluster_output Desired Outcome reagent_addition Reagent Addition - Slow & Controlled Rate - Syringe Pump reaction Exothermic Reaction This compound reagent_addition->reaction cooling_system Cooling System - Low Temperature Bath - High Coolant Flow cooling_system->reaction stirring Stirring - Vigorous & Consistent - Appropriate Stirrer stirring->reaction stable_temp {Stable Temperature | - Within Desired Range - No Runaway} reaction->stable_temp

Caption: Key factors for managing heat in exothermic reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and FAQs are based on established principles of catalyst deactivation in hydrodechlorination (HDC) reactions of chlorinated hydrocarbons. While directly applicable data for (Dichloromethyl)cyclohexane is limited in publicly available literature, the mechanisms and solutions presented are extrapolated from studies on analogous compounds such as chlorobenzenes, chloromethanes, and other chlorinated aliphatics. Researchers should use this information as a guideline and adapt it to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for reactions involving this compound, and why do they deactivate?

A1: The most common catalysts for hydrodechlorination of chlorinated organic compounds are noble metals supported on high-surface-area materials. For reactions with this compound, palladium-based catalysts, particularly Palladium on activated carbon (Pd/C), are frequently employed due to their high activity.

Catalyst deactivation is a common issue and primarily occurs through three main mechanisms:

  • Poisoning: The catalyst's active sites are blocked by chemical species. In this case, hydrogen chloride (HCl), a byproduct of the reaction, is a known poison for palladium catalysts.[1]

  • Coking/Fouling: Carbonaceous materials (coke) deposit on the catalyst surface, blocking pores and active sites. This is a common deactivation mechanism in reactions involving hydrocarbons.

  • Sintering: The metal particles on the support agglomerate into larger particles, reducing the active surface area. This is often induced by high reaction temperatures.

Q2: I am observing a rapid decrease in catalyst activity. What is the most likely cause?

A2: A rapid decrease in activity, especially in the initial stages of the reaction, often points towards catalyst poisoning by HCl produced during the hydrodechlorination of this compound. The accumulation of chloride ions on the catalyst surface can inhibit the reaction. Another possibility is strong chemisorption of the reactant or intermediate products on the active sites.

Q3: Can a deactivated catalyst be regenerated? If so, how?

A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the primary cause of deactivation:

  • For Coke Removal: Thermal treatment in an oxidizing atmosphere (e.g., air) or an inert gas flow can burn off carbonaceous deposits.

  • For Chloride Poisoning: Washing the catalyst with a basic solution (e.g., dilute ammonia) can help remove adsorbed chlorides.

  • For Sintering: Regeneration from sintering is more challenging and often requires redispersion of the metal particles, which can sometimes be achieved through high-temperature oxidation followed by reduction.

Q4: How does the choice of solvent affect catalyst deactivation?

A4: The solvent can play a crucial role in catalyst stability. A solvent that can dissolve the HCl byproduct can help to mitigate catalyst poisoning by removing it from the catalyst surface. For instance, using a methanol-water mixture has been observed to result in slower catalyst deactivation compared to pure methanol in the hydrodechlorination of tetrachloroethylene.[2] The choice of solvent can also influence the solubility of reactants and products, which can affect coke formation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Gradual loss of catalyst activity over a long reaction time. Coke Formation: Deposition of carbonaceous material on the catalyst surface.1. Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA). 2. Regenerate: Perform a controlled burnout of the coke by heating the catalyst in a diluted air or oxygen stream. 3. Optimize Reaction Conditions: Lowering the reaction temperature or pressure, or increasing the H₂/(Dichloromethyl)cyclohexane molar ratio, can sometimes reduce the rate of coke formation.
Sharp initial drop in activity, followed by a slower, more gradual deactivation. HCl Poisoning: Strong adsorption of the hydrogen chloride byproduct on the active sites.1. Neutralize HCl in-situ: Add a base (e.g., NaOH or triethylamine) to the reaction mixture to neutralize the HCl as it is formed.[1] 2. Use a Solvent System: Employ a solvent that can effectively dissolve and remove HCl from the catalyst surface. 3. Catalyst Modification: Consider using catalysts with supports that are more resistant to chloride poisoning or that have basic properties.
Irreversible loss of activity that cannot be restored by regeneration. Sintering: Thermal agglomeration of metal particles, leading to a permanent loss of active surface area.1. Confirm Sintering: Characterize the fresh and spent catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe changes in metal particle size. 2. Optimize Reaction Temperature: Operate at the lowest possible temperature that still provides an acceptable reaction rate. 3. Choose a Stable Support: Select a catalyst support with strong metal-support interactions to inhibit particle migration and agglomeration.
Inconsistent reaction rates or product selectivity between batches. Incomplete Catalyst Activation or Regeneration: The catalyst may not be in its most active state before the reaction.1. Standardize Pre-treatment: Ensure a consistent and thorough reduction of the catalyst (e.g., with H₂) before each reaction to remove any surface oxides. 2. Verify Regeneration Efficacy: After regeneration, characterize the catalyst to confirm the removal of poisons or coke and the restoration of its initial properties.

Quantitative Data on Catalyst Performance and Deactivation

Note: The following data is from studies on compounds analogous to this compound and is provided for comparative purposes.

Table 1: Deactivation of Palladium Catalysts in Hydrodechlorination Reactions

CatalystReactantReaction ConditionsInitial Conversion (%)Conversion after Time-on-StreamPrimary Deactivation MechanismReference
5% Pd/CDichloromethaneGas Phase, 200°C~95< 50% after 200hFormation of PdCx phase, coke[General literature]
1% Pd/Al₂O₃2,4-DichlorophenolLiquid Phase, 30°C~100Limited loss of activity after reuseMinor coke deposition[General literature]
5% Pd/CTetrachloroethyleneLiquid Phase, 20°C~100Significant drop after 3 cyclesHCl poisoning, coke[2]

Table 2: Regeneration of Deactivated Palladium Catalysts

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
Pd/CCoke FormationTreatment with air flow at 250°C for 12h> 80% of initial conversion[General literature]
Pd/Al₂O₃HCl Poisoning & CokeLeaching with ammonia, followed by calcination and reductionImportant recovery of initial activity[General literature]

Experimental Protocols

Protocol 1: Gas-Phase Hydrodechlorination of this compound

This protocol is adapted from general procedures for the hydrodechlorination of chlorinated hydrocarbons.

  • Catalyst Preparation and Activation:

    • Load the desired amount of Pd/C catalyst (e.g., 0.1-0.5 g) into a fixed-bed quartz reactor.

    • Heat the catalyst to 300°C under a flow of inert gas (e.g., Argon or Nitrogen) at a rate of 50 mL/min for 1 hour to remove adsorbed water and impurities.

    • Reduce the catalyst by switching the gas flow to a mixture of 5% H₂ in Ar (or another inert gas) at the same flow rate and temperature for 2 hours.

    • Cool the catalyst to the desired reaction temperature under the H₂/Ar flow.

  • Reaction Procedure:

    • Introduce this compound into the gas stream. This can be done by bubbling the H₂/Ar carrier gas through a saturator containing the liquid reactant maintained at a constant temperature.

    • The molar ratio of H₂ to this compound should be controlled, typically in the range of 10:1 to 50:1.

    • The total gas flow rate is adjusted to achieve the desired space velocity.

    • The reaction products are passed through a cold trap to collect any condensable liquids and then analyzed by an online Gas Chromatograph (GC) equipped with a suitable column and a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Data Analysis:

    • Calculate the conversion of this compound and the selectivity to each product based on the GC analysis.

    • Monitor the catalyst activity as a function of time on stream to assess deactivation.

Protocol 2: In-situ Regeneration of a Deactivated Pd/C Catalyst

This protocol describes a general procedure for the regeneration of a coked catalyst.

  • Purging:

    • After the reaction, stop the feed of this compound.

    • Continue the flow of H₂/Ar at the reaction temperature for 1 hour to purge any remaining reactants and products from the reactor.

  • Oxidative Treatment:

    • Cool the reactor to a suitable temperature for coke burn-off (e.g., 250-300°C).

    • Gradually introduce a diluted air stream (e.g., 5% air in N₂) into the reactor at a controlled flow rate. Caution: This process is exothermic and should be done carefully to avoid temperature runaways which could lead to catalyst sintering.

    • Monitor the composition of the off-gas for CO and CO₂ using a suitable analyzer to determine the completion of the coke removal.

    • Continue the air flow for a set period (e.g., 4-12 hours) after CO/CO₂ is no longer detected.

  • Reduction:

    • After the oxidative treatment, purge the reactor with an inert gas to remove all traces of oxygen.

    • Re-reduce the catalyst following the activation procedure described in Protocol 1 (heating under a H₂/Ar flow).

  • Activity Test:

    • After regeneration and re-activation, the hydrodechlorination reaction can be started again to evaluate the recovery of the catalyst's activity.

Visualizations

Catalyst_Deactivation_Pathway cluster_reaction Reaction Environment cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Pd Catalyst Products Methylcyclohexane + HCl Active_Catalyst->Products Catalytic Reaction Sintering Sintering Active_Catalyst->Sintering High Temperature Reactant This compound + H₂ Reactant->Active_Catalyst Adsorption Coking Coke Formation Reactant->Coking Side Reactions Poisoning Poisoning by HCl Products->Poisoning HCl Adsorption Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: General pathway for catalyst deactivation in hydrodechlorination.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrodechlorination Reaction cluster_regeneration Catalyst Regeneration Load_Catalyst Load Catalyst into Reactor Activate_Catalyst Activate Catalyst (Reduction with H₂) Load_Catalyst->Activate_Catalyst Start_Reaction Introduce Reactants (this compound + H₂) Activate_Catalyst->Start_Reaction Monitor_Reaction Monitor Conversion and Selectivity (GC) Start_Reaction->Monitor_Reaction Deactivation_Observed Observe Catalyst Deactivation Monitor_Reaction->Deactivation_Observed Stop_Reaction Stop Reactant Flow Deactivation_Observed->Stop_Reaction Purge_Reactor Purge with Inert Gas Stop_Reaction->Purge_Reactor Regenerate Regenerate Catalyst (e.g., Oxidative Treatment) Purge_Reactor->Regenerate Reactivate Re-activate Catalyst (Reduction with H₂) Regenerate->Reactivate Reactivate->Start_Reaction Reuse Catalyst

Caption: Workflow for reaction, deactivation, and regeneration.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (Dichloromethyl)cyclohexane and (Chloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (Dichloromethyl)cyclohexane and (chloromethyl)cyclohexane. Due to a lack of direct comparative experimental data in the public domain, this analysis is based on established principles of organic chemistry, drawing parallels from structurally similar and well-studied compounds. The information presented herein is intended to guide researchers in predicting the behavior of these compounds in various chemical transformations.

Executive Summary

(Chloromethyl)cyclohexane is generally expected to be more reactive than this compound in nucleophilic substitution reactions following an SN2 mechanism, primarily due to lower steric hindrance. Conversely, for reactions proceeding via an SN1 mechanism, (chloromethyl)cyclohexane is also anticipated to be more reactive due to the greater stability of the resulting secondary carbocation compared to the destabilized carbocation that would be formed from this compound. In elimination reactions, the relative reactivity is more nuanced. For E2 reactions, the increased acidity of the α-proton in this compound could potentially lead to a faster reaction rate under specific conditions with a strong, sterically hindered base. For E1 reactions, the slower formation of the carbocation from this compound suggests it will be less reactive than (chloromethyl)cyclohexane.

Reactivity Comparison: A Qualitative Analysis

The reactivity of these alkyl halides is primarily governed by a combination of steric and electronic effects. The presence of a second chlorine atom on the methyl group of this compound introduces significant differences compared to its monochlorinated counterpart.

Reaction Type(Chloromethyl)cyclohexane ReactivityThis compound ReactivityKey Influencing Factors
SN2 HigherLowerSteric Hindrance: The additional chlorine atom in this compound increases the steric bulk around the electrophilic carbon, hindering the backside attack of a nucleophile.[1]
SN1 HigherLowerCarbocation Stability: The electron-withdrawing inductive effect of the two chlorine atoms in this compound destabilizes the adjacent carbocation, making its formation slower.[2]
E2 Lower (Potentially)Higher (Potentially)α-Proton Acidity: The strong electron-withdrawing effect of the two chlorine atoms in this compound increases the acidity of the proton on the same carbon, facilitating its abstraction by a strong base.[3]
E1 HigherLowerCarbocation Stability: Similar to the SN1 reaction, the rate-determining step is the formation of the carbocation, which is less favorable for this compound.[2]

Theoretical Framework and Mechanistic Considerations

Nucleophilic Substitution Reactions (SN1 and SN2)

SN2 Mechanism: This is a single-step concerted reaction where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[1]

  • (Chloromethyl)cyclohexane: As a primary alkyl halide, it is a good substrate for SN2 reactions. The steric bulk of the cyclohexane ring is present, but the approach to the methylene carbon is relatively unhindered.

  • This compound: The presence of a second, bulky chlorine atom significantly increases the steric congestion around the electrophilic carbon. This increased steric hindrance is expected to raise the energy of the transition state and therefore decrease the reaction rate compared to (chloromethyl)cyclohexane. While direct analogies are limited, the reduced reactivity of dichloromethane compared to chloromethane in SN2 reactions, despite the smaller size of chlorine compared to a methyl group, is attributed to electronic effects such as the anomeric effect which stabilizes the ground state.[4][5]

SN1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation. Therefore, the stability of the carbocation is the primary factor influencing the reaction rate.

  • (Chloromethyl)cyclohexane: Loss of the chloride ion would lead to a primary carbocation adjacent to a cyclohexane ring. While primary carbocations are generally unstable, this one can be considered somewhat stabilized by the adjacent cycloalkyl group.

  • This compound: The formation of a carbocation on the carbon bearing two chlorine atoms would be highly unfavorable. The strong negative inductive effect (-I effect) of the two electronegative chlorine atoms would intensely destabilize the adjacent positive charge, making the carbocation intermediate significantly less stable than that formed from (chloromethyl)cyclohexane.[2] Consequently, the SN1 reactivity of this compound is predicted to be substantially lower.

Elimination Reactions (E1 and E2)

E2 Mechanism: This is a single-step, concerted reaction requiring a strong base to abstract a proton from a carbon adjacent to the leaving group (β-carbon), while the leaving group departs simultaneously. The reaction rate is influenced by the strength of the base, the acidity of the β-proton, and the stereochemical arrangement of the proton and the leaving group (anti-periplanar).

  • (Chloromethyl)cyclohexane: Can undergo E2 elimination with a strong base to form methylenecyclohexane.

  • This compound: The two chlorine atoms exert a strong electron-withdrawing inductive effect, which increases the acidity of the proton on the α-carbon (the carbon bearing the chlorines). Abstraction of this proton by a strong, sterically hindered base could lead to an α-elimination to form a carbene, or more commonly, a β-elimination if a suitable anti-periplanar proton is available on the cyclohexane ring. The increased acidity of the α-proton in this compound could potentially lead to a faster E2 reaction rate compared to (chloromethyl)cyclohexane under specific conditions, particularly with a strong, hindered base that favors proton abstraction over nucleophilic attack.[3]

E1 Mechanism: This is a two-step reaction that proceeds through the same carbocation intermediate as the SN1 reaction. After the carbocation is formed, a weak base abstracts a proton from an adjacent carbon to form a double bond.

  • (Chloromethyl)cyclohexane: Can undergo E1 elimination, competing with the SN1 reaction, especially at higher temperatures and with weakly nucleophilic bases.

  • This compound: Due to the high instability of the carbocation that would be formed, the E1 pathway is expected to be significantly slower than for (chloromethyl)cyclohexane.

Experimental Protocols

Protocol 1: Comparative SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

Objective: To qualitatively or quantitatively compare the rate of the SN2 reaction of (chloromethyl)cyclohexane and this compound with sodium iodide in acetone.

Materials:

  • (Chloromethyl)cyclohexane

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Silver nitrate (AgNO3), 0.1 M in ethanol

  • Test tubes, constant temperature bath, stopwatch, TLC plates, and developing chamber.

Procedure:

  • Prepare equimolar solutions of (chloromethyl)cyclohexane and this compound in anhydrous acetone.

  • Prepare a saturated solution of sodium iodide in anhydrous acetone.

  • In separate test tubes, place equal volumes of the alkyl halide solutions.

  • Place the test tubes in a constant temperature bath (e.g., 50 °C).

  • Simultaneously add an equal volume of the sodium iodide solution to each test tube and start the stopwatch.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture and quench it in a test tube containing 0.1 M ethanolic silver nitrate.

  • The formation of a silver iodide (AgI) precipitate indicates the progress of the reaction. The time taken for the first appearance of a precipitate or the relative turbidity of the solutions over time can be used for a qualitative comparison.

  • For a more quantitative analysis, the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to measure the disappearance of the starting material and the appearance of the product.

Protocol 2: Comparative Solvolysis (SN1/E1) in Aqueous Ethanol

Objective: To compare the rates of solvolysis of (chloromethyl)cyclohexane and this compound.

Materials:

  • (Chloromethyl)cyclohexane

  • This compound

  • Ethanol/water mixture (e.g., 80:20 v/v)

  • Bromothymol blue indicator

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)

  • Burette, flasks, constant temperature bath.

Procedure:

  • Prepare equimolar solutions of (chloromethyl)cyclohexane and this compound in the ethanol/water mixture.

  • To a known volume of each solution in separate flasks, add a few drops of bromothymol blue indicator.

  • Place the flasks in a constant temperature bath (e.g., 25 °C).

  • The solvolysis reaction will produce HCl, which will cause the indicator to change color (from blue to yellow).

  • Titrate the generated acid at regular time intervals with the standardized NaOH solution to the endpoint (return to blue color).

  • The rate of the reaction can be determined by plotting the volume of NaOH added versus time. The initial slope of this plot will be proportional to the initial rate of the reaction.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the choice of reaction pathway for these alkyl halides.

G Factors Influencing Reactivity of Cyclohexyl-Methyl Halides Substrate This compound vs (Chloromethyl)cyclohexane SN2 SN2 Reactivity Substrate->SN2 SN1 SN1 Reactivity Substrate->SN1 E2 E2 Reactivity Substrate->E2 E1 E1 Reactivity Substrate->E1 StericHindrance Steric Hindrance StericHindrance->SN2 Decreases Rate (More significant for dichloro compound) CarbocationStability Carbocation Stability CarbocationStability->SN1 Decreases Rate (Dichloro destabilizes) CarbocationStability->E1 Decreases Rate (Dichloro destabilizes) AlphaProtonAcidity α-Proton Acidity AlphaProtonAcidity->E2 Increases Rate (Higher for dichloro compound) BaseStrength Base Strength/ Nucleophilicity BaseStrength->SN2 BaseStrength->E2

Caption: Factors influencing the reaction pathways of this compound vs (chloromethyl)cyclohexane.

References

A Comparative Guide to Alternatives for (Dichloromethyl)cyclohexane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective reagents for dichloromethylation and formylation, moving beyond traditional or less common reagents like (dichloromethyl)cyclohexane is crucial for optimizing synthetic routes. This guide provides an objective comparison of several established alternative methods, supported by experimental data and detailed protocols. The focus is on formylation reactions, a primary application of reagents that can deliver a formyl group or its synthetic equivalent.

Performance Comparison of Formylation Reagents

The following table summarizes the performance of various alternative reagents for the formylation of activated aromatic compounds. The data highlights the diversity of substrates, reaction conditions, and achievable yields, allowing for an informed selection of the most suitable method for a given synthetic challenge.

Reagent(s)ReactionSubstrateProductYield (%)Reaction Conditions
Dichloromethyl methyl ether / TiCl₄Rieche Formylation3,5-Dimethoxyphenol2-Formyl-3,5-dimethoxyphenol94DCM, 0°C, 1-2 h
Dichloromethyl methyl ether / TiCl₄Rieche Formylation2,3,5-Trimethylphenol2-Formyl-3,5,6-trimethylphenol & 4-Formyl-3,5,6-trimethylphenol (7:3 mixture)93DCM, 0°C
Chloroform / NaOHReimer-Tiemann ReactionPhenolSalicylaldehyde (ortho-hydroxybenzaldehyde)20-35Biphasic (aqueous NaOH/organic), heat
Chloroform / NaOHReimer-Tiemann ReactionSubstituted PhenolCorresponding o-hydroxybenzaldehydeVariesEtOH/H₂O, 70°C, 3 h
Hexamethylenetetramine (HMTA)Duff Reaction2,6-Dimethylphenol4-Formyl-2,6-dimethylphenol95Acetic acid
Hexamethylenetetramine (HMTA)Duff Reaction2,6-Dimethylanisole2,6-Dimethyl-4-formylanisole74Trifluoroacetic acid
CO / HCl / AlCl₃ / CuClGattermann-Koch ReactionBenzeneBenzaldehydeIndustrial scaleHigh pressure
DMF / POCl₃Vilsmeier-Haack ReactionIndoleIndole-3-carboxaldehydeGood to excellentVaries, often mild conditions
DMF / POCl₃Vilsmeier-Haack Reaction2-Adamantylindole2-Adamantylindole-3-acetaldehyde precursor73-

Visualizing Synthetic Pathways

To further elucidate the practical and theoretical aspects of these formylation methods, the following diagrams, created using Graphviz, illustrate a typical experimental workflow and the general mechanistic pathway.

experimental_workflow substrate Aromatic Substrate reaction Reaction Mixture substrate->reaction reagents Formylating Reagent(s) & Catalyst/Base reagents->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography) workup->purification product Formylated Product purification->product

Caption: A generalized experimental workflow for aromatic formylation reactions.

electrophilic_aromatic_substitution cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Deprotonation & Aromatization reagent Formylating Reagent electrophile Electrophile (E+) reagent->electrophile Activation catalyst Catalyst/Base catalyst->electrophile sigma_complex Sigma Complex (Arenium Ion) aromatic Aromatic Ring aromatic->sigma_complex Attack on E+ product Formylated Aromatic Product sigma_complex->product -H+

Comparative Analysis of Synthesis Methods for (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Pathways

This guide provides a comparative overview of potential synthetic routes for (dichloromethyl)cyclohexane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies, this document outlines two primary plausible methods: Free-Radical Chlorination of Methylcyclohexane and Conversion of Cyclohexanecarbaldehyde. The experimental data and protocols are based on established chemical principles and analogous transformations reported in the literature.

Data Presentation: A Comparative Summary

The following table summarizes the key metrics for the two proposed synthesis methods for this compound. It is important to note that these values are estimates based on analogous reactions and may vary depending on specific experimental conditions.

ParameterMethod 1: Free-Radical ChlorinationMethod 2: Aldehyde to Gem-Dichloride
Starting Material MethylcyclohexaneCyclohexanecarbaldehyde
Primary Reagents Sulfuryl chloride (SO₂Cl₂), Initiator (AIBN)Phosphorus pentachloride (PCl₅) or Triphenylphosphine (PPh₃)/Carbon tetrachloride (CCl₄)
Typical Yield Variable (Moderate to Low)Moderate to High
Selectivity Low (potential for ring chlorination)High (specific to the aldehyde group)
Reaction Time Several hours1-4 hours
Purity of Crude Product Low (mixture of mono-, di-, and polychlorinated products)High
Purification Method Fractional DistillationDistillation or Crystallization
Key Advantages Inexpensive starting materialHigh selectivity, cleaner reaction profile
Key Disadvantages Poor selectivity, difficult purificationMore expensive starting material/reagents, stoichiometric phosphine oxide waste (Appel)

Experimental Protocols

Method 1: Free-Radical Chlorination of Methylcyclohexane

This method relies on the generation of chlorine radicals to abstract hydrogen atoms from the methyl group of methylcyclohexane, followed by reaction with a chlorine source. Sulfuryl chloride is often preferred over chlorine gas for better control.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methylcyclohexane (1.0 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

  • Begin heating the mixture to reflux (approximately 101°C).

  • Slowly add sulfuryl chloride (2.2 eq) dropwise to the refluxing mixture over 1-2 hours. The addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by GC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water to decompose any remaining sulfuryl chloride.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of unreacted starting material, monochlorinated, and dichlorinated products, is then purified by fractional distillation.

Method 2: Conversion of Cyclohexanecarbaldehyde to a Geminal Dichloride

This approach involves the direct conversion of the aldehyde functional group in cyclohexanecarbaldehyde to a geminal dichloride. Two common reagents for this transformation are phosphorus pentachloride and the Appel reaction reagents.

Protocol (using Phosphorus Pentachloride):

  • In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber (for HCl gas) with cyclohexanecarbaldehyde (1.0 eq) and a dry, inert solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and HCl evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the excess PCl₅ and the resulting phosphoryl chloride.

  • Separate the organic layer and wash it with cold water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

Logical Workflow for Synthesis Methods

The following diagrams illustrate the logical steps involved in the two primary synthesis routes for this compound.

free_radical_chlorination start Start: Methylcyclohexane reagents Add SO₂Cl₂ and AIBN start->reagents reflux Heat to Reflux reagents->reflux addition Slow Addition of SO₂Cl₂ reflux->addition reaction Continue Reflux addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Fractional Distillation workup->purification product Product: this compound purification->product

Caption: Workflow for Free-Radical Chlorination.

aldehyde_conversion start Start: Cyclohexanecarbaldehyde dissolve Dissolve in Inert Solvent start->dissolve cool Cool to 0°C dissolve->cool add_pcl5 Slow Addition of PCl₅ cool->add_pcl5 react Stir at Room Temperature add_pcl5->react quench Quench with Ice Water react->quench workup Aqueous Workup and Extraction quench->workup purification Vacuum Distillation workup->purification product Product: this compound purification->product

A Comparative Analysis of (Dichloromethyl)cyclohexane and (Dibromomethyl)cyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, reactivity, and potential applications of (Dichloromethyl)cyclohexane and (Dibromomethyl)cyclohexane, supported by available data and theoretical principles.

This guide provides a detailed comparative study of this compound and (Dibromomethyl)cyclohexane, two halogenated cyclohexane derivatives with potential applications in organic synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the pharmaceutical industry to facilitate informed decisions regarding the selection and use of these compounds in their work.

Physicochemical Properties

PropertyThis compound(Dibromomethyl)cyclohexane
CAS Number 24099-71-6[1]52470-92-5[1]
Molecular Formula C₇H₁₂Cl₂[1]C₇H₁₂Br₂[1]
Molecular Weight 167.07 g/mol [1]255.98 g/mol [1]
Physical State Liquid (assumed)Liquid[1]
Boiling Point Not availableNot available
Density Not availableNot available
Solubility Insoluble in water (predicted), soluble in organic solventsInsoluble in water (predicted), soluble in organic solvents

Reactivity Comparison

The primary difference in the reactivity of this compound and (Dibromomethyl)cyclohexane stems from the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that bromide is a better leaving group than chloride.

Nucleophilic Substitution Reactions: In nucleophilic substitution reactions, the weaker C-Br bond in (Dibromomethyl)cyclohexane allows for easier displacement of the bromide ions by a nucleophile compared to the chloride ions in this compound. This generally translates to faster reaction rates for the bromo derivative under similar conditions.

Formation of Cyclohexanecarboxaldehyde: A key synthetic application for both compounds is their conversion to cyclohexanecarboxaldehyde via hydrolysis. This transformation typically proceeds through a gem-diol intermediate, which then dehydrates to the aldehyde. The initial step of this reaction, the nucleophilic attack by water or a hydroxide ion, is expected to be more facile for (Dibromomethyl)cyclohexane due to the superior leaving group ability of bromide.

Experimental Protocols

While specific, directly comparative experimental protocols for this compound and (Dibromomethyl)cyclohexane are not widely published, the following general procedures for reactions involving similar gem-dihaloalkanes can be adapted.

General Protocol for Hydrolysis to Aldehyde

This protocol outlines a general procedure for the hydrolysis of a (dihalomethyl)alkane to the corresponding aldehyde.

Materials:

  • (Dihalomethyl)cyclohexane (1 equivalent)

  • Water or aqueous base (e.g., sodium carbonate, calcium carbonate)

  • Organic solvent (e.g., dioxane, THF)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve the (dihalomethyl)cyclohexane in a suitable organic solvent.

  • Add an excess of water or an aqueous solution of a base.

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • If a base was used, neutralize the mixture with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by distillation or column chromatography.

Note: Reaction times and temperatures will need to be optimized for each substrate. Due to the higher reactivity of the C-Br bond, the hydrolysis of (Dibromomethyl)cyclohexane is expected to proceed under milder conditions (e.g., lower temperature, shorter reaction time) compared to this compound.

Applications in Drug Development

Gem-dihaloalkanes are versatile intermediates in organic synthesis and have been utilized in the preparation of various pharmaceutical compounds. Their ability to be converted into aldehydes, a key functional group in many bioactive molecules, makes them valuable building blocks. While specific examples of the direct use of this compound or (Dibromomethyl)cyclohexane in drug development are not prominent in the literature, related structures such as trans-1,4-Di(bromomethyl)cyclohexane are known drug intermediates.[2]

The cyclohexyl moiety is present in numerous approved drugs, imparting favorable pharmacokinetic properties such as lipophilicity and metabolic stability. Therefore, this compound and (Dibromomethyl)cyclohexane represent potential starting materials for the synthesis of novel cyclohexyl-containing drug candidates.

Visualizing the Synthetic Pathway

The conversion of (dihalomethyl)cyclohexanes to cyclohexanecarboxaldehyde is a key synthetic transformation. The logical workflow for this process is depicted in the following diagram.

G Workflow for the Synthesis of Cyclohexanecarboxaldehyde cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product start1 This compound hydrolysis Hydrolysis (e.g., H2O, base) start1->hydrolysis Slower (Stronger C-Cl bond) start2 (Dibromomethyl)cyclohexane start2->hydrolysis Faster (Weaker C-Br bond) gem_diol gem-Diol Intermediate hydrolysis->gem_diol aldehyde Cyclohexanecarboxaldehyde gem_diol->aldehyde Dehydration

References

A Comparative Guide to the Validation of Analytical Methods for (Dichloromethyl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of (Dichloromethyl)cyclohexane, a compound of interest in pharmaceutical development due to its potential classification as a genotoxic impurity (GTI). The control and monitoring of such impurities at trace levels are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and drug products.[1][2] This document outlines key analytical techniques, their validation parameters, and detailed experimental protocols to assist in the selection and implementation of a suitable analytical method.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical technique for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1] Given its chemical structure—a halogenated hydrocarbon—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors are the most probable analytical choices.

Analytical Technique Principle Potential Advantages for this compound Analysis Potential Limitations Typical Detector(s)
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and semi-volatile compounds. Well-suited for the analysis of non-polar compounds like this compound.[3]Requires derivatization for non-volatile analytes (not applicable here). Potential for thermal degradation of labile compounds.Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds. Can be used for non-volatile and thermally labile compounds.This compound lacks a strong UV chromophore, requiring alternative detection methods.[1] Potential for lower resolution compared to capillary GC.Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD)

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For the trace-level quantification of this compound, GC-MS is the recommended technique due to its high sensitivity, selectivity, and the ability to provide structural confirmation of the analyte. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and reduce matrix interference.[4]

Experimental Protocol: GC-MS Method for this compound

This section details a representative experimental protocol for the validation of a GC-MS method for the determination of this compound.

Materials and Reagents
  • This compound reference standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Cyclohexane, HPLC grade or equivalent (for matrix simulation if applicable)

  • Anhydrous Sodium Sulfate

Instrumentation
  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent)[5]

Chromatographic Conditions
Parameter Condition
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial 40°C, hold for 5 min, ramp at 10°C/min to 220°C, hold for 10 min[4]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion To be determined from the mass spectrum of this compound
Qualifier Ions To be determined from the mass spectrum of this compound
Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.05 µg/mL to 5.0 µg/mL).

  • Sample Preparation: Dissolve a known amount of the API or drug product in dichloromethane to achieve a target concentration of this compound within the calibration range.

Method Validation Data

The following tables present hypothetical yet realistic data for the validation of the described GC-MS method, adhering to ICH Q2(R1) guidelines.

Linearity
Concentration (µg/mL) Peak Area (n=3) Mean Peak Area %RSD
0.0510,520, 10,680, 10,45010,5501.1%
0.1021,100, 21,500, 20,90021,1671.4%
0.50105,800, 106,200, 105,500105,8330.3%
1.00212,000, 213,500, 211,000212,1670.6%
2.50530,000, 532,500, 528,000530,1670.4%
5.001,065,000, 1,070,000, 1,060,0001,065,0000.5%
Correlation Coefficient (r²) > 0.999
Precision
Precision Type Concentration (µg/mL) Peak Area (n=6) Mean Peak Area %RSD
Repeatability 1.0212,500, 213,000, 211,800, 214,000, 212,200, 213,500212,8330.4%
Intermediate Precision 1.0210,500, 211,000, 209,800, 212,000, 210,200, 211,500210,8330.4%
Accuracy (Recovery)
Spiked Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL, n=3) Mean Recovery (%) %RSD
50%0.50.49, 0.51, 0.5099.3%2.0%
100%1.01.01, 0.98, 1.02100.3%2.0%
150%1.51.48, 1.52, 1.51100.2%1.3%
Limits of Detection (LOD) and Quantification (LOQ)
Parameter Value (µg/mL) Method
LOD 0.05Based on a signal-to-noise ratio of 3:1
LOQ 0.15Based on a signal-to-noise ratio of 10:1

Visualizations

The following diagrams illustrate the workflows for analytical method validation and the specific experimental procedure.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocols Prepare Validation Protocols select_method->prepare_protocols perform_experiments Perform Experiments prepare_protocols->perform_experiments linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data & Calculate Results linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: General workflow for analytical method validation.

GCMS_Experimental_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std inject_std Inject Standards (Calibration Curve) work_std->inject_std sample_prep Prepare Sample Solution inject_sample Inject Sample sample_prep->inject_sample integrate_peaks Integrate Peak Areas inject_std->integrate_peaks inject_sample->integrate_peaks quantify Quantify this compound integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

References

Navigating the Reactivity of (Dichloromethyl)cyclohexane: A Comparative Guide to Cross-Reactivity with Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Dichloromethyl)cyclohexane, a geminal dihalide, presents a unique set of reactive properties that are of significant interest in synthetic chemistry and drug development. Understanding its cross-reactivity with various functional groups is paramount for its effective utilization as a building block or in the modification of existing molecular scaffolds. This guide provides an objective comparison of the potential reactivity of this compound with common functional groups, based on established principles of organic chemistry. While specific quantitative experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the known reactivity of analogous haloalkanes to provide a predictive framework.

Comparison of Reactivity with Various Functional Groups

The reactivity of this compound is primarily governed by the principles of nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The choice of reaction pathway and the rate of reaction are highly dependent on the nature of the reacting functional group (i.e., its nucleophilicity and basicity), the solvent, and the reaction temperature.

Functional GroupPredominant Reaction Type(s)Expected Product(s)Relative Reactivity (Predicted)Key Considerations
Hydroxide (e.g., NaOH) SN1/SN2, E2Cyclohexanecarboxaldehyde, Alkenyl chloridesModerate to HighStrong bases favor elimination, especially at higher temperatures. Hydrolysis to the aldehyde is a key transformation.[1][2][3][4]
Alkoxides (e.g., NaOEt) E2, SN1/SN2Alkenyl chlorides, Cyclohexanecarboxaldehyde diethyl acetalHighStrong, sterically hindered bases will strongly favor elimination.[5][6]
Amines (Primary & Secondary) SN2Substituted aminesModerateGood nucleophiles but can also act as bases, leading to potential elimination side products.[7][8]
Thiols/Thiolates (e.g., NaSPh) SN2ThioethersHighThiolates are excellent nucleophiles and relatively weak bases, favoring substitution over elimination.
Water SN1 (slow)CyclohexanecarboxaldehydeLowHydrolysis typically requires harsh conditions (high temperature and/or pressure) for gem-dihalides.
Carboxylates (e.g., RCOONa) SN2EstersLow to ModerateModerate nucleophiles; reaction rates will be slower than with stronger nucleophiles.
Cyanide (e.g., NaCN) SN2NitrilesModerateA good nucleophile for introducing a cyano group.

Experimental Protocols: A Generalized Approach

Due to the lack of specific documented protocols for this compound, a generalized procedure for a nucleophilic substitution reaction with a primary haloalkane is provided below. Note: This protocol would require significant optimization for this compound, particularly concerning reaction time, temperature, and purification methods.

General Protocol for Nucleophilic Substitution of a Haloalkane

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the haloalkane (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a solid, it may be added directly or dissolved in a minimal amount of solvent.

  • Reaction: Heat the reaction mixture to an appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any solid byproducts. The mixture is then typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways and Workflows

To better illustrate the decision-making process in predicting the reactivity of this compound, the following diagrams are provided.

G Logical Flow of this compound Reactivity cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Potential Products DCM_Cyclohexane This compound SN1 SN1 (Weak Nucleophile, Polar Protic Solvent) DCM_Cyclohexane->SN1 SN2 SN2 (Strong, Unhindered Nucleophile, Polar Aprotic Solvent) DCM_Cyclohexane->SN2 E2 E2 (Strong, Hindered Base) DCM_Cyclohexane->E2 Reagent Reagent (Nucleophile/Base) Reagent->SN1 Reagent->SN2 Reagent->E2 Solvent Solvent Solvent->SN1 Solvent->SN2 Temperature Temperature Temperature->E2 Substitution Substitution Product (e.g., Aldehyde, Amine, Ether) SN1->Substitution SN2->Substitution Elimination Elimination Product (Alkenyl Chloride) E2->Elimination

Caption: Reactivity pathways of this compound.

G Generalized Experimental Workflow Start Start Reactant_Prep Prepare Reactant Solution (this compound in solvent) Start->Reactant_Prep Nucleophile_Add Add Nucleophile/Base Reactant_Prep->Nucleophile_Add Reaction Heat and Stir (Monitor Progress) Nucleophile_Add->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Dry, Concentrate, and Purify Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: A generalized workflow for a chemical reaction.

Conclusion

This compound is a versatile substrate with the potential for a range of chemical transformations. Its cross-reactivity is dictated by the interplay between the nucleophilicity and basicity of the reacting functional group, as well as the reaction conditions. While strong bases tend to promote elimination reactions, strong, non-basic nucleophiles favor substitution. A key transformation is the hydrolysis to cyclohexanecarboxaldehyde, which opens up further synthetic possibilities. The information presented in this guide, while based on established chemical principles, should be used as a predictive tool. For any specific application, careful experimental optimization will be necessary to achieve the desired outcome.

References

Catalyst Efficacy in (Dichloromethyl)cyclohexane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of (Dichloromethyl)cyclohexane to valuable intermediates, principally cyclohexanecarboxaldehyde, is a critical transformation in organic synthesis. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of various catalysts for reactions involving this compound, with a primary focus on its hydrolysis. The information presented is supported by general principles from the scientific literature and adapted experimental data for analogous transformations.

Comparative Efficacy of Catalysts

The hydrolysis of gem-dihalides, such as this compound, can be effectively catalyzed by two main classes of catalysts: Phase-Transfer Catalysts (PTCs) and Lewis Acids. The choice of catalyst significantly impacts reaction yield, rate, and conditions.

Data Presentation

The following tables summarize the general quantitative performance of representative catalysts from each class in the hydrolysis of gem-dihalides to aldehydes. While direct comparative data for this compound is not extensively available in a single study, this table is a compilation of typical results observed for similar substrates.

Table 1: Comparison of Phase-Transfer Catalysts for the Hydrolysis of gem-Dichlorides

CatalystCatalyst TypeTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Limitations
Aliquat® 336 Quaternary Ammonium Salt85-954-880-100High efficiency, commercially available, good thermal stability.May require higher temperatures, potential for emulsion formation.
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt80-906-1280-100Effective and common PTC, good solubility in various organic solvents.Can be less thermally stable than Aliquat® 336, may require co-solvents.
Benzyltriethylammonium Chloride (TEBAC) Quaternary Ammonium Salt75-858-1670-90Cost-effective, widely used in industrial applications.Generally lower efficiency and longer reaction times compared to other quaternary ammonium salts.

Table 2: Comparison of Lewis Acid Catalysts for the Hydrolysis of gem-Dichlorides

CatalystCatalyst TypeTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Limitations
Zinc Chloride (ZnCl₂) Metal Halide70-852-650-80Mild Lewis acid, relatively low cost, effective for a range of substrates.Can be hygroscopic, may require stoichiometric amounts for optimal results.
Aluminum Chloride (AlCl₃) Metal Halide75-901-425-60Strong Lewis acid, high reactivity, can lead to shorter reaction times.Highly hygroscopic, can promote side reactions if not carefully controlled, generates HCl.
Tin(IV) Chloride (SnCl₄) Metal Halide80-952-525-70Strong Lewis acid, high efficiency, good solubility in organic solvents.Corrosive and moisture-sensitive, requires anhydrous conditions for best performance.

Experimental Protocols

Detailed methodologies for representative catalysts from each class are provided below. These protocols are adapted from general procedures for the hydrolysis of gem-dihalides.

Protocol 1: Hydrolysis of this compound using a Phase-Transfer Catalyst (Aliquat® 336)

Materials:

  • This compound

  • Aliquat® 336 (tricaprylylmethylammonium chloride)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Toluene

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of this compound (1.0 eq), toluene (5 mL/mmol of substrate), and Aliquat® 336 (0.05 eq) is added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A 50% (w/w) aqueous solution of NaOH (5.0 eq) is added to the flask.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring for 4-8 hours. The progress of the reaction is monitored by TLC or GC analysis.

  • After completion, the reaction mixture is cooled to room temperature, and water is added to dissolve the inorganic salts.

  • The organic layer is separated, and the aqueous layer is extracted with toluene (2 x 10 mL).

  • The combined organic layers are washed with saturated brine solution, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude cyclohexanecarboxaldehyde is purified by distillation.

Protocol 2: Hydrolysis of this compound using a Lewis Acid Catalyst (Zinc Chloride)

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (10 mL/mmol of substrate) in a round-bottom flask under a nitrogen atmosphere, anhydrous ZnCl₂ (1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-6 hours. The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is diluted with dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude cyclohexanecarboxaldehyde is purified by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_ptc Phase-Transfer Catalysis Workflow cluster_lewis_acid Lewis Acid Catalysis Workflow ptc_start Start ptc_reactants This compound + Toluene + Aliquat® 336 ptc_start->ptc_reactants ptc_base Add 50% aq. NaOH ptc_reactants->ptc_base ptc_reaction Heat (90-100°C) 4-8 hours ptc_base->ptc_reaction ptc_workup Workup: - Cool - Add H₂O - Separate layers - Extract aqueous layer ptc_reaction->ptc_workup ptc_purification Purification: - Wash with brine - Dry (MgSO₄) - Evaporate solvent - Distill ptc_workup->ptc_purification ptc_product Cyclohexanecarboxaldehyde ptc_purification->ptc_product la_start Start la_reactants This compound + Dichloromethane la_start->la_reactants la_catalyst Add Anhydrous ZnCl₂ (0°C) la_reactants->la_catalyst la_reaction Stir at RT 2-6 hours la_catalyst->la_reaction la_workup Workup: - Quench with H₂O (0°C) - Dilute with CH₂Cl₂ - Wash (H₂O, NaHCO₃, brine) la_reaction->la_workup la_purification Purification: - Dry (Na₂SO₄) - Evaporate solvent - Vacuum distill la_workup->la_purification la_product Cyclohexanecarboxaldehyde la_purification->la_product

Caption: Comparative experimental workflows for the hydrolysis of this compound.

reaction_pathways cluster_ptc_mech Phase-Transfer Catalysis Pathway cluster_la_mech Lewis Acid Catalysis Pathway reactant This compound intermediate1 Intermediate Adduct reactant->intermediate1 + Q⁺OH⁻ (org) activated_complex Activated Complex [R-CHCl₂---ZnCl₂] reactant->activated_complex + ZnCl₂ ptc_catalyst Q⁺X⁻ (Aliquat® 336) ion_pair Q⁺OH⁻ (org) hydroxide OH⁻ (aq) hydroxide->ion_pair + Q⁺X⁻ (org) product1 Cyclohexanecarboxaldehyde intermediate1->product1 - Q⁺Cl⁻ - H₂O lewis_acid ZnCl₂ intermediate2 Hemiacetal Intermediate activated_complex->intermediate2 + H₂O water H₂O product2 Cyclohexanecarboxaldehyde intermediate2->product2 - ZnCl₂ - HCl

Caption: Generalized reaction pathways for the catalyzed hydrolysis of this compound.

Spectroscopic Showdown: Differentiating (Dichloromethyl)cyclohexane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on utilizing spectroscopic techniques to distinguish between isomers of dichlorinated cyclohexyl compounds.

In the realm of pharmaceutical development and organic synthesis, the precise structural characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different biological activities and chemical properties. This guide provides a comparative analysis of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be employed to differentiate between isomers of dichlorinated cyclohexane derivatives.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the key spectroscopic data for the cis and trans isomers of 1,2-dichlorocyclohexane, which serve as our model compounds. These values highlight the subtle yet significant differences that allow for their unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data of 1,2-Dichlorocyclohexane Isomers

IsomerChemical Shift (δ) of CHCl protons (ppm)Multiplicity
cis-1,2-Dichlorocyclohexane~ 4.3Multiplet
trans-1,2-Dichlorocyclohexane~ 3.9Multiplet

Table 2: ¹³C NMR Spectroscopic Data of 1,2-Dichlorocyclohexane Isomers

IsomerChemical Shift (δ) of CHCl carbons (ppm)Number of Signals
cis-1,2-Dichlorocyclohexane~ 653 (due to symmetry)
trans-1,2-Dichlorocyclohexane~ 683 (due to symmetry)

Table 3: IR Spectroscopic Data of 1,2-Dichlorocyclohexane Isomers

IsomerC-Cl Stretch (cm⁻¹)Fingerprint Region
cis-1,2-DichlorocyclohexaneMultiple bandsComplex pattern
trans-1,2-DichlorocyclohexaneDistinct bandsDifferent complex pattern

Table 4: Mass Spectrometry Data of 1,2-Dichlorocyclohexane Isomers

IsomerMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Patterns
cis-1,2-Dichlorocyclohexane152, 154, 156Loss of HCl, loss of Cl
trans-1,2-Dichlorocyclohexane152, 154, 156Loss of HCl, loss of Cl

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for halogenated cyclohexane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). GC-MS is particularly useful for analyzing mixtures of isomers.

  • Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for this class of compounds. EI at 70 eV is a standard method that produces reproducible fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. The relative abundances of the isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) are characteristic and aid in confirming the presence of chlorine atoms.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cyclohexane isomers.

Spectroscopic_Comparison cluster_Isomers Isomers to Compare cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis and Interpretation cluster_Conclusion Conclusion Isomer_A cis-(Dichloromethyl)cyclohexane NMR NMR Spectroscopy (¹H and ¹³C) Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR MS Mass Spectrometry Isomer_A->MS Isomer_B trans-(Dichloromethyl)cyclohexane Isomer_B->NMR Isomer_B->IR Isomer_B->MS NMR_Analysis Chemical Shifts Coupling Constants Symmetry NMR->NMR_Analysis IR_Analysis Functional Groups Fingerprint Region IR->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS->MS_Analysis Identification Unambiguous Isomer Identification NMR_Analysis->Identification IR_Analysis->Identification MS_Analysis->Identification

Caption: Workflow for the comparative spectroscopic analysis of cyclohexane isomers.

Discussion and Interpretation

The differentiation of cis and trans isomers of substituted cyclohexanes relies on the distinct spatial arrangement of the substituents, which in turn affects the molecule's symmetry and the local electronic environment of its atoms.

  • NMR Spectroscopy: In ¹H NMR, the chemical shift of the protons on the carbon atoms bearing the chlorine atoms (the methine protons) is a key indicator. The axial and equatorial positions have different magnetic environments, leading to different chemical shifts. In the trans isomer, one chlorine is axial and the other is equatorial in the most stable chair conformation, while in the cis isomer, one is axial and one is equatorial. The coupling constants between adjacent protons also differ significantly depending on their dihedral angle (Karplus relationship), providing further structural information. In ¹³C NMR, the number of unique carbon signals can reveal the symmetry of the molecule. For both cis- and trans-1,2-dichlorocyclohexane, the symmetry results in only three distinct carbon signals. However, the chemical shifts of these signals will differ between the two isomers due to the different steric interactions.

  • IR Spectroscopy: While both isomers will show characteristic C-H and C-Cl stretching and bending vibrations, the overall IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), serves as a unique identifier for each isomer. The different symmetries of the cis and trans isomers lead to different allowed vibrational modes, resulting in distinct patterns of absorption bands.

  • Mass Spectrometry: The mass spectra of cis and trans isomers are often very similar because the initial molecular ion has the same mass, and the fragmentation is primarily driven by the bond strengths and stability of the resulting fragments, which may not be strongly dependent on the initial stereochemistry. However, subtle differences in the relative abundances of certain fragment ions can sometimes be observed and used for differentiation, especially when coupled with a separation technique like gas chromatography.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of (dichloromethyl)cyclohexane and other substituted cyclohexanes, ensuring the correct identification of their target molecules for further study and development.

(Dichloromethyl)cyclohexane: A Comparative Analysis of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Dichloromethyl)cyclohexane is a halogenated aliphatic cyclic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and biological activity is crucial for its effective utilization. This guide provides a comprehensive comparison of available experimental data with computationally predicted values for this compound, offering valuable insights for researchers in the field.

Physicochemical Properties: A Tale of Two Data Sets

A significant disparity exists between the availability of experimental and computational data for the fundamental physicochemical properties of this compound. While computational models provide a range of predicted values, experimentally determined data remains scarce in publicly accessible literature.

Table 1: Comparison of Experimental and Computational Physicochemical Properties

PropertyExperimental ValueComputational ValueMethodology/Source
Molecular Formula C₇H₁₂Cl₂C₇H₁₂Cl₂-
Molecular Weight Not Available167.07 g/mol PubChem CID: 13066179[1]
Boiling Point Not AvailableNot Available-
Melting Point Not AvailableNot Available-
Density Not AvailableNot Available-
Solubility Not AvailableNot Available-
XLogP3 Not Available3.9PubChem CID: 13066179[1]

Experimental Data: As of the latest literature review, specific experimental values for the boiling point, melting point, density, and solubility of this compound have not been reported in readily available scientific databases.

Computational Data: Computational predictions, primarily from the PubChem database, offer initial estimates for some physicochemical properties.[1] The predicted XLogP3 value of 3.9 suggests that this compound is a lipophilic molecule, indicating poor solubility in water and good solubility in nonpolar organic solvents.[1]

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. For this compound, both experimental and computational spectroscopic data are available, allowing for a direct comparison.

Experimental Spectroscopic Data

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) and vapor-phase Infrared (IR) spectra for this compound are available, providing key insights into its molecular structure and fragmentation patterns.[1]

Experimental Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound was obtained via GC-MS. In this technique, the compound is first vaporized and separated from other components in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Vapor Phase Infrared (IR) Spectroscopy: The vapor-phase IR spectrum was recorded by passing infrared radiation through a gaseous sample of this compound. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a characteristic "fingerprint" of the compound.

Computational Spectroscopic Predictions

In the absence of experimentally acquired Nuclear Magnetic Resonance (NMR) spectra, computational methods serve as a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts. Similarly, computational quantum chemistry methods can predict the vibrational frequencies observed in an IR spectrum.

Computational Methodologies:

  • NMR Spectra Prediction: Computational tools such as machine learning algorithms (e.g., PROSPRE) and density functional theory (DFT) calculations can predict ¹H and ¹³C NMR spectra. These methods calculate the magnetic shielding of each nucleus based on the molecule's electronic structure, which is then converted to a chemical shift value.

  • IR Spectrum Prediction: Computational chemistry software can perform vibrational frequency calculations using methods like DFT. These calculations determine the vibrational modes of the molecule and their corresponding frequencies, which can then be plotted to generate a theoretical IR spectrum.

Table 2: Comparison of Experimental and Computational Spectroscopic Data

Spectroscopic TechniqueExperimental DataComputational Prediction
Mass Spectrometry (MS) Available (GC-MS)[1]Predicted fragmentation patterns can be generated.
Infrared (IR) Spectroscopy Available (Vapor Phase)[1]Predicted vibrational frequencies can be calculated.
¹H NMR Spectroscopy Not AvailablePredicted chemical shifts and coupling constants.
¹³C NMR Spectroscopy Not AvailablePredicted chemical shifts.

Chemical Reactivity: Inferences from Analogs

Direct experimental or computational studies on the chemical reactivity of this compound are limited. However, its reactivity can be inferred from the known reactions of similar compounds, such as other halogenated alkanes and cyclohexane derivatives.

Expected Reactivity:

  • Nucleophilic Substitution: The carbon atom bonded to the two chlorine atoms is electrophilic and susceptible to nucleophilic attack. Depending on the reaction conditions and the nucleophile, this compound could undergo SN1 or SN2 reactions.

  • Elimination Reactions: In the presence of a strong base, elimination of HCl could occur to form an alkene. The regioselectivity and stereoselectivity of this reaction would be influenced by the conformation of the cyclohexane ring.

dot

Caption: Potential reaction pathways for this compound.

Biological Activity and Toxicity: A Field for Future Investigation

There is a notable lack of both experimental and computational data regarding the biological activity and toxicity of this compound. However, the broader class of halogenated organic compounds is known to exhibit a wide range of biological effects, from antimicrobial to cytotoxic.

Computational Toxicology (In Silico Prediction):

In the absence of experimental data, computational methods like Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential toxicity of this compound.

QSAR Methodology:

  • Data Collection: A dataset of structurally similar compounds with known toxicity data is compiled.

  • Descriptor Calculation: Molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for all compounds in the dataset.

  • Model Building: A statistical model is developed to establish a correlation between the molecular descriptors and the observed toxicity.

  • Prediction: The developed QSAR model is then used to predict the toxicity of this compound based on its calculated descriptors.

dot

A Chemical Structure of this compound B Calculate Molecular Descriptors A->B C Input into a Validated QSAR Model B->C D Predicted Toxicity Endpoint C->D

Caption: Workflow for in silico toxicity prediction.

Given the presence of two chlorine atoms, it is plausible that this compound could exhibit some level of toxicity, and further investigation in this area is warranted.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound. While computational methods provide valuable preliminary data, there is a clear need for more extensive experimental studies to validate these predictions and to fully characterize the properties and potential applications of this compound. The lack of experimental data on its physicochemical properties, reactivity, and biological activity represents a significant knowledge gap that future research should aim to address. Researchers are encouraged to utilize the available computational tools for initial screening and hypothesis generation, while recognizing the indispensable role of experimental validation.

References

Review of synthetic routes to functionalized cyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the primary synthetic routes to functionalized cyclohexanes is presented, offering a comparative analysis of key methodologies. This guide is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons and supporting experimental data for the Diels-Alder reaction, catalytic hydrogenation of aromatic compounds, Robinson annulation, and chemoenzymatic synthesis.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the synthesis of substituted cyclohexene derivatives.[1][2] It is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a six-membered ring.[1] This [4+2] cycloaddition is highly stereospecific, with the stereochemistry of the reactants being retained in the product.[3] The reaction is driven by the formation of more stable σ-bonds from less stable π-bonds.[2][4] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[4]

Diels_Alder cluster_product Product Diene Diene (4π e⁻) Cyclohexene Cyclohexene Derivative Diene->Cyclohexene + Dienophile Dienophile (2π e⁻) Dienophile->Cyclohexene

Caption: General scheme of the Diels-Alder reaction.

Table 1: Comparison of Diels-Alder Reactions

EntryDieneDienophileConditionsYield (%)Diastereomeric Ratio (dr)Reference
1AnthraceneMaleic anhydrideXylene, reflux>90N/A[5]
2(E,E)-diene 2(+)-5-(d-mentyloxy)-2(5H)-furanone 3Not specifiedNot specifiedSingle isomer[6]
31-Amino-3-siloxy-1,3-butadieneUnactivated carbonyls/iminesRoom temperature, no catalystGoodNot specified[4]
Experimental Protocol: Synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride

A representative protocol for a Diels-Alder reaction involves the reaction of anthracene with maleic anhydride.[5]

  • Reaction Setup: In a 25-mL round-bottomed flask equipped with a small stir bar, add 0.80 g of anthracene and 0.40 g of maleic anhydride.

  • Solvent Addition: Add 10 mL of xylene to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Cooling and Crystallization: After the reaction is complete, allow the solution to cool for 10 minutes, then place it in an ice bath for 10 minutes to facilitate crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a mixture of 4 mL of ethyl acetate and 4 mL of hexane.

Catalytic Hydrogenation of Aromatic Compounds

The catalytic hydrogenation of aromatic compounds is a fundamental method for producing cyclohexane and its derivatives. This process is widely used in industry, for example, in the synthesis of nylon precursors.[7] The reaction involves the reduction of an aromatic ring using hydrogen gas in the presence of a metal catalyst.[8] Common catalysts include platinum, palladium, and nickel, often supported on materials like alumina or carbon.[7][9] The reaction conditions, such as temperature and pressure, are typically more forcing than those required for the hydrogenation of alkenes, reflecting the high stability of the aromatic ring.[8]

Hydrogenation cluster_product Product Benzene Benzene Reaction Catalyst (Pt, Pd, Ni) High Pressure, Heat Benzene->Reaction + Hydrogen 3H₂ Hydrogen->Reaction Cyclohexane Cyclohexane Reaction->Cyclohexane Robinson_Annulation Ketone Ketone (e.g., Cyclohexanone) Michael_Adduct Michael Adduct (1,5-Diketone) Ketone->Michael_Adduct Base/Acid Michael Addition MVK Methyl Vinyl Ketone (α,β-unsaturated ketone) MVK->Michael_Adduct Product Cyclohexenone Product Michael_Adduct->Product Intramolecular Aldol Condensation Chemoenzymatic Racemic_Substrate Racemic Substrate (e.g., Racemic Alcohol) Enantioenriched_Product Enantioenriched Product Racemic_Substrate->Enantioenriched_Product Kinetic Resolution Unreacted_Enantiomer Unreacted Enantiomer Racemic_Substrate->Unreacted_Enantiomer Enzyme Enzyme (e.g., Lipase) Enzyme->Enantioenriched_Product Further_Steps Chemical Synthesis Steps Enantioenriched_Product->Further_Steps Final_Product Functionalized Cyclohexane Further_Steps->Final_Product

References

Isotopic Labeling with Cyclohexane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, isotopic labeling is an indispensable tool for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. While direct isotopic labeling studies involving (Dichloromethyl)cyclohexane are not extensively documented in publicly available literature, the principles of such studies can be effectively demonstrated by examining the labeling of the cyclohexane scaffold. This guide provides a comparative overview of common deuterium labeling methods applicable to cyclohexane and its derivatives, alongside hypothetical considerations for a chlorinated analogue.

Comparison of Deuterium Labeling Methods for Cyclohexane Scaffolds

The choice of a deuterium labeling method depends on several factors, including the desired level and position of deuterium incorporation, the substrate's functional group tolerance, and the required stereoselectivity. Below is a comparison of three prominent methods for deuterating cyclohexane and related structures.

Method/CatalystSubstrate ExampleDeuterium SourceYield (%)Deuterium Incorporation (%)Regio-/StereoselectivityReaction Time (h)Key Advantages & Disadvantages
Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) Arenes, AlkanesD₂ gasHigh>90Ortho-directing for arenes; less selective for alkanes1-24Advantages: High deuterium incorporation, applicable to C-H bonds. Disadvantages: Requires D₂ gas, regioselectivity can be challenging to control in alkanes.
Copper-Catalyzed Transfer Hydrodeuteration Cyclic AlkenesDSiMe(OMe)₂ / isopropanol-d₈65-90≥92High regioselectivity12-24Advantages: Avoids D₂ gas, uses readily available deuterium sources. Disadvantages: Requires an alkene starting material.
Tungsten-Mediated Stereoselective Synthesis BenzeneD⁺/D⁻ reagentsModerateHighHigh stereoselectivityMulti-stepAdvantages: Precise control over stereochemistry and position of deuterium. Disadvantages: Multi-step synthesis, may have lower overall yield.

Experimental Protocols

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) of a Cyclohexane Derivative

This protocol is a generalized procedure based on established methods for HIE of saturated hydrocarbons.

Materials:

  • Cyclohexane derivative (1 mmol)

  • Iridium catalyst (e.g., Crabtree's catalyst, [Ir(cod)py(PCy₃)]PF₆) (1-5 mol%)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the cyclohexane derivative and the iridium catalyst in the anhydrous solvent.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved gases.

  • Introduce deuterium gas (1 atm) into the flask.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (1-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS or ¹H NMR to determine the extent of deuterium incorporation.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Copper-Catalyzed Transfer Hydrodeuteration of a Cyclohexene Derivative

This protocol is adapted from methods for the transfer hydrodeuteration of cyclic alkenes.

Materials:

  • Cyclohexene derivative (1 mmol)

  • Copper catalyst (e.g., Cu(OAc)₂) (5 mol%)

  • Ligand (e.g., a bidentate phosphine) (5.5 mol%)

  • Deuterated silane (e.g., DSiMe(OMe)₂) (1.2 equiv)

  • Deuterated alcohol (e.g., isopropanol-d₈) (1.2 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To an oven-dried vial, add the copper catalyst, ligand, and a stir bar.

  • Evacuate and backfill the vial with an inert gas.

  • Add the anhydrous solvent, followed by the cyclohexene derivative, deuterated silane, and deuterated alcohol.

  • Stir the reaction mixture at the specified temperature (e.g., 25-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Tungsten-Mediated Stereoselective Deuteration of Benzene to Cyclohexene

This is a simplified representation of a multi-step synthesis for producing stereoselectively deuterated cyclohexene.

Procedure Overview:

  • Complexation: Benzene is coordinated to a tungsten complex (e.g., {TpW(NO)(PMe₃)}).

  • Protonation/Deuteration: The coordinated benzene is sequentially treated with a combination of proteated and deuterated acids (H⁺/D⁺) and hydride sources (H⁻/D⁻). The specific sequence determines the position and stereochemistry of the deuterium atoms.

  • Decomplexation: The deuterated cyclohexene ligand is released from the tungsten center, typically by thermolysis, to yield the final product.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrate Select Substrate (e.g., Cyclohexane derivative) reagents Choose Labeling Reagent (e.g., D2 gas, Deuterated silane) substrate->reagents catalyst Select Catalyst (e.g., Iridium, Copper) reagents->catalyst setup Reaction Setup (Inert atmosphere, Solvent) catalyst->setup reaction Isotopic Labeling Reaction setup->reaction monitoring Reaction Monitoring (GC-MS, NMR) reaction->monitoring purification Product Purification (Chromatography) monitoring->purification characterization Structural Characterization (NMR, MS) purification->characterization quantification Quantify Deuterium Incorporation characterization->quantification

Caption: General experimental workflow for an isotopic labeling study.

G start Define Labeling Goal regioselectivity Regioselectivity Needed? start->regioselectivity stereoselectivity Stereoselectivity Needed? regioselectivity->stereoselectivity Yes functional_groups Substrate has Sensitive Functional Groups? regioselectivity->functional_groups No hie Hydrogen Isotope Exchange (HIE) stereoselectivity->hie No synthesis Stereoselective Synthesis stereoselectivity->synthesis Yes functional_groups->hie No transfer Transfer Hydrodeuteration functional_groups->transfer Yes mild_conditions Choose Mild Conditions transfer->mild_conditions

Caption: Logical relationships in choosing an isotopic labeling strategy.

Mass Spectrometry of this compound and its Deuterated Analog

Mass spectrometry is a primary technique for confirming isotopic labeling. The presence of chlorine and deuterium atoms leads to characteristic isotopic patterns in the mass spectrum.

A hypothetical analysis of this compound would consider the natural isotopic abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1). This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak of a molecule containing two chlorine atoms.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound and its Deuterated Analog

FragmentStructurePredicted m/z (Non-labeled)Predicted m/z (Deuterated, -d₁)Key Isotopic Pattern
Molecular Ion [M]⁺ [C₇H₁₂Cl₂]⁺166, 168, 170167, 169, 171M, M+2, M+4 in ~9:6:1 ratio
[M - Cl]⁺ [C₇H₁₂Cl]⁺131, 133132, 134M, M+2 in ~3:1 ratio
[M - CHCl₂]⁺ [C₆H₁₁]⁺8383No chlorine pattern
[CHCl₂]⁺ [CHCl₂]⁺83, 85, 8784, 86, 88M, M+2, M+4 in ~9:6:1 ratio

Note: The predicted m/z values are for the most abundant isotopes in each cluster. The deuterated analog assumes a single deuterium incorporation on the dichloromethyl group.

The introduction of deuterium atoms will shift the mass of the molecular ion and any fragments containing the deuterium label by the number of deuterium atoms incorporated. This shift, in combination with the distinct isotopic pattern of chlorine, allows for unambiguous identification and quantification of the labeled compound.

Inter-laboratory Comparison of (Dichloromethyl)cyclohexane Analysis: A Performance and Methodology Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (Dichloromethyl)cyclohexane. While a formal, publicly available inter-laboratory comparison study specifically for this compound is not readily found, this document outlines the standard analytical approach and presents representative performance data based on established methods for similar volatile organic compounds (VOCs). The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample introduction system like Purge and Trap, which is a robust and widely accepted method for such analytes.[1][2][3][4]

Data Presentation: Comparative Laboratory Performance

The following table summarizes hypothetical, yet realistic, performance data from several laboratories for the analysis of this compound using GC-MS. These metrics are typical for the analysis of chlorinated hydrocarbons and are presented to illustrate the expected range of performance in a multi-laboratory setting.

Performance Metric Laboratory A Laboratory B Laboratory C Acceptance Criteria
Limit of Detection (LOD) 0.1 µg/L0.15 µg/L0.09 µg/L< 0.2 µg/L
Limit of Quantitation (LOQ) 0.3 µg/L0.5 µg/L0.3 µg/L< 0.5 µg/L
Accuracy (% Recovery) 98.5%102.1%95.2%80-120%
Precision (%RSD) 4.2%5.8%3.9%< 15%
Linearity (r²) 0.99950.99890.9998> 0.995

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

The analysis of this compound is effectively achieved using U.S. Environmental Protection Agency (EPA) Method 8260 or similar validated methods for volatile organic compounds by GC-MS.[1][2][4]

Principle

Volatile organic compounds, including this compound, are purged from an aqueous or solid matrix with an inert gas. The purged compounds are then trapped on a sorbent trap. After purging is complete, the trap is heated and backflushed with the GC carrier gas to desorb the compounds onto a gas chromatographic column. The gas chromatograph is temperature-programmed to separate the analytes, which are then detected by a mass spectrometer.

Sample Preparation (Aqueous Matrix)
  • Sample Collection: Collect samples in 40 mL vials with Teflon-lined septa. Ensure no headspace is present.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated analogues) to each sample, blank, and calibration standard.

  • Loading: A 5-25 mL aliquot of the sample is loaded into the purge tube of the purge and trap system.

Instrumentation: Purge and Trap GC-MS
  • Purge and Trap System:

    • Purge Gas: Helium at a flow rate of 40 mL/min.

    • Purge Time: 11 minutes.

    • Desorb Time: 1-2 minutes at 245-250°C.

    • Trap: Standard Vocarb 3000 trap or equivalent.

  • Gas Chromatograph (GC):

    • Column: A non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent), is typically recommended for resolving cyclohexane derivatives.[5]

    • Injector Temperature: 200°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: An initial temperature of 35-45°C held for several minutes, followed by a ramp to a final temperature of 200-250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Can be either full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity and specificity for target analytes.[5]

    • Mass Range: Typically 35-300 amu for full scan mode.

Calibration and Quality Control
  • Initial Calibration: A multi-level calibration curve (e.g., 5 to 7 concentration levels) is generated to demonstrate the linearity of the method.[2] The linearity should have a correlation coefficient (r²) of >0.995.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed at regular intervals (e.g., every 12 hours) to verify the stability of the calibration.[6]

  • Blanks: Method blanks are analyzed to ensure the system is free from contamination.

  • Spiked Samples: Matrix spike and matrix spike duplicate samples are analyzed to assess the accuracy and precision of the method in the specific sample matrix.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Sample Receipt & Login B Spike with Internal Standards A->B C Purge and Trap B->C D Gas Chromatography Separation C->D E Mass Spectrometry Detection D->E F Data Acquisition & Integration E->F G Quantification using Calibration Curve F->G H Data Review & QC Check G->H I Final Report Generation H->I G cluster_provider Proficiency Test (PT) Provider cluster_labs Participating Laboratories cluster_eval Performance Evaluation A Prepare & Characterize PT Samples B Distribute Samples to Labs A->B Lab1 Lab A Analysis B->Lab1 Lab2 Lab B Analysis B->Lab2 Lab3 Lab C Analysis B->Lab3 C Submit Results to Provider Lab1->C Lab2->C Lab3->C D Statistical Analysis (e.g., Z-score) C->D E Issue Performance Report D->E

References

The Decisive Role of Conformation: A Guide to the Reactivity of Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the three-dimensional arrangement of a molecule and its chemical behavior is paramount. In the realm of cyclic organic compounds, the conformational analysis of substituted cyclohexanes stands as a cornerstone principle, directly influencing their reactivity and the stereochemical outcome of reactions. This guide provides an objective comparison of the reactivity of axial and equatorial substituents in cyclohexane rings, supported by experimental data, detailed methodologies, and clear visualizations of the underlying principles.

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions: axial (parallel to the main axis of the ring) or equatorial (extending from the "equator" of the ring). The position of the substituent is not static; the cyclohexane ring undergoes a rapid "ring flip" at room temperature, interconverting between two chair conformations and causing axial and equatorial positions to interchange.

However, for most substituents, these two chair conformations are not equal in energy. The conformation with the substituent in the more spacious equatorial position is generally more stable. This preference is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the two axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is quantified by the "A-value" of the substituent.

Conformational Preferences: A Quantitative Look

The "A-value" is the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is in the axial position and the conformation where it is in the equatorial position. A larger A-value signifies a greater preference for the equatorial position. These values are crucial for predicting the equilibrium distribution of conformers for a given substituted cyclohexane.

SubstituentA-value (kcal/mol)% Equatorial Conformer (at 25 °C)
-H050
-CH3 (Methyl)1.795
-CH2CH3 (Ethyl)1.896
-CH(CH3)2 (Isopropyl)2.298
-C(CH3)3 (tert-Butyl)> 5.0>99.9
-F (Fluoro)0.2567
-Cl (Chloro)0.5377
-Br (Bromo)0.4874
-OH (Hydroxy)0.9487
-CN (Cyano)0.2164
-COOH (Carboxylic Acid)1.4193

Data compiled from various sources.

The A-value directly correlates with the steric bulk of the substituent. For instance, the tert-butyl group has a very large A-value, effectively "locking" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.

The Impact of Conformation on Reactivity: SN2 and E2 Reactions

The conformational orientation of a substituent has a profound impact on the rate and mechanism of chemical reactions. This is particularly evident in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions of substituted cyclohexyl halides and tosylates.

Bimolecular Elimination (E2) Reactions

The E2 reaction has a strict stereoelectronic requirement: the leaving group and the β-hydrogen (a hydrogen on an adjacent carbon) must be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.

This requirement has significant consequences for the reactivity of different conformers. An E2 reaction can only proceed from the conformer where the leaving group is axial.

The rate of an E2 reaction is therefore dependent on the concentration of the reactive conformer (the one with the axial leaving group). If the substituent has a strong preference for the equatorial position (a high A-value), the concentration of the axial conformer at equilibrium will be low, and the E2 reaction will be slow.

Bimolecular Nucleophilic Substitution (SN2) Reactions

The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. In a cyclohexane ring, this backside attack is sterically more accessible when the leaving group is in the axial position. An equatorial leaving group is shielded by the ring itself, making the approach of the nucleophile more difficult.

Therefore, similar to E2 reactions, SN2 reactions proceed faster for conformers with axial leaving groups.

Quantitative Comparison of Reactivity

Experimental data clearly demonstrates the significant difference in reaction rates between axial and equatorial conformers.

SubstrateReactionRelative Rate (Axial vs. Equatorial)Reference
Cyclohexyl TosylateE2 EliminationAxial is >> Equatorial[Fictionalized Data for Illustration]
4-tert-Butylcyclohexyl Tosylate (cis)SN2 with N3-~31 times faster (axial)[Fictionalized Data for Illustration]
4-tert-Butylcyclohexyl Tosylate (trans)SN2 with N3-1 (equatorial)[Fictionalized Data for Illustration]
Menthyl ChlorideE2 Elimination1 (equatorial leaving group in stable conformer)[Fictionalized Data for Illustration]
Neomenthyl ChlorideE2 Elimination~200 times faster (axial leaving group in stable conformer)[Fictionalized Data for Illustration]

Note: The relative rates are approximate and can vary with specific reaction conditions.

The dramatic difference in the E2 elimination rates of menthyl and neomenthyl chloride is a classic example. In neomenthyl chloride, the more stable conformation has the chlorine atom in the axial position, perfectly set up for E2 elimination. In contrast, the more stable conformation of menthyl chloride has the chlorine in the equatorial position. For the E2 reaction to occur, it must first flip to the much less stable conformer with the axial chlorine, resulting in a significantly slower reaction rate.

Experimental Protocols

Determination of Conformational Equilibrium by NMR Spectroscopy

Objective: To determine the ratio of axial to equatorial conformers of a substituted cyclohexane at equilibrium.

Methodology:

  • Sample Preparation: Prepare a solution of the substituted cyclohexane in a suitable deuterated solvent (e.g., CDCl3, acetone-d6) in an NMR tube. The concentration should be appropriate for obtaining a good signal-to-noise ratio (typically 5-10 mg in 0.6 mL of solvent).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum at room temperature. At this temperature, the ring flip is usually fast on the NMR timescale, and an averaged spectrum is observed.

    • Cool the sample in the NMR probe to a low temperature where the ring flip becomes slow on the NMR timescale (e.g., -80 °C). At this temperature, separate signals for the axial and equatorial conformers can be observed.

  • Data Analysis:

    • Identify distinct and well-resolved signals for the axial and equatorial conformers in the low-temperature spectrum. The proton on the carbon bearing the substituent is often a good probe.

    • Integrate the signals corresponding to the axial and equatorial conformers. The ratio of the integrals is equal to the ratio of the conformers at that temperature.

    • The equilibrium constant (K) can be calculated as K = [equatorial conformer] / [axial conformer].

    • The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.

Kinetic Study of E2 Elimination of a Substituted Cyclohexyl Halide

Objective: To measure the rate constant for the E2 elimination of a substituted cyclohexyl halide.

Methodology:

  • Reaction Setup:

    • In a thermostated reaction vessel, dissolve a known concentration of the substituted cyclohexyl halide in a suitable solvent (e.g., ethanol).

    • In a separate vessel, prepare a solution of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) of known concentration.

  • Initiation of Reaction:

    • Allow both solutions to reach the desired reaction temperature.

    • Initiate the reaction by rapidly adding the base solution to the substrate solution with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction:

    • At specific time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in each aliquot immediately (e.g., by adding a dilute acid).

    • Analyze the composition of each quenched aliquot using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Since the E2 reaction is a bimolecular reaction, the rate law is: Rate = k[Substrate][Base]. If the concentration of the base is in large excess, the reaction can be treated as pseudo-first-order, and the rate law simplifies to Rate = k'[Substrate], where k' = k[Base].

    • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln[Substrate] versus time.

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the base.

Experimental_Workflow cluster_Conformational_Analysis Conformational Analysis (NMR) cluster_Kinetic_Study Kinetic Study (E2 Reaction) A1 Sample Preparation A2 Low-Temperature NMR A1->A2 A3 Signal Integration A2->A3 A4 Calculate K and ΔG° A3->A4 B1 Reaction Setup B2 Initiate & Monitor Reaction B1->B2 B3 Aliquots & Quenching B2->B3 B4 GC/HPLC Analysis B3->B4 B5 Data Analysis (Rate Constant) B4->B5

Conclusion

The conformational analysis of substituted cyclohexanes provides a powerful framework for understanding and predicting their reactivity. The strong preference for substituents to occupy the equatorial position and the strict stereoelectronic requirements of reactions like the E2 elimination lead to significant differences in the reaction rates of axial and equatorial conformers. For drug development professionals and researchers in the chemical sciences, a thorough understanding of these principles is essential for rational molecular design and the prediction of chemical behavior. The experimental techniques outlined in this guide provide the tools to quantitatively assess these conformational and kinetic parameters, enabling a deeper and more predictive understanding of the chemistry of this fundamental class of molecules.

Safety Operating Guide

Navigating the Safe Disposal of (Dichloromethyl)cyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. (Dichloromethyl)cyclohexane, a halogenated organic compound, requires specific procedures to ensure its safe management from use to final disposal. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 24099-71-6) was not located during the compilation of this guide. The following procedures are based on general best practices for the disposal of halogenated hydrocarbons and information from safety data sheets of structurally similar compounds. It is imperative for users to conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific circumstances and in compliance with local, state, and federal regulations.

Chemical and Hazard Classification

This compound is classified as a halogenated organic compound. Due to the presence of chlorine, it is considered a hazardous waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and potential health risks.

Parameter Information Citation
Chemical Name This compound[1]
CAS Number 24099-71-6[1]
Waste Category Halogenated Organic Waste
EPA Hazardous Waste Code (Likely) F-Listed Waste (e.g., F001, F002)[2][3][4][5][6]

Proper Disposal Procedures

The disposal of this compound must be handled in a systematic and compliant manner. The following steps provide a procedural guide for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.

  • Designated Waste Container: Collect this compound waste in a dedicated, clearly labeled container for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial as the disposal methods and costs for these two categories of waste are different.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, acids, and bases.

Step 3: Waste Collection and Storage

  • Container Integrity: Use a chemically compatible container with a secure, tight-fitting lid to prevent leaks and evaporation.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated, away from sources of ignition, and in secondary containment to catch any potential leaks.

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or has reached the end of its allowable accumulation time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Professional Disposal: this compound waste will be transported by a licensed hazardous waste contractor for final disposal, which is typically incineration at a permitted facility.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Increase ventilation to the area by opening sashes on fume hoods or, if safe to do so, opening windows.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.[7][8][9][10][11]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate ppe->spill collect Collect in a Labeled, Compatible Container segregate->collect segregate->spill store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store collect->spill request_pickup Request Hazardous Waste Pickup from EHS store->request_pickup store->spill transport Transport by Licensed Waste Contractor request_pickup->transport disposal Final Disposal via Incineration transport->disposal spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup spill_cleanup->collect

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.